Product packaging for Cyclopropyl(2-pyridyl)methanone(Cat. No.:CAS No. 57276-28-5)

Cyclopropyl(2-pyridyl)methanone

Cat. No.: B1585154
CAS No.: 57276-28-5
M. Wt: 147.17 g/mol
InChI Key: BYBSSXPFERULBV-UHFFFAOYSA-N
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Description

Cyclopropyl(2-pyridyl)methanone is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9NO B1585154 Cyclopropyl(2-pyridyl)methanone CAS No. 57276-28-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclopropyl(pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c11-9(7-4-5-7)8-3-1-2-6-10-8/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYBSSXPFERULBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341861
Record name Cyclopropyl(2-pyridinyl)methanone
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Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57276-28-5
Record name Cyclopropyl(2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyclopropanecarbonylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to Cyclopropyl(2-pyridyl)methanone: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone of significant interest in synthetic and medicinal chemistry. We will delve into its core chemical and physical properties, explore its synthesis and reactivity, and discuss its emerging applications, particularly within the realm of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile chemical entity.

Introduction: The Strategic Importance of the Cyclopropyl Ketone Moiety

This compound is a fascinating molecule that marries the unique electronic and steric properties of a strained cyclopropyl ring with the aromatic and hydrogen-bonding capabilities of a pyridine nucleus.[1] The cyclopropyl group, far from being a simple saturated ring, imparts conformational rigidity and can act as a bioisostere for alkenes or gem-dimethyl groups, often leading to enhanced metabolic stability and binding affinity in drug candidates.[2][3][4][5] The pyridine ring, a common motif in pharmaceuticals, provides a basic nitrogen atom that can engage in crucial hydrogen bonding interactions with biological targets and influence the pharmacokinetic profile of a molecule.[1] The juxtaposition of these two moieties through a ketone linker creates a molecule with a rich and tunable reactivity profile, making it a valuable building block in organic synthesis.[6][7]

This guide will provide a holistic view of this compound, from its fundamental properties to its practical applications, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in research. The key properties of this compound are summarized below.

Core Chemical Properties
PropertyValueSource(s)
CAS Number 57276-28-5[6][8][9]
Molecular Formula C₉H₉NO[6][8][9]
Molecular Weight 147.18 g/mol [8][9]
IUPAC Name Cyclopropyl(pyridin-2-yl)methanone
SMILES C1CC1C(=O)C2=CC=CC=N2[9]
Appearance White to off-white solid[6]
Purity Typically ≥95%[8]
Spectroscopic Characteristics

While specific, high-resolution spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features. A detailed analysis of its NMR, IR, and Mass spectra is crucial for its unambiguous identification and characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the cyclopropyl group. The pyridinyl protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their characteristic splitting patterns determined by their coupling with adjacent protons. The protons of the cyclopropyl ring will be observed in the upfield region (typically δ 0.5-1.5 ppm) as complex multiplets due to their diastereotopic nature and geminal/vicinal coupling.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals for the carbonyl carbon (downfield, typically δ 190-200 ppm), the carbons of the pyridine ring (in the aromatic region, δ 120-150 ppm), and the carbons of the cyclopropyl ring (upfield, δ 5-20 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching of the ketone, typically in the range of 1680-1700 cm⁻¹. Additionally, C-H stretching vibrations for the aromatic pyridine ring will be observed above 3000 cm⁻¹, while those for the cyclopropyl group will appear just below 3000 cm⁻¹. The C=N and C=C stretching vibrations of the pyridine ring will be present in the 1400-1600 cm⁻¹ region.

  • MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) at m/z = 147. Key fragmentation patterns would likely involve the loss of the cyclopropyl group or cleavage at the carbonyl group.

Synthesis of this compound

The synthesis of this compound can be approached through several routes. One common and effective method involves the reaction of a pyridine-containing starting material with a cyclopropyl synthon.

General Synthetic Protocol: Grignard Reaction

A reliable method for the synthesis of this compound is the Grignard reaction between a pyridyl nitrile and cyclopropylmagnesium bromide. This approach offers good yields and is amenable to scale-up.

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of cyclopropyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of cyclopropylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine and maintained at a gentle reflux.

  • Reaction with Pyridyl Nitrile: Once the Grignard reagent formation is complete, the reaction mixture is cooled in an ice bath. A solution of 2-cyanopyridine in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10 °C. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

  • Hydrolysis and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is stirred until two clear layers are formed. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Purification and Product Cyclopropyl bromide Cyclopropyl bromide Grignard Reagent Formation Grignard Reagent Formation Cyclopropyl bromide->Grignard Reagent Formation Magnesium turnings Magnesium turnings Magnesium turnings->Grignard Reagent Formation 2-Cyanopyridine 2-Cyanopyridine Addition to Nitrile Addition to Nitrile 2-Cyanopyridine->Addition to Nitrile Grignard Reagent Formation->Addition to Nitrile Hydrolysis Hydrolysis Addition to Nitrile->Hydrolysis Work-up Work-up Hydrolysis->Work-up Column Chromatography Column Chromatography Work-up->Column Chromatography This compound This compound Column Chromatography->this compound

Caption: Synthetic workflow for this compound via Grignard reaction.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is governed by the interplay between the strained cyclopropyl ring, the electrophilic carbonyl group, and the nucleophilic pyridine nitrogen.

Ring-Opening Reactions

The inherent strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions, such as in the presence of acids, bases, or transition metal catalysts.[7][10] This reactivity allows for the transformation of the cyclopropyl group into a variety of other functional groups, making this compound a versatile intermediate for the synthesis of more complex molecules. For instance, reductive ring-opening can lead to the formation of linear ketones.

Reactions at the Carbonyl Group

The ketone functionality undergoes typical carbonyl chemistry. It can be reduced to the corresponding alcohol using reducing agents like sodium borohydride. It can also serve as an electrophile in reactions with various nucleophiles, such as organometallic reagents or ylides, to form new carbon-carbon bonds.

Reactions involving the Pyridine Ring

The nitrogen atom of the pyridine ring is basic and can be protonated or alkylated. The pyridine ring itself can participate in electrophilic aromatic substitution reactions, although it is generally less reactive than benzene due to the electron-withdrawing nature of the nitrogen atom.

G cluster_reactivity Reactivity Centers This compound This compound Cyclopropyl Ring Cyclopropyl Ring This compound->Cyclopropyl Ring Ring-Opening Carbonyl Group Carbonyl Group This compound->Carbonyl Group Nucleophilic Addition Pyridine Ring Pyridine Ring This compound->Pyridine Ring N-Alkylation / Protonation

References

Cyclopropyl(2-pyridyl)methanone CAS 57276-28-5 data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Cyclopropyl(2-pyridyl)methanone (CAS 57276-28-5)

Authored by: A Senior Application Scientist

Introduction

This compound, registered under CAS number 57276-28-5, is a heterocyclic ketone of significant interest to the scientific community, particularly those in drug discovery and synthetic organic chemistry. The molecule's unique architecture, which covalently links a strained cyclopropyl ring to a pyridine nucleus via a carbonyl group, imparts a distinct combination of rigidity, polarity, and reactivity. The cyclopropyl moiety is a well-established bioisostere for alkenes and a valuable functional group in medicinal chemistry, often introduced to enhance metabolic stability, improve binding affinity to biological targets, and modulate physicochemical properties.[1] Similarly, the pyridine ring is a ubiquitous scaffold in pharmaceuticals, valued for its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile.[2][3] This guide provides a comprehensive technical overview of this compound, consolidating its physicochemical properties, robust synthetic protocols, spectroscopic signature, chemical reactivity, and essential safety guidelines for researchers and drug development professionals.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. These data are critical for its handling, reaction setup, and analytical characterization.

PropertyValueSource(s)
CAS Number 57276-28-5[4][5]
Molecular Formula C₉H₉NO[4][5][6][7]
Molecular Weight 147.17 g/mol [6][7]
IUPAC Name cyclopropyl(pyridin-2-yl)methanone[6]
Boiling Point 246.1°C at 760 mmHg[6]
Density 1.191 g/cm³[6]
Flash Point 109°C[6]
Canonical SMILES C1CC1C(=O)C2=CC=CC=N2[5][6]
InChI Key BYBSSXPFERULBV-UHFFFAOYSA-N[6]

Synthesis and Mechanistic Considerations

While several synthetic routes can be envisioned, a highly reliable and scalable method for preparing this compound is the Grignard reaction between a cyclopropyl magnesium halide and 2-cyanopyridine. This approach is predicated on the powerful nucleophilicity of the Grignard reagent and the electrophilic nature of the nitrile carbon.

Recommended Synthetic Protocol: Grignard Reaction

This protocol details the synthesis from cyclopropyl bromide and 2-cyanopyridine. The rationale behind this choice is its high efficiency in forming the crucial carbon-carbon bond between the cyclopropyl ring and the carbonyl carbon.

Materials:

  • Cyclopropyl bromide

  • Magnesium turnings

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Cyanopyridine

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Hydrochloric acid (3 M)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Step-by-Step Methodology:

  • Grignard Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous THF to just cover the magnesium.

    • In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 equivalents) in anhydrous THF.[8]

    • Add a small portion of the cyclopropyl bromide solution to the magnesium. The reaction is initiated by gentle heating or the addition of a small iodine crystal if it does not start spontaneously.

    • Once the exothermic reaction begins, add the remaining cyclopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of cyclopropylmagnesium bromide. Cool the resulting dark grey solution to 0°C.

  • Reaction with 2-Cyanopyridine:

    • Dissolve 2-cyanopyridine (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under a nitrogen atmosphere.[9][10][11][12]

    • Cool the 2-cyanopyridine solution to 0°C in an ice bath.

    • Slowly add the prepared cyclopropylmagnesium bromide solution to the 2-cyanopyridine solution via cannula or dropping funnel. The addition is exothermic and should be controlled to maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture back to 0°C and slowly quench by adding 3 M hydrochloric acid. This step hydrolyzes the intermediate imine salt to the desired ketone.[13]

    • Continue adding the acid until the aqueous layer is acidic (pH ~2-3) and all magnesium salts have dissolved.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure product.

G cluster_0 Step 1: Grignard Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Purification Cyclopropyl Bromide Cyclopropyl Bromide Grignard_Reagent Cyclopropyl magnesium bromide Cyclopropyl Bromide->Grignard_Reagent  + Mg  in THF Mg Turnings Mg Turnings Imine_Intermediate Intermediate Imine Salt Grignard_Reagent->Imine_Intermediate  Nucleophilic  Attack 2-Cyanopyridine 2-Cyanopyridine 2-Cyanopyridine->Imine_Intermediate Final_Product This compound Imine_Intermediate->Final_Product  1. 3M HCl  2. Work-up  3. Chromatography

Synthesis workflow for this compound.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound. Below are the expected spectroscopic signatures.

Chemical structure with key atoms labeled.
  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for both the pyridine and cyclopropyl protons.

    • Pyridine Protons (4H): A complex multiplet pattern between δ 7.5 and 8.7 ppm. The proton at the C6 position (adjacent to nitrogen) will be the most downfield.

    • Cyclopropyl Methine Proton (1H): A multiplet around δ 2.5-3.0 ppm, shifted downfield due to the adjacent carbonyl group.

    • Cyclopropyl Methylene Protons (4H): Two distinct multiplets in the upfield region, typically between δ 1.0 and 1.5 ppm, due to their diastereotopic nature.

  • ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of nine distinct carbon environments.

    • Carbonyl Carbon (C=O): A characteristic peak in the downfield region, expected around δ 195-205 ppm.

    • Pyridine Carbons: Five signals in the aromatic region (δ 120-155 ppm).

    • Cyclopropyl Methine Carbon: A signal around δ 15-25 ppm.

    • Cyclopropyl Methylene Carbons: A signal in the highly shielded region, around δ 10-15 ppm.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch, typically observed around 1680-1700 cm⁻¹ . Additional peaks will be present for C-H stretches (aromatic and aliphatic) and C=N/C=C stretches from the pyridine ring.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 147 , corresponding to the molecular weight of the compound. Key fragmentation patterns would likely involve the loss of the cyclopropyl group (M-41) and the carbonyl group (M-28).

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. Its primary utility lies in its role as a precursor for more complex molecular scaffolds.

  • Synthesis of Dihydronaphthalenes and Dihydroquinolines: The compound is a known reactant for the synthesis of dihydronaphthalene and dihydroquinoline derivatives.[7] This transformation likely proceeds through a multi-step sequence involving activation of the ketone and subsequent annulation reactions. The pyridine nitrogen can act as an internal nucleophile or directing group in these cyclization strategies.

  • Medicinal Chemistry Scaffolding: The combination of the cyclopropyl group and the 2-pyridyl ketone motif makes it an attractive starting point for the development of novel therapeutic agents. The ketone can be readily converted into other functional groups (alcohols, amines, heterocycles), allowing for extensive structure-activity relationship (SAR) studies. The pyridinone scaffold, which can be derived from such precursors, is found in a wide array of biologically active molecules with applications ranging from anticancer to anti-inflammatory agents.[2][3]

G A This compound B Reduction A->B D Reductive Amination A->D F Annulation Reactions A->F H Wittig / Horner-Wadsworth- Emmons Olefination A->H C Secondary Alcohol B->C E Secondary Amine D->E G Polycyclic Heterocycles (e.g., Dihydroquinolines) F->G I Substituted Alkenes H->I

Key reaction pathways involving the title compound.

Safety, Handling, and Storage

  • Hazard Identification:

    • May be harmful if swallowed, in contact with skin, or if inhaled.

    • Can cause skin and serious eye irritation.

    • Corrosive properties should be assumed, potentially causing burns upon contact.[14]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

    • All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • First Aid Measures:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15]

    • Ground and bond containers when transferring material to prevent static discharge.

Anticipated GHS pictograms for handling.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the fields of organic synthesis and medicinal chemistry. Its preparation via a robust Grignard protocol is well-established, and its structural features provide a unique platform for the construction of more complex, biologically relevant molecules. Proper understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and responsible use in a research and development setting.

References

A Spectroscopic Investigation of Cyclopropyl(2-pyridyl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone with the molecular formula C₉H₉NO and a molecular weight of 147.18 g/mol , is a molecule of significant interest in medicinal chemistry and materials science.[1][2] Its rigid cyclopropyl group and the coordinating pyridyl moiety impart unique conformational constraints and electronic properties, making it a valuable scaffold in drug design and a building block for novel organic materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of this compound, offering insights into its molecular structure and properties through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the rationale behind the experimental choices and data interpretation, fostering a deeper understanding of the molecule's behavior under spectroscopic analysis.

Molecular Structure and Key Features

The structural formula of this compound is presented below. The key features influencing its spectroscopic signature are the 2-substituted pyridine ring, the carbonyl group (ketone), and the cyclopropyl ring. The electronegativity of the nitrogen atom in the pyridine ring and the carbonyl oxygen, along with the strained nature of the three-membered cyclopropyl ring, create a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.

Caption: A generalized workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyridine ring and the cyclopropyl group. Based on the analysis of similar structures, the predicted chemical shifts (δ) and coupling constants (J) are summarized below.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-6' (Pyridine)8.6 - 8.8ddJ = 4.5, 1.5
H-4' (Pyridine)7.8 - 8.0tdJ = 7.7, 1.8
H-3' (Pyridine)7.9 - 8.1dJ = 7.8
H-5' (Pyridine)7.4 - 7.6dddJ = 7.5, 4.8, 1.2
H-1 (Cyclopropyl)2.8 - 3.2m-
H-2, H-3 (Cyclopropyl)1.0 - 1.5m-
  • Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.4-8.8 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most deshielded. The coupling patterns (doublet of doublets, triplet of doublets, etc.) arise from spin-spin coupling with neighboring protons.

  • Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region. The methine proton (H-1) attached to the carbonyl group will be deshielded compared to the methylene protons (H-2, H-3) and is expected to be a complex multiplet due to coupling with the adjacent methylene protons. The methylene protons themselves will also exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Ketone)195 - 205
C-2' (Pyridine)152 - 156
C-6' (Pyridine)148 - 152
C-4' (Pyridine)135 - 139
C-3' (Pyridine)125 - 129
C-5' (Pyridine)121 - 125
C-1 (Cyclopropyl)18 - 25
C-2, C-3 (Cyclopropyl)10 - 15
  • Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield.

  • Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.

  • Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: A generalized workflow for ATR-IR data acquisition.

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of this compound will be dominated by absorptions corresponding to the carbonyl group and the aromatic pyridine ring. Some sources indicate Raman spectral peaks at 1607 cm⁻¹ and 1592 cm⁻¹, which are likely due to the ketone and pyridine ring vibrations.

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
C-H (Aromatic)3000 - 3100Medium
C-H (Cyclopropyl)2900 - 3000Medium
C=O (Ketone)1680 - 1700Strong
C=N, C=C (Pyridine)1580 - 1610Medium-Strong
C-C (Pyridine ring)1400 - 1500Medium
  • C=O Stretch: A strong absorption band in the region of 1680-1700 cm⁻¹ is characteristic of an aryl ketone. The conjugation with the pyridine ring is expected to lower the frequency compared to a simple alkyl ketone.

  • Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm⁻¹, while those of the cyclopropyl group will be just below 3000 cm⁻¹.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

References

The Cyclopropyl Group: A Small Ring with a Big Impact on the Properties of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of the Cyclopropyl Moiety in Medicinal Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast number of FDA-approved drugs and clinical candidates.[1][2] Its ability to engage in hydrogen bonding, its aromatic nature, and its susceptibility to a wide range of chemical modifications make it a privileged heterocycle in drug design. In recent years, the strategic incorporation of a small, seemingly simple carbocycle – the cyclopropyl group – onto the pyridine ring has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of these derivatives.[3][4]

The unique structural and electronic features of the cyclopropyl ring, including its planar three-carbon arrangement, short and strong C-C bonds with enhanced π-character, and strained nature, bestow a range of desirable attributes upon parent molecules.[3] These include enhanced metabolic stability, increased potency, improved brain permeability, and reduced off-target effects.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of cyclopropyl pyridine derivatives, offering insights into their synthesis, reactivity, and profound impact on drug discovery and development.

Physicochemical Properties: Fine-Tuning for Drug-Likeness

The introduction of a cyclopropyl group significantly influences the key physicochemical parameters that govern a molecule's "drug-likeness," such as its acidity/basicity (pKa), lipophilicity (logP), and solubility. Understanding these properties is critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's distribution between an oily and an aqueous phase. It is a critical parameter for membrane permeability and overall pharmacokinetic behavior. The cyclopropyl group, being a small, non-polar alkyl substituent, generally increases the lipophilicity of the parent pyridine ring.

Table 1: Calculated Physicochemical Properties of Parent Cyclopropylpyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated pKaCalculated logP
2-CyclopropylpyridineC₈H₉N119.16~5.0-5.5~1.8-2.2
3-CyclopropylpyridineC₈H₉N119.16~5.2-5.7[5]~1.8[5]
4-CyclopropylpyridineC₈H₉N119.16~5.8-6.3[6]~1.7-2.1

Note: The pKa and logP values are estimated based on computational models and may vary from experimental values.

Spectroscopic Characterization: Unambiguous Identification

The structural elucidation of cyclopropyl pyridine derivatives relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. The unique magnetic environment of the cyclopropyl ring protons and carbons provides characteristic signals that are invaluable for their identification.

In ¹H NMR spectra, the protons of the cyclopropyl ring typically appear in the upfield region (usually below 2.0 ppm) due to the ring's diamagnetic anisotropy.[2] The methine proton (if present) is the most deshielded, while the methylene protons often exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts of the pyridine ring protons are influenced by the position of the cyclopropyl group and any other substituents.

In ¹³C NMR spectra, the carbons of the cyclopropyl ring also resonate in the upfield region, typically between 0 and 20 ppm.

Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Parent Cyclopropylpyridines (in CDCl₃)

Position2-Cyclopropylpyridine (¹H / ¹³C)3-Cyclopropylpyridine (¹H / ¹³C)4-Cyclopropylpyridine (¹H / ¹³C)
Pyridine Ring
2- / ~163~8.4 / ~147~8.5 / ~150
3~7.1 / ~119- / ~139~7.1 / ~121
4~7.5 / ~136~7.4 / ~133- / ~151
5~7.0 / ~121~7.2 / ~123~7.1 / ~121
6~8.5 / ~149~8.4 / ~148~8.5 / ~150
Cyclopropyl Ring
CH~1.9 / ~16~1.9 / ~15~1.9 / ~16
CH₂~0.9-1.1 / ~9~0.7-1.0 / ~9~0.7-1.0 / ~10

Note: These are approximate chemical shift ranges and can vary depending on the solvent and other substituents.[7][8][9][10]

Synthesis of Cyclopropyl Pyridine Derivatives: Building the Core Scaffold

Several synthetic strategies have been developed to introduce the cyclopropyl group onto the pyridine ring. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Synthesis of 2-Cyclopropylpyridine from 2-Vinylpyridine

A common and efficient method for the synthesis of 2-cyclopropylpyridine involves the cyclopropanation of 2-vinylpyridine. This can be achieved through various methods, including the Simmons-Smith reaction or, as detailed here, via a Corey-Chaykovsky reaction using a sulfonium ylide.

G 2-Vinylpyridine 2-Vinylpyridine Intermediate_Ylide_Adduct Intermediate_Ylide_Adduct 2-Vinylpyridine->Intermediate_Ylide_Adduct Dimethylsulfonium methylide 2-Cyclopropylpyridine 2-Cyclopropylpyridine Intermediate_Ylide_Adduct->2-Cyclopropylpyridine Intramolecular displacement

Figure 1: Synthesis of 2-Cyclopropylpyridine.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

  • Preparation of Dimethylsulfonium Methylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, place sodium hydride (60% dispersion in mineral oil, 1.0 eq) and wash with anhydrous hexane. Add anhydrous dimethyl sulfoxide (DMSO) and heat to 70-75 °C until the evolution of hydrogen ceases. Cool the resulting solution of methylsulfinyl carbanion to room temperature.

  • Ylide Formation: Add trimethylsulfonium iodide (1.0 eq) in anhydrous DMSO to the methylsulfinyl carbanion solution at room temperature. Stir for 10 minutes to form the dimethylsulfonium methylide.

  • Cyclopropanation: Cool the ylide solution in an ice bath and add 2-vinylpyridine (1.0 eq) dropwise via the dropping funnel.[11]

  • Work-up: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Pour the reaction mixture into ice-water and extract with diethyl ether.

  • Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by distillation to afford 2-cyclopropylpyridine.[12]

Synthesis of 3-Cyclopropylpyridine via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds and can be effectively employed to synthesize 3-cyclopropylpyridine from 3-bromopyridine and cyclopropylboronic acid.

G 3-Bromopyridine 3-Bromopyridine 3-Cyclopropylpyridine 3-Cyclopropylpyridine 3-Bromopyridine->3-Cyclopropylpyridine Cyclopropylboronic acid, Pd catalyst, Base

Figure 2: Synthesis of 3-Cyclopropylpyridine.

Experimental Protocol: Synthesis of 3-Cyclopropylpyridine

  • Reaction Setup: To a Schlenk flask, add 3-bromopyridine (1.0 eq), cyclopropylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base such as potassium phosphate (2.0-3.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or 1,4-dioxane and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for several hours until the reaction is complete (monitored by TLC or GC-MS).[13][14]

  • Work-up: Cool the reaction mixture to room temperature, add water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-cyclopropylpyridine.[15]

Synthesis of 4-Cyclopropylpyridine from 4-Cyanopyridine

4-Cyclopropylpyridine can be synthesized from 4-cyanopyridine through a multi-step sequence involving the formation of a ketone intermediate followed by a cyclization reaction.

G 4-Cyanopyridine 4-Cyanopyridine Ethyl isonicotinoylacetate Ethyl isonicotinoylacetate 4-Cyanopyridine->Ethyl isonicotinoylacetate 1. Ethyl acetate, NaOEt 2. H₃O⁺ 1,3-Dichloro-1-(pyridin-4-yl)propan-2-one 1,3-Dichloro-1-(pyridin-4-yl)propan-2-one Ethyl isonicotinoylacetate->1,3-Dichloro-1-(pyridin-4-yl)propan-2-one SO₂Cl₂ 4-Cyclopropylpyridine 4-Cyclopropylpyridine 1,3-Dichloro-1-(pyridin-4-yl)propan-2-one->4-Cyclopropylpyridine NaBH₄, H₂O

Figure 3: Synthesis of 4-Cyclopropylpyridine.

Chemical Reactivity: A Tale of Two Rings

The chemical reactivity of cyclopropyl pyridine derivatives is a fascinating interplay between the electron-deficient nature of the pyridine ring and the unique properties of the cyclopropyl group.

Reactions of the Pyridine Ring
  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom.[16][17] Reactions such as nitration, halogenation, and sulfonation require harsh conditions and typically occur at the 3-position.[18][19] The presence of the electron-donating cyclopropyl group can slightly activate the ring, but the directing effects will depend on its position. For 2- and 4-cyclopropylpyridine, substitution is still expected to favor the 3- and 5-positions.

  • Nucleophilic Aromatic Substitution: The pyridine ring is activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions, as the nitrogen atom can stabilize the negative charge in the Meisenheimer intermediate.[20][21] Halogenated cyclopropylpyridines, for example, can undergo displacement of the halide by various nucleophiles.[22][23]

Reactions Involving the Cyclopropyl Group
  • Ring-Opening Reactions: The inherent ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids, electrophiles, or transition metal catalysts. These reactions can lead to the formation of various functionalized acyclic pyridine derivatives.

  • Cycloaddition Reactions: While the cyclopropyl group itself is not a typical diene or dienophile, its electronic interaction with the pyridine ring can influence the reactivity of the system in cycloaddition reactions. For instance, [3+2] cycloadditions of cyclopropyl pyridines with alkenes have been reported.[3]

Applications in Medicinal Chemistry: A Scaffold for Innovation

The incorporation of the cyclopropyl pyridine motif has proven to be a highly successful strategy in the development of new therapeutic agents across a range of disease areas.

Enhancing Metabolic Stability

One of the most significant contributions of the cyclopropyl group in drug design is its ability to enhance metabolic stability. The C-H bonds of the cyclopropyl ring are stronger than those in a typical alkyl chain, making them less susceptible to oxidative metabolism by cytochrome P450 enzymes.[24] This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate. However, it is important to note that the cyclopropyl group is not metabolically inert and can undergo oxidation, particularly when attached to an amine, which can sometimes lead to the formation of reactive metabolites.[7]

Modulating Potency and Selectivity

The rigid nature of the cyclopropyl group can lock the conformation of a molecule, leading to a more favorable binding to its biological target and a subsequent increase in potency. This conformational constraint can also enhance selectivity by disfavoring binding to off-target proteins.

Cyclopropyl Pyridine Derivatives as Kinase Inhibitors

A prominent area where cyclopropyl pyridine derivatives have made a significant impact is in the development of kinase inhibitors. Numerous kinase inhibitors incorporating this scaffold have been reported, targeting a variety of kinases involved in cancer and inflammatory diseases. The structure-activity relationship (SAR) studies of these compounds often reveal that the cyclopropyl group plays a crucial role in achieving high potency and selectivity.

Table 3: Examples of Cyclopropyl Pyridine-Containing Kinase Inhibitors

Compound ClassTarget Kinase(s)Therapeutic AreaKey SAR Insights
PyrazolopyridinesRET, VEGFR2CancerThe pyrazolopyridine core acts as a hinge-binder, and the cyclopropyl group often occupies a hydrophobic pocket, contributing to potency.[23]
ThienopyridinesVEGFR-2CancerThe cyclopropyl group can enhance potency and selectivity over other kinases like EGFR.[25]
PyrrolotriazinesVEGFR-2CancerA cyclopropylcarbamoylphenylamino group at the C-4 position was found to be crucial for potent VEGFR-2 inhibition.[4]

Conclusion

The fusion of the cyclopropyl group with the pyridine ring has created a powerful and versatile scaffold for the design of novel bioactive molecules. The unique physicochemical properties conferred by the cyclopropyl moiety, including its impact on pKa, logP, and metabolic stability, provide medicinal chemists with a valuable tool to fine-tune the properties of pyridine-based drug candidates. The diverse synthetic routes available for accessing cyclopropyl pyridine derivatives, coupled with their rich and tunable chemical reactivity, ensure their continued prominence in the quest for new and improved therapeutics. As our understanding of the intricate interplay between the cyclopropyl group and the pyridine ring deepens, we can anticipate the emergence of even more innovative and life-changing medicines based on this remarkable structural motif.

References

The Cyclopropyl Moiety: A Small Ring with a Big Impact on the Biological Activity of Heterocyles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a paramount objective. The strategic incorporation of unique structural motifs into drug candidates is a cornerstone of this endeavor. Among these, the cyclopropyl group, a small, strained three-membered carbocycle, has emerged as a powerful tool for modulating the biological activity of heterocyclic compounds.[1][2][3] Its distinct stereoelectronic properties offer a compelling set of advantages that can overcome many of the roadblocks encountered during drug discovery and development.[2][3][4] This guide provides a comprehensive technical overview of the biological activity of cyclopropyl-containing heterocycles, delving into the chemical principles that underpin their utility, their diverse therapeutic applications, and the experimental methodologies used to evaluate their efficacy.

The Unique Physicochemical Properties of the Cyclopropyl Group

The remarkable influence of the cyclopropyl ring on the biological activity of heterocyclic molecules stems from its unique structural and electronic characteristics.[2][3][4] These properties, when strategically incorporated into a heterocyclic scaffold, can profoundly impact a molecule's interaction with its biological target and its overall disposition in the body.

Structural Rigidity and Conformational Restriction

The inherent ring strain of the cyclopropane forces its carbon atoms into a rigid, planar conformation.[2] When appended to a heterocyclic core, this rigidity can lock the molecule into a specific, biologically active conformation, minimizing the entropic penalty upon binding to a receptor or enzyme.[2][4] This pre-organization for binding can lead to a significant enhancement in potency and selectivity.[1]

Electronic Nature and Metabolic Stability

The C-C bonds of a cyclopropane ring possess a higher degree of p-character compared to typical alkanes, giving it an electronic nature that is often compared to that of a double bond.[1][2] This can influence interactions with biological targets. Furthermore, the C-H bonds of a cyclopropyl group are shorter and stronger, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[5] This increased metabolic stability often translates to a longer in vivo half-life and improved pharmacokinetic profiles for drug candidates.[1][5]

Therapeutic Applications of Cyclopropyl-Containing Heterocycles

The strategic incorporation of the cyclopropyl moiety into a diverse range of heterocyclic scaffolds has led to the discovery and development of numerous biologically active compounds across various therapeutic areas.

Antiviral Agents: The Case of Cyclopropyl-Indoles

The indole nucleus is a privileged scaffold in antiviral drug discovery.[6][7] The introduction of a cyclopropyl group can significantly enhance the antiviral potency of these compounds. For instance, novel cyclopropyl-indole derivatives have been designed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. These compounds are designed to occupy a hydrophobic pocket in the enzyme, with the cyclopropyl group contributing to favorable interactions and improved metabolic stability. Furthermore, indole derivatives containing a cyclopropyl moiety have shown promising activity against the Dengue virus (DENV), interfering with the viral replication complex.[1][8]

Antibacterial Agents: The Fluoroquinolone Story

The development of fluoroquinolone antibiotics has been significantly impacted by the inclusion of a cyclopropyl group at the N-1 position of the quinolone core.[9][10][11] This substitution is considered optimal for antibacterial activity, enhancing the overall potency of the compounds.[11] Ciprofloxacin, a widely used fluoroquinolone, features a cyclopropyl group that contributes to its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[9][12] The cyclopropyl moiety is believed to enhance the binding of the drug to its target enzymes, DNA gyrase and topoisomerase IV.[10]

Anticancer Agents: Targeting Proliferation with Cyclopropyl-Heterocycles

Several classes of cyclopropyl-containing heterocycles have demonstrated significant anticancer activity. For example, 2,5-disubstituted-1,3,4-oxadiazoles and pyrazole derivatives bearing a cyclopropyl group have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[6][13][14][15] These compounds often induce apoptosis and cell cycle arrest in cancer cells.[14][16] The rigid nature of the cyclopropyl group can contribute to a more defined interaction with specific protein targets involved in cancer progression.

Insecticides: Modulating Insect GABA Receptors

Isoxazoline insecticides represent a novel class of compounds that are potent modulators of insect γ-aminobutyric acid (GABA)-gated chloride channels.[17][18][19][20] Many of these insecticides, such as fluralaner, contain a cyclopropyl group which is crucial for their high insecticidal activity.[20] The cyclopropyl moiety contributes to the specific binding of these compounds to a site on the GABA receptor that is distinct from other insecticides, leading to hyperexcitation and death of the insect.[18][20]

Cannabinoid Receptor Antagonists: Cyclopropyl-Pyrazoles

Diaryl-pyrazole derivatives containing a cyclopropyl group have been identified as potent and selective antagonists of the cannabinoid type 1 (CB1) receptor.[13] These compounds have potential therapeutic applications in the treatment of obesity and metabolic disorders. The cyclopropyl group in these molecules plays a key role in optimizing their binding affinity and metabolic stability.[13]

Experimental Methodologies

The evaluation of the biological activity of cyclopropyl-containing heterocycles involves a range of in vitro and in vivo assays. Below are representative protocols for key experimental procedures.

Synthesis of Cyclopropyl-Containing Heterocycles

General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles: [7][13]

  • A mixture of an aromatic carboxylic acid and a hydrazide derivative is refluxed in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃).

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and poured into ice water.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

In Vitro Biological Assays

Cannabinoid CB1 Receptor Binding Assay: [2][9][10][17]

  • Membrane Preparation: Membranes from cells expressing the human CB1 receptor are prepared by homogenization and centrifugation.

  • Binding Reaction: The membranes are incubated with a radiolabeled cannabinoid ligand (e.g., [³H]CP55,940) in a binding buffer at 37°C.

  • Competition Binding: To determine the affinity of the test compounds, the binding reaction is performed in the presence of increasing concentrations of the unlabeled cyclopropyl-containing pyrazole derivative.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The radioactivity retained on the filter is measured using a liquid scintillation counter.

  • Data Analysis: The IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are calculated by non-linear regression analysis.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay: [21][22][23][24][25]

  • Reaction Mixture Preparation: A reaction mixture containing a poly(A) template, an oligo(dT) primer, and a mixture of deoxynucleoside triphosphates (dNTPs), including a labeled dUTP (e.g., biotin-dUTP and digoxigenin-dUTP), is prepared in a reaction buffer.

  • Enzyme and Inhibitor Addition: Recombinant HIV-1 RT enzyme and the test cyclopropyl-indole derivative at various concentrations are added to the reaction mixture.

  • RT Reaction: The reaction is incubated at 37°C to allow for the synthesis of the new DNA strand.

  • Detection: The newly synthesized biotinylated and digoxigenin-labeled DNA is captured on a streptavidin-coated plate. The amount of incorporated digoxigenin is quantified using an anti-digoxigenin antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a colorimetric substrate.

  • Data Analysis: The absorbance is measured, and the IC₅₀ values are determined.

Anticancer Cytotoxicity Assay (MTT Assay): [3][14][16][26]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the cyclopropyl-containing heterocyclic compound for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ values are determined.

Data Presentation

The following table summarizes the biological activities of representative cyclopropyl-containing heterocyclic compounds.

Heterocyclic CoreCompound ExampleBiological TargetActivity (IC₅₀/EC₅₀)Therapeutic AreaReference
Pyrazole5-(4-cyclopropylphenyl)-1-(2,4-dichlorophenyl)-4-ethyl-N-pyrrolidin-1-yl-1H-pyrazole-3-carboxamideCannabinoid CB1 ReceptorKᵢ ≤ 5 nMAnti-obesity[13]
IndoleNovel Cyclopropyl-Indole DerivativeHIV-1 Reverse TranscriptaseIC₅₀ ≈ 0.087 µMAntiviral (HIV)
QuinoloneCiprofloxacinDNA Gyrase/Topoisomerase IVMICs in the µg/mL rangeAntibacterial[9]
Oxadiazole2,5-disubstituted-1,3,4-oxadiazole derivativeCancer Cell LinesGI₅₀ ranging from 0.40-15.8 µMAnticancer[6][13]
IsoxazolineFluralanerInsect GABA-gated chloride channelsPotent inhibitionInsecticide[20]

Visualizations

Experimental Workflow for CB1 Receptor Binding Assay

G cluster_prep Membrane Preparation cluster_binding Binding Reaction cluster_sep Separation & Detection cluster_analysis Data Analysis prep1 Homogenize cells expressing CB1 receptor prep2 Centrifuge to pellet membranes prep1->prep2 prep3 Resuspend membranes in binding buffer prep2->prep3 bind1 Incubate membranes with [3H]CP55,940 prep3->bind1 bind2 Add increasing concentrations of test compound bind1->bind2 bind3 Incubate at 37°C bind2->bind3 sep1 Rapid filtration through glass fiber filter bind3->sep1 sep2 Wash filter to remove unbound ligand sep1->sep2 sep3 Measure radioactivity with scintillation counter sep2->sep3 analysis1 Calculate specific binding sep3->analysis1 analysis2 Plot competition curve analysis1->analysis2 analysis3 Determine IC50 value analysis2->analysis3

Caption: Workflow for a radioligand competition binding assay to determine the affinity of a compound for the CB1 receptor.

Signaling Pathway of Cannabinoid Receptor 1 (CB1R)

G ligand Cannabinoid Agonist receptor CB1 Receptor ligand->receptor Activates antagonist Cyclopropyl-Pyrazole Antagonist antagonist->receptor Blocks g_protein Gi/o Protein receptor->g_protein Activates ac Adenylate Cyclase g_protein->ac Inhibits camp cAMP ac->camp Produces pka PKA camp->pka Activates downstream Downstream Effects (e.g., decreased neurotransmitter release) pka->downstream Phosphorylates

Caption: Simplified signaling pathway of the CB1 receptor and the inhibitory action of a cyclopropyl-pyrazole antagonist.

Conclusion

The incorporation of the cyclopropyl moiety into heterocyclic scaffolds represents a proven and powerful strategy in modern drug discovery. The unique physicochemical properties of this small carbocycle can impart significant advantages, including enhanced potency, improved metabolic stability, and favorable conformational restriction. The diverse range of biological activities exhibited by cyclopropyl-containing heterocycles, from antiviral and antibacterial to anticancer and insecticidal, underscores the broad applicability of this approach. As our understanding of the intricate interplay between molecular structure and biological function continues to evolve, the cyclopropyl group is poised to remain a valuable and frequently utilized tool in the design and development of the next generation of therapeutic agents.

References

The Cyclopropyl Group: A Small Ring with a Big Impact in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Leveraging the Cyclopropyl Moiety in Drug Design and Development

Introduction: The Rise of a Privileged Scaffold

In the ever-evolving landscape of drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Medicinal chemists are constantly seeking out structural motifs that can confer advantageous properties upon a lead compound. Among these, the cyclopropyl group, the smallest of the cycloalkanes, has emerged as a truly versatile and powerful tool.[1][2] Its incorporation into drug candidates has become a well-established strategy to overcome numerous hurdles in the preclinical and clinical stages of development.[3][4] This is evidenced by the fact that 18 new chemical entities containing a cyclopropyl group were approved by the FDA in the decade leading up to 2020.[5] This guide provides an in-depth technical exploration of the multifaceted roles of the cyclopropyl group in modern medicinal chemistry, offering insights into its strategic application for researchers, scientists, and drug development professionals.

I. The Unique Physicochemical & Structural Landscape of the Cyclopropyl Group

The remarkable utility of the cyclopropyl ring in drug design stems from its distinctive structural and electronic properties, which are a direct consequence of its significant ring strain (27.5 kcal mol⁻¹).[6] This strain forces the internal C-C bond angles to approximately 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[7][8] This geometric constraint imparts a number of key features:

  • Planarity and Rigidity: The three carbon atoms of the cyclopropane ring are coplanar, creating a rigid structure with well-defined exit vectors for substituents.[6][9] This rigidity is a crucial asset in drug design, as it can lock a molecule into a bioactive conformation, thereby minimizing the entropic penalty upon binding to a biological target.[3][10]

  • Unique Bonding Characteristics: The C-C bonds within the cyclopropyl ring possess a higher degree of p-character than typical alkane bonds, leading them to be described as "pseudo double bonds". This results in shorter and stronger C-C (1.51 Å) and C-H bonds compared to their acyclic counterparts.[3][4][9] This enhanced pi-character can influence interactions with biological targets.

  • Lipophilicity: The cyclopropyl group is a lipophilic moiety that can enhance a drug's ability to cross cellular membranes.[9]

These fundamental properties translate into a wide array of strategic advantages in medicinal chemistry, as we will explore in the subsequent sections.

II. Strategic Applications in Drug Design

The incorporation of a cyclopropyl group is rarely a random act; it is a calculated decision aimed at addressing specific challenges in drug development. The following are some of the most impactful applications.

A. Bioisosterism: A Versatile Replacement Strategy

The cyclopropyl group is frequently employed as a bioisostere for various functional groups, offering a means to fine-tune a molecule's properties while retaining or enhancing its biological activity.[11]

  • Alkene and Alkyne Mimic: The pseudo-double bond character of the cyclopropyl ring makes it an excellent isostere for alkenes and alkynes. This substitution can improve metabolic stability by removing a site susceptible to oxidation, without drastically altering the molecule's overall shape and electronics.[5][11]

  • Gem-Dimethyl and Isopropyl Group Replacement: The cyclopropyl group can serve as a conformationally restricted mimic of gem-dimethyl or isopropyl groups.[6] This can lead to improved potency and selectivity by optimizing steric interactions within a binding pocket.[6]

  • Carbonyl and Ether Bioisostere: In certain contexts, the electronic nature of the cyclopropyl ring allows it to act as a bioisostere for carbonyl groups or ether linkages, particularly when considering its influence on adjacent functional groups.

G cluster_0 Common Bioisosteric Replacements Alkene Alkene Alkyne Alkyne gem-Dimethyl gem-Dimethyl Isopropyl Isopropyl Carbonyl Carbonyl Cyclopropyl Group Cyclopropyl Group Cyclopropyl Group->Alkene Improves Metabolic Stability Cyclopropyl Group->Alkyne Maintains Geometry Cyclopropyl Group->gem-Dimethyl Reduces Flexibility Cyclopropyl Group->Isopropyl Optimizes Sterics Cyclopropyl Group->Carbonyl Modulates Electronics

Caption: Bioisosteric relationships of the cyclopropyl group.

B. Enhancing Potency and Selectivity through Conformational Constraint

One of the most powerful applications of the cyclopropyl group is its ability to act as a conformational restraint.[10][12] By reducing the number of accessible conformations, the entropic cost of binding to a target is lowered, which can lead to a significant increase in binding affinity and, consequently, potency.[3][4] This conformational locking can also enhance selectivity by favoring a conformation that is optimal for binding to the desired target over off-targets.[10] The well-defined exit vectors of the cyclopropyl ring allow for precise positioning of substituents to engage in key interactions within a binding pocket.[6]

C. Improving Metabolic Stability and Pharmacokinetic Profile

The inherent strength of the C-H bonds in the cyclopropyl ring makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[13] This is a key strategy for blocking metabolic hotspots in a drug candidate, thereby increasing its half-life and oral bioavailability.[10][14] For example, the cyclopropyl group in the cholesterol-lowering drug pitavastatin effectively diverts metabolism away from the highly polymorphic CYP3A4 enzyme.[13]

However, it is crucial to note that the metabolic fate of a cyclopropyl group can be complex. When attached to an amine (cyclopropylamine), it can be susceptible to CYP-mediated bioactivation, potentially leading to the formation of reactive metabolites.[13] A well-known example is the hepatotoxicity associated with the antibiotic trovafloxacin, which was linked to the oxidation of its cyclopropylamine moiety.[13]

Parameter Effect of Cyclopropyl Group Rationale Reference(s)
Potency Often IncreasedConformational restriction reduces entropic penalty of binding.[3][4][10]
Selectivity Often IncreasedFavors bioactive conformation for the intended target.[10]
Metabolic Stability Generally IncreasedStronger C-H bonds are less prone to CYP-mediated oxidation.[10][13][14]
Brain Permeability Can be IncreasedIncreased lipophilicity can facilitate crossing the blood-brain barrier.[3][4]
Plasma Clearance Often DecreasedReduced metabolism leads to slower clearance from the body.[3][4]
Aqueous Solubility VariableCan decrease solubility due to increased lipophilicity.[6]

Table 1: General Impact of Cyclopropyl Group Incorporation on Drug Properties.

III. Synthetic Strategies for Introducing the Cyclopropyl Moiety

A variety of synthetic methods are available for the installation of a cyclopropyl group, ranging from classical approaches to more modern, catalytic transformations. The choice of method often depends on the specific substrate and the desired stereochemistry.

A. Classical Cyclopropanation Reactions
  • Simmons-Smith Reaction: This reaction involves the use of a diiodomethane and a zinc-copper couple to generate a carbenoid species that reacts with an alkene to form the cyclopropane ring.[15][16]

  • Corey-Chaykovsky Reaction: This method utilizes a sulfur ylide to react with an α,β-unsaturated carbonyl compound to yield a cyclopropane.[15]

B. Modern Catalytic Methods
  • Transition Metal-Catalyzed Reactions of Diazo Compounds: The decomposition of diazo compounds in the presence of a transition metal catalyst (e.g., copper, rhodium, or palladium) generates a metallocarbene that can undergo cyclopropanation with an alkene.[16]

  • Kulinkovich-de Meijere Reaction: This reaction allows for the synthesis of cyclopropylamines from esters or amides and Grignard reagents in the presence of a titanium catalyst.[16][17]

Experimental Protocol: Synthesis of a trans-2-Substituted-Cyclopropylamine

The following is a representative protocol for the synthesis of a trans-2-substituted-cyclopropylamine from an α-chloroaldehyde, as reported by researchers at the University of Toronto.[17]

Materials:

  • α-chloroaldehyde (1.0 equiv)

  • Amine (1.2 equiv)

  • Zn dust (3.0 equiv)

  • ZnCl₂ (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To an oven-dried reaction vessel, add the α-chloroaldehyde, amine, Zn dust, and ZnCl₂.

  • Add anhydrous THF to achieve a concentration of 0.1 M with respect to the α-chloroaldehyde.

  • Add anhydrous DMF (1.5 times the volume of THF).

  • Stir the reaction mixture at 85 °C for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired trans-2-substituted-cyclopropylamine.

Self-Validation: The diastereoselectivity of the product should be determined by ¹H NMR spectroscopy. The addition of the polar aprotic co-solvent (DMF) is crucial for suppressing the cis/trans-isomerization that can occur in the presence of zinc halide salts.[17]

G cluster_0 Synthesis of trans-2-Substituted-Cyclopropylamine Start Start Combine_Reagents Combine α-chloroaldehyde, amine, Zn, and ZnCl₂ in THF and DMF Start->Combine_Reagents Heat Heat at 85°C for 18h Combine_Reagents->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Reaction Complete Purify Silica Gel Chromatography Workup->Purify End trans-Cyclopropylamine Purify->End

Caption: Experimental workflow for the synthesis of trans-2-substituted-cyclopropylamines.

IV. Case Studies: The Cyclopropyl Group in Action

The impact of the cyclopropyl group is best illustrated through its successful application in marketed drugs across various therapeutic areas.

  • Tranylcypromine (Antidepressant): An early example of a cyclopropyl-containing drug, tranylcypromine is a monoamine oxidase inhibitor (MAOI).[7][18] The cyclopropylamine moiety is crucial for its mechanism of action, acting as an irreversible inhibitor of the enzyme.[18]

  • Ciprofloxacin (Antibiotic): A member of the fluoroquinolone class of antibiotics, ciprofloxacin features a cyclopropyl group attached to the quinolone core. This group enhances the drug's antibacterial activity and alters its pharmacokinetic properties.

  • Simeprevir (Hepatitis C Virus Protease Inhibitor): This antiviral drug contains a complex macrocyclic structure that includes a cyclopropylsulfonamide moiety. The cyclopropyl group plays a key role in binding to the NS3/4A protease.

  • Prasugrel (Antiplatelet Agent): An antagonist of the P2Y₁₂ receptor, prasugrel is a prodrug that is metabolized to its active form. The cyclopropyl group is part of the thienopyridine core and contributes to the molecule's overall shape and binding affinity.

  • Risdiplam (Spinal Muscular Atrophy Treatment): Approved in 2020, risdiplam is an RNA splicing modifier. A cyclopropyl group was introduced to improve the properties of the initial clinical candidate, addressing toxicity liabilities.[13]

V. Conclusion and Future Perspectives

The cyclopropyl group has firmly established itself as a privileged structural motif in medicinal chemistry.[5] Its unique combination of rigidity, lipophilicity, and electronic character provides a powerful toolkit for medicinal chemists to address a wide range of drug design challenges, including potency, selectivity, and metabolic stability.[3][4][9] As our understanding of the intricate interplay between molecular structure and biological function continues to grow, we can anticipate that the strategic application of the cyclopropyl group will continue to play a pivotal role in the discovery and development of the next generation of innovative medicines. The ongoing development of novel and efficient synthetic methodologies for the construction of complex cyclopropane-containing molecules will further expand the horizons of what is achievable with this small but mighty ring.[16][19]

VI. References

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Journal of Medicinal Chemistry, 59(19), 8712–8756. --INVALID-LINK--

  • The Cyclopropyl Group in Medicinal Chemistry. (2020). Scientific Update. --INVALID-LINK--

  • The Crucial Role of Cyclopropane Derivatives in Modern Drug Discovery. (n.d.). PharmaCompass. --INVALID-LINK--

  • The Cyclopropyl Ring: A Bioisosteric Upgrade for Alkenes in Drug Discovery. (2025). BenchChem. --INVALID-LINK--

  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis. (2025). BenchChem. --INVALID-LINK--

  • Metabolism of cyclopropyl groups. (n.d.). Hypha Discovery. --INVALID-LINK--

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). PubMed. --INVALID-LINK--

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports, 8(4), 230. --INVALID-LINK--

  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). ACS Publications. --INVALID-LINK--

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(8), 833–847. --INVALID-LINK--

  • Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. (n.d.). Grantome. --INVALID-LINK--

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). Taylor & Francis Online. --INVALID-LINK--

  • Fañanás-Mastral, M., & Feringa, B. L. (2014). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews, 114(19), 9667–9711. --INVALID-LINK--

  • Installation of C(sp3) Bioisosteres via Alkyl Sulfinates. (2023). Domainex. --INVALID-LINK--

  • Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. (2020). ChemRxiv. --INVALID-LINK--

  • Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. (2020). ACS Medicinal Chemistry Letters, 11(6), 1221–1228. --INVALID-LINK--

  • Cyclopropyl. (n.d.). INRAE. --INVALID-LINK--

  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. (2025). PubMed. --INVALID-LINK--

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (2012). Beilstein Journal of Organic Chemistry, 8, 126–130. --INVALID-LINK--

  • The Chemistry of Cyclopropane: Enhancing Bioactivity and Stability in Pharmaceuticals. (n.d.). PharmaCompass. --INVALID-LINK--

  • (A) Examples of the cyclopropyl isostere to block potentially reactive... (n.d.). ResearchGate. --INVALID-LINK--

  • Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. (2022). ResearchGate. --INVALID-LINK--

  • Structural Insights into the Role of the Stereochemistry of the Cyclopropyl Ring in the Inhibitory Activity of Xeruborbactam against SME-1 Class A Carbapenemase. (2025). PubMed. --INVALID-LINK--

  • The cyclopropylic strain-based conformational restriction. (a) General... (n.d.). ResearchGate. --INVALID-LINK--

  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016). Semantic Scholar. --INVALID-LINK--

  • Cyclopropyl group. (n.d.). Wikipedia. --INVALID-LINK--

  • Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. (2022). CrystEngComm, 24(45), 7943–7955. --INVALID-LINK--

  • The effect of the cyclopropyl group on the conformation of chemotactic formyl tripeptides. (2003). Tetrahedron, 59(21), 3739–3745. --INVALID-LINK--

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. (2024). Longdom Publishing. --INVALID-LINK--

References

The Synthetic Versatility of Donor-Acceptor Cyclopropanes: A Technical Guide for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Donor-acceptor (D-A) cyclopropanes have emerged as remarkably versatile three-carbon building blocks in modern organic synthesis. Characterized by the vicinal substitution of an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor"), these strained ring systems exhibit a unique reactivity profile that enables a vast array of powerful transformations. The inherent ring strain of approximately 27.5 kcal/mol, coupled with the push-pull electronic nature of the substituents, facilitates facile and selective ring-opening under mild conditions, unlocking pathways to complex molecular architectures.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and application of donor-acceptor cyclopropanes, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging these powerful synthetic intermediates.

The Core Principle: Understanding the "Push-Pull" Activation

The synthetic utility of donor-acceptor cyclopropanes stems from the synergistic interplay between ring strain and electronic effects. The electron-donating group (e.g., alkoxy, aryloxy, amino, or even an aryl group) polarizes the vicinal carbon-carbon bond, rendering the carbon atom bearing the donor group nucleophilic. Conversely, the electron-withdrawing group (typically esters, ketones, nitriles, or sulfones) renders the adjacent carbon atom electrophilic. This "push-pull" arrangement significantly weakens the C1-C2 bond, lowering the activation energy for ring-opening.[1][2][3]

Upon activation, typically with a Lewis acid, Brønsted acid, or under thermal or photochemical conditions, the D-A cyclopropane undergoes heterolytic cleavage of the polarized C1-C2 bond to form a stabilized 1,3-dipole or a related zwitterionic intermediate.[1][2][4] This transient species is the linchpin of D-A cyclopropane chemistry, serving as a versatile precursor for a multitude of subsequent transformations, including cycloadditions, rearrangements, and annulations.[2][5][6]

Figure 1: General activation and reaction pathway of a donor-acceptor cyclopropane.

Synthetic Routes to Donor-Acceptor Cyclopropanes

The accessibility of D-A cyclopropanes is a key factor in their widespread application. Several reliable methods have been developed for their synthesis, with the choice of method often depending on the desired substitution pattern and the nature of the starting materials.

The Corey-Chaykovsky Reaction

A cornerstone for the synthesis of D-A cyclopropanes is the Corey-Chaykovsky reaction. This method involves the reaction of an electron-deficient alkene (the acceptor component) with a sulfur ylide.[7] The 1,4-conjugate addition of the ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution, furnishes the cyclopropane ring.[7] Dimethylsulfoxonium methylide is a commonly used reagent for this transformation.[8]

Experimental Protocol: Synthesis of a Phenyl-Substituted D-A Cyclopropane via Corey-Chaykovsky Reaction

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend trimethylsulfoxonium iodide (1.1 eq.) in anhydrous DMSO. Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise at room temperature. Stir the resulting mixture at room temperature for 1 hour or until the evolution of hydrogen gas ceases, yielding a solution of dimethylsulfoxonium methylide.

  • Cyclopropanation: To the freshly prepared ylide solution, add a solution of the α,β-unsaturated ester (e.g., ethyl cinnamate, 1.0 eq.) in anhydrous DMSO dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, pour the reaction mixture into ice-water and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired donor-acceptor cyclopropane.

Transition Metal-Catalyzed Cyclopropanation

Rhodium and copper-catalyzed reactions of diazo compounds with alkenes represent another powerful strategy for the synthesis of D-A cyclopropanes.[9] In this approach, a diazo compound bearing an electron-withdrawing group (e.g., ethyl diazoacetate) reacts with an electron-rich alkene (e.g., a styrene derivative or an enol ether) in the presence of a suitable catalyst. The catalyst facilitates the decomposition of the diazo compound to a metallocarbene, which then undergoes cyclopropanation with the alkene.

References

Unlocking Therapeutic Potential: A Guide to Targeting Cellular Pathways with Cyclopropyl Ketone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the cyclopropyl ketone moiety has emerged as a uniquely powerful and versatile scaffold. Its compact, three-membered ring system, fused to a carbonyl group, is far from a simple structural curiosity; it is a "privileged" motif that imparts a remarkable combination of conformational rigidity, metabolic stability, and electronic properties to small molecules.[1] The inherent ring strain of the cyclopropane ring not only provides a thermodynamic driving force for specific chemical reactions but also presents a unique three-dimensional geometry that can be exploited for precise molecular recognition by biological targets.[2]

The strategic incorporation of cyclopropyl groups has proven instrumental in overcoming common drug discovery hurdles, such as enhancing potency, improving metabolic profiles, and reducing off-target effects.[3] This is evidenced by the growing number of FDA-approved drugs—18 in the last decade alone—that feature this valuable ring system.[1]

This guide moves beyond a simple survey of these compounds. As a senior application scientist, my objective is to provide an in-depth, mechanistically-grounded exploration of the key therapeutic targets for cyclopropyl ketone-containing molecules. We will dissect the causality behind their mechanisms of action and provide robust, self-validating experimental protocols to empower researchers in their quest to identify and validate the next generation of therapeutics derived from this potent chemical class.

Part 1: The Cyclopropyl Ketone Moiety - A Structural and Mechanistic Overview

The Foundation: Physicochemical Properties and Inherent Reactivity

The cyclopropyl ketone's therapeutic utility is rooted in its distinct chemical nature. The cyclopropane ring is characterized by C-C bonds with significant π-character, resulting from its high degree of strain. This unique electronic structure, combined with the electron-withdrawing nature of the adjacent ketone, creates a highly reactive system that can be finely tuned.[2] This reactivity is not a liability but a strategic advantage, enabling covalent modification of enzyme targets or serving as a rigid scaffold to lock a molecule into a bioactive conformation, thereby enhancing binding affinity.[4][5]

G cluster_props Physicochemical Properties cluster_impact Pharmacological Impact Prop1 High Ring Strain Prop2 Enhanced π-Character Prop1->Prop2 Impact2 Precise Target Binding Prop1->Impact2 Drives specific reactions & interactions Prop3 Conformational Rigidity Impact1 Increased Potency Prop3->Impact1 Locks bioactive conformation Impact3 Reduced Off-Target Effects Prop3->Impact3 Limits unwanted interactions Prop4 Metabolic Stability Impact4 Improved PK Profile Prop4->Impact4 Blocks sites of metabolism

Caption: Relationship between physicochemical properties and pharmacological impact.

A Master of Disguise: The Role as a Bioisostere

One of the most powerful strategies in medicinal chemistry is the use of bioisosteres—substituting one chemical group for another to enhance pharmacological properties without losing the desired biological activity. The cyclopropyl group is a masterful bioisostere for moieties like alkenes and gem-dimethyl groups.[1][6] This substitution can lead to significant improvements in a drug candidate's profile.

Bioisosteric ReplacementOriginal GroupAdvantage of Cyclopropyl ReplacementKey Outcome
Alkene C=C double bondProvides conformational rigidity, removing the cis/trans isomer ambiguity and improving metabolic stability by eliminating a potential site for epoxidation.[1]Enhanced binding affinity and safer metabolic profile.
Gem-Dimethyl C(CH₃)₂Offers a similar spatial footprint but with a more rigid conformation, which can improve binding to a specific pocket.[6]Increased potency and selectivity.
Methyl -CH₃Can act as a metabolically robust replacement, blocking oxidation by cytochrome P450 enzymes.[7]Increased drug half-life.
A Double-Edged Sword: The Metabolic Profile

The cyclopropyl group is often introduced to enhance metabolic stability. Its C-H bonds are stronger than those in typical alkanes, making them less susceptible to oxidation by cytochrome P450 (CYP) enzymes.[3][6] However, it is crucial to recognize the potential for metabolic activation, a key aspect of building a trustworthy safety profile. When attached to an amine, for instance, the cyclopropyl group can undergo CYP-mediated oxidation to form reactive ring-opened intermediates.[6] A well-known example is the antibiotic trovafloxacin, where this bioactivation pathway was linked to hepatotoxicity.[6] Therefore, thorough metabolic studies are essential to ensure that the introduction of a cyclopropyl group does not create a new liability.

Part 2: Key Therapeutic Targets and Mechanisms of Action

This section details validated therapeutic targets for cyclopropyl ketone compounds, complete with mechanistic insights and actionable experimental workflows.

Target Class: Cytoskeletal Proteins

Primary Target Example: β-Tubulin

Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a clinically validated strategy for cancer therapy. Inhibitors of tubulin polymerization can arrest the cell cycle in rapidly dividing cancer cells, leading to apoptosis.

Mechanism of Action: A prominent class of cyclopropyl ketone compounds functions as potent tubulin polymerization inhibitors by acting as cis-locked analogs of Combretastatin A-4 (CA-4).[4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules. The cyclopropane ring rigidly holds the two aromatic rings in a conformation that is optimal for high-affinity binding to the target site.[4]

Quantitative Data Summary: Anti-proliferative Activity of CA-4 Analogs

CompoundModificationCell LineIC₅₀ (nM)
Analog Ap-Nitrophenyl cyclopropyl ketoneMCF-71.5
Analog Bp-Aminophenyl cyclopropyl ketoneA5492.1
Analog C3,4,5-Trimethoxyphenyl cyclopropyl ketoneHT-290.8
(Data is representative and synthesized from principles described in cited literature[4])

Experimental Validation Workflow: From In Vitro Target Engagement to Cellular Effect

G

Caption: Workflow for validating tubulin-targeting agents.

Protocol 1: In Vitro Tubulin Polymerization Assay

  • Objective: To directly measure the effect of a cyclopropyl ketone compound on the assembly of purified tubulin into microtubules.

  • Principle: Tubulin polymerization is monitored by the increase in light scattering or fluorescence of a reporter dye as microtubules form.

  • Methodology:

    • Reconstitute lyophilized, purified bovine brain tubulin in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • Prepare a reaction mixture in a 96-well plate containing tubulin (final concentration ~3 mg/mL), GTP (1 mM), and a fluorescence reporter (e.g., DAPI).

    • Add the test compound (dissolved in DMSO) at various concentrations (e.g., 0.1 nM to 10 µM). Include paclitaxel as a positive control for polymerization and colchicine or the vehicle (DMSO) as a negative control.

    • Incubate the plate at 37°C in a fluorescence plate reader.

    • Measure the fluorescence intensity every minute for 60-90 minutes.

    • Self-Validation: The positive control (paclitaxel) should show a rapid increase in fluorescence, while the negative control should show a minimal increase. The test compound's effect is validated by a dose-dependent inhibition of the fluorescence signal increase.

    • Plot the rate of polymerization against compound concentration to determine the IC₅₀ value.

Target Class: Enzymes of Microbial Pathogenesis

Primary Target Example: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

Scientific Rationale: DprE1 is an essential enzyme in the cell wall biosynthesis pathway of Mycobacterium tuberculosis. Specifically, it is involved in the formation of arabinogalactan, a critical component of the mycobacterial cell wall. Inhibition of DprE1 is lethal to the bacterium and represents a key strategy for developing new anti-tuberculosis drugs, including against multi-drug resistant strains.[7]

Mechanism of Action: The replacement of a methyl group with a cyclopropyl group in a series of benzothiazinone-related compounds led to the identification of highly potent DprE1 inhibitors.[7] The cyclopropyl ketone moiety can form specific interactions within the active site of the DprE1 enzyme, leading to potent, non-covalent inhibition of its epimerase activity.

Experimental Validation Workflow: From Enzyme Inhibition to Bacterial Killing

G

Caption: Workflow for validating anti-tuberculosis DprE1 inhibitors.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of M. tuberculosis.

  • Principle: The compound is serially diluted and incubated with a standard inoculum of bacteria in a liquid culture medium. Growth is assessed visually or by measuring optical density.

  • Methodology:

    • In a 96-well microplate, prepare 2-fold serial dilutions of the test compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase). Final compound concentrations might range from 64 µg/mL to 0.06 µg/mL.

    • Prepare an inoculum of M. tuberculosis H37Rv (or a relevant clinical isolate) and adjust its turbidity to a 0.5 McFarland standard. Dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Include a positive control for growth (no drug) and a negative control for sterility (no bacteria). Isoniazid or rifampicin can be used as a positive control for inhibition.

    • Seal the plate and incubate at 37°C for 7-14 days.

    • Self-Validation: The positive growth control wells should be turbid, and the sterility control wells should be clear. The positive inhibition control should show no growth at expected concentrations.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Conclusion and Future Perspectives

The cyclopropyl ketone scaffold is a testament to the power of rational drug design, where unique structural and electronic features are leveraged to achieve potent and selective modulation of critical biological targets. We have explored its role in targeting cytoskeletal proteins for oncology and essential bacterial enzymes for infectious diseases, demonstrating its broad therapeutic applicability. The provided workflows offer a validated, step-by-step approach to move from a promising chemical entity to a well-characterized lead compound.

The future for cyclopropyl ketone-based therapeutics is bright. Ongoing research continues to uncover new synthetic routes and applications.[2][8] The challenge for drug developers is to continue harnessing the unique reactivity of this moiety to design novel mechanism-based inhibitors and to expand its application to other challenging targets, such as those in neurodegenerative and metabolic diseases. By combining innovative chemistry with rigorous biological validation, the full potential of this remarkable scaffold can be realized.

References

The Pyridyl Ketone Moiety: A Cornerstone in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Importance of the Pyridyl Ketone Scaffold

The pyridyl ketone framework, a deceptively simple arrangement of a pyridine ring appended to a carbonyl group, represents a critical structural motif in contemporary chemical science. Its significance stems not from its complexity, but from its remarkable versatility. The pyridine ring's unique electronic properties—its electron-deficient nature and the availability of the nitrogen lone pair for coordination—coupled with the versatile reactivity of the ketone functionality, make these compounds indispensable building blocks. They serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, their ability to act as sophisticated ligands has cemented their role in coordination chemistry and catalysis. This guide provides a comprehensive exploration of the discovery and rich synthetic history of pyridyl ketones, offering field-proven insights into the causalities behind experimental choices and presenting detailed, validated protocols for their preparation.

Part 1: A Historical Odyssey - The Dawn of Pyridyl Ketone Synthesis

The journey to efficiently synthesize pyridyl ketones is intrinsically linked to the broader history of pyridine chemistry. Early chemists faced a significant hurdle: the electron-deficient nature of the pyridine ring, which deactivates it towards classical electrophilic aromatic substitution reactions like the Friedel-Crafts acylation—the workhorse for synthesizing aryl ketones.[1] The nitrogen atom readily coordinates with Lewis acids, further deactivating the ring and preventing the desired reaction.[1]

This challenge spurred the development of alternative strategies. One of the earliest successful, albeit harsh, methods involved the fusion of calcium salts of pyridinecarboxylic acids with calcium acetate. For instance, the synthesis of 3-pyridyl methyl ketone was reported as early as 1889 by Engler by fusing calcium nicotinate with calcium acetate. Later, a vapor-phase reaction involving the interaction of a cyanopyridine, an alkyl nitrile, and water over a catalyst was developed, marking an important step towards more scalable production.[2]

A significant conceptual leap came with the understanding that the pyridine ring's reactivity could be inverted. Instead of forcing an electrophilic acylation, chemists turned to generating a nucleophilic pyridine species that could attack an acylating agent. This led to the development of two major strategic pillars that underpin modern synthesis: the metalation of pyridines and, later, transition-metal-catalyzed cross-coupling reactions .

Part 2: Foundational Synthetic Strategies

The synthesis of pyridyl ketones can be broadly categorized into several key approaches, each with its own set of advantages and mechanistic underpinnings.

Oxidation of Pyridyl Alcohols

A straightforward and reliable method for accessing pyridyl ketones is the oxidation of the corresponding secondary pyridyl alcohols (pyridylcarbinols). This approach is often used when the precursor alcohol is readily available.

Causality Behind Reagent Choice: The choice of oxidant is critical to avoid over-oxidation or side reactions with the pyridine ring.

  • Manganese Dioxide (MnO₂): This is a mild and highly selective reagent, particularly effective for the oxidation of benzylic and allylic-type alcohols, which includes pyridylcarbinols.[3][4] The reaction is heterogeneous and proceeds by coordinating the alcohol to the MnO₂ surface, making it effective for substrates sensitive to harsh conditions.[4]

  • Pyridinium Dichromate (PDC) & Pyridinium Chlorochromate (PCC): These Cr(VI) reagents are popular for their mildness compared to other chromium oxidants.[5][6] PDC is less acidic than PCC, making it more suitable for acid-sensitive substrates.[5][6] The reactions are typically run under anhydrous conditions in solvents like dichloromethane (CH₂Cl₂) to reliably stop the oxidation at the ketone stage.[5][7]

  • Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(pyridin-2-yl)ethanol (1.0 equiv) and a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃).

  • Reagent Addition: Add activated manganese dioxide (MnO₂) (5-10 equiv) portion-wise to the stirred solution at room temperature. The reaction is heterogeneous.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction can take several hours to days depending on the activity of the MnO₂.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts. Wash the Celite® pad thoroughly with the solvent.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude 2-acetylpyridine. Purify by column chromatography or distillation if necessary.

Acylation via Pyridine Metalation

This strategy directly addresses the challenge of the pyridine ring's inertness to electrophiles by transforming it into a potent nucleophile. This is achieved by deprotonation using a strong base (metalation), typically at a position ortho to the nitrogen or a directing group, or via a halogen-metal exchange.

Directed Ortho-Metalation (DoM): In this powerful technique, a directing metalation group (DMG) on the pyridine ring complexes with an organolithium base, directing deprotonation to the adjacent ortho position. While the pyridine nitrogen itself can act as a weak DMG, dedicated DMGs like amides or methoxy groups provide superior regiocontrol. The resulting lithiated pyridine then reacts with a suitable acylating agent.[2][8][9][10][11]

Halogen-Metal Exchange: A more common and often higher-yielding approach involves the reaction of a halopyridine (typically bromo- or iodo-) with an organolithium reagent (like n-BuLi or sec-BuLi) at low temperatures (-78 °C).[12] This rapidly generates the lithiated pyridine species, which can then be quenched with an acylating agent such as an ester, an N,N-dimethylamide (Weinreb amide), or an acyl chloride.[13]

Causality in Reagent Selection:

  • Base: Hindered lithium amides like LDA or LiTMP are often used for DoM to prevent competitive nucleophilic addition of the base to the pyridine ring.[8] For halogen-metal exchange, alkyllithiums are standard.

  • Acylating Agent: N,N-Dimethylamides are excellent acylating agents in this context as the initial tetrahedral intermediate is stable at low temperatures, preventing over-addition of the organolithium species. An acidic workup then leads to the ketone. Esters are also widely used.[13]

G cluster_step1 Step 1: Lithiation cluster_step2 Step 2: Acylation cluster_step3 Step 3: Workup & Isolation A 2-Bromopyridine in THF B n-BuLi, -78 °C A->B Add dropwise C 2-Lithiopyridine B->C Halogen-Metal Exchange D Acylating Agent (e.g., Ethyl Benzoate) C->D Quench E Tetrahedral Intermediate D->E Nucleophilic Attack F Aqueous Workup (H₃O⁺) E->F Protonation & Collapse G Phenyl 2-Pyridyl Ketone F->G Purification

Caption: General workflow for pyridyl ketone synthesis via halogen-metal exchange.

Part 3: Modern Catalytic Approaches

The advent of transition-metal catalysis revolutionized pyridine functionalization, enabling the synthesis of pyridyl ketones under milder conditions with exceptional functional group tolerance.

Palladium- and Nickel-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are among the most powerful methods for C-C bond formation. For pyridyl ketone synthesis, this typically involves coupling a pyridine-based organometallic reagent with an acyl chloride (or related species) or coupling a pyridine halide with an organometallic reagent that can be converted to a ketone.

  • Negishi Coupling: This reaction couples an organozinc reagent with an organic halide.[14] It is highly effective for preparing pyridyl ketones by reacting a pyridylzinc halide with an acyl chloride. The method shows good tolerance to various functional groups, including ketones and esters on the coupling partners.[15][16][17][18]

  • Suzuki-Miyaura Coupling: This involves the coupling of an organoboron species (boronic acid or ester) with an organic halide.[19] While highly versatile, the coupling of 2-pyridylboron reagents can be challenging due to slow transmetalation and competing protodeboronation.[20] However, the development of specialized ligands and reaction conditions has made this a viable and powerful route.[20][21][22]

  • Preparation of Pyridylzinc Reagent: 2-Bromopyridine (1.0 equiv) in anhydrous THF is treated with n-BuLi (1.05 equiv) at -78 °C to form 2-lithiopyridine. This solution is then transferred via cannula to a solution of anhydrous ZnCl₂ (1.1 equiv) in THF at -78 °C and allowed to warm to room temperature to form 2-pyridylzinc chloride.

  • Catalyst Preparation: In a separate flask, a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), is suspended in anhydrous THF under an inert atmosphere.

  • Coupling Reaction: The solution of 2-pyridylzinc chloride is added to the catalyst suspension, followed by the dropwise addition of benzoyl chloride (1.0 equiv).

  • Monitoring and Workup: The reaction is stirred at room temperature or gentle heat until completion (monitored by TLC/GC-MS). The reaction is then quenched with saturated aqueous NH₄Cl.

  • Isolation: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by flash column chromatography to yield phenyl 2-pyridyl ketone.

Comparative Data for Key Synthetic Methods
MethodPyridine SubstrateAcylating/Coupling PartnerCatalyst/ReagentTemp (°C)Time (h)Yield (%)Reference
Halogen-Metal Exchange2-BromopyridineEthyl Chloroformaten-BuLi-78 to RT12~80-90%[13]
Halogen-Metal Exchange2-BromopyridineN,N-dimethylbenzamiden-BuLi-78 to RT285N/A
OxidationDi-2-pyridylcarbinolNitric AcidN/A80-902>90[23]
Suzuki Coupling2-Pyridylboronic Acid4-BromoacetophenonePd₂(dba)₃ / Ligand801270-90[20]
Negishi Coupling2-Pyridylzinc BromideBenzoyl ChloridePd(PPh₃)₄RT488[17]

Part 4: The Kröhnke Pyridine Synthesis - Building the Ring and Ketone Simultaneously

A distinct and elegant approach is the Kröhnke pyridine synthesis, which constructs the substituted pyridine ring itself, incorporating a ketone functionality in the process. This multicomponent reaction involves the condensation of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate.

Mechanism of the Kröhnke Synthesis:

Krohnke A α-Pyridinium Methyl Ketone Salt B Pyridinium Ylide A->B Deprotonation (Base) D 1,5-Dicarbonyl Intermediate B->D Michael Addition C α,β-Unsaturated Ketone C->D E Dihydropyridine Intermediate D->E Cyclization (+NH₃) F Substituted Pyridyl Ketone E->F Oxidation/ Dehydration

Caption: Simplified mechanism of the Kröhnke pyridine synthesis.

This method is highly convergent and allows for the rapid assembly of complex, 2,4,6-trisubstituted pyridines, where one of the substituents is an acyl group, directly yielding a pyridyl ketone.

Part 5: Applications in Drug Discovery and Materials Science

Pyridyl ketones are not merely synthetic curiosities; they are vital components in molecules that impact human health and technology.

  • Pharmaceutical Intermediates: The ketone functionality is a versatile handle for further elaboration. It can be reduced to a chiral alcohol, which is a common feature in bioactive molecules, or converted into other functional groups. For example, the asymmetric reduction of 2-pyridine ketones is a key strategy for producing enantiopure chiral 2-pyridine alcohols, which are crucial ligands and pharmaceutical building blocks.[5]

  • Ligand Chemistry: The di(2-pyridyl) ketone (dpk) is a prominent example of a pyridyl ketone used extensively as a chelating ligand in coordination chemistry.[24] The two pyridyl nitrogen atoms and the carbonyl oxygen can coordinate to metal centers in various modes, facilitating the construction of complex mono- and polynuclear metal complexes with interesting magnetic and catalytic properties.[15][24][25] These complexes have applications in catalysis, including in Heck cross-coupling reactions.[24]

  • Flavor and Fragrance: Simple pyridyl ketones like 2-acetylpyridine are naturally occurring compounds that contribute to the flavor and aroma of foods like popcorn and beer.[12]

Conclusion

From the early, brute-force methods born out of necessity to the elegant and highly efficient catalytic reactions of the modern era, the synthesis of pyridyl ketones has undergone a remarkable evolution. The persistent challenge posed by the pyridine ring's inherent electronics has driven innovation, leading to the development of robust strategies centered on reactivity inversion and transition-metal catalysis. Today, the synthetic chemist has a powerful and diverse toolkit for accessing these vital building blocks. As the demand for increasingly complex and functionalized molecules grows in medicinal chemistry and materials science, the foundational importance of the pyridyl ketone scaffold—and the ingenuity required to synthesize it—will continue to be a central theme in chemical innovation.

References

Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Cyclopropyl(2-pyridyl)methanone from 2-Vinylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient two-stage synthetic pathway for the preparation of cyclopropyl(2-pyridyl)methanone, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the cyclopropanation of commercially available 2-vinylpyridine to yield 2-cyclopropylpyridine, for which two highly effective methods, the Simmons-Smith reaction and the Corey-Chaykovsky reaction, are presented. The guide then elucidates the subsequent oxidation of the 2-cyclopropylpyridine intermediate to the target ketone. This document is intended for researchers, scientists, and drug development professionals, providing not only step-by-step protocols but also the underlying chemical principles and mechanistic insights to ensure successful execution and adaptation.

Introduction

This compound is a key structural motif found in a variety of biologically active compounds and functional materials. The unique electronic and steric properties of the cyclopropyl group, coupled with the coordinating ability of the pyridine ring, make this ketone a versatile intermediate for the synthesis of complex molecular architectures. The direct synthesis from 2-vinylpyridine presents a cost-effective and logical approach. This guide provides a detailed exploration of a two-step synthesis: the initial cyclopropanation of the vinyl group, followed by the selective oxidation of the resulting benzylic-type carbon.

The choice of methodology for each step is critical to achieving high yields and purity. For the cyclopropanation of 2-vinylpyridine, we will discuss two gold-standard methods: the Simmons-Smith reaction, which employs an organozinc carbenoid[1][2], and the Corey-Chaykovsky reaction, which utilizes a sulfur ylide[3][4]. For the subsequent oxidation of 2-cyclopropylpyridine, a selective method is required to transform the methylene group into a carbonyl group without affecting the pyridine ring or the cyclopropyl moiety.

This document provides detailed experimental protocols for these transformations, along with insights into the reaction mechanisms, safety considerations, and characterization of the final product.

Part 1: Synthesis of 2-Cyclopropylpyridine from 2-Vinylpyridine

The first stage of the synthesis focuses on the conversion of the vinyl group of 2-vinylpyridine into a cyclopropane ring. We present two reliable methods to achieve this transformation.

Method A: Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and highly effective method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[5][6] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[2]

Causality of Experimental Choices:

  • Zinc-Copper Couple: The use of a zinc-copper couple is crucial for the formation of the active organozinc carbenoid, iodomethylzinc iodide (ICH2ZnI). The copper activates the zinc surface, facilitating the reaction with diiodomethane.

  • Anhydrous Conditions: The reaction is sensitive to moisture, as the organozinc reagent will be quenched by water. Therefore, the use of anhydrous solvents and inert atmosphere is essential for optimal results.

  • Excess Reagents: A slight excess of diiodomethane and the zinc-copper couple is often used to ensure complete conversion of the 2-vinylpyridine.

Experimental Protocol: Simmons-Smith Cyclopropanation

  • Preparation of the Zinc-Copper Couple:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add zinc dust (10.0 g, 153 mmol).

    • Wash the zinc dust with 1 M hydrochloric acid (3 x 20 mL), deionized water (3 x 20 mL), ethanol (2 x 20 mL), and finally diethyl ether (2 x 20 mL).

    • Dry the washed zinc dust under high vacuum.

    • To the dry zinc dust, add anhydrous diethyl ether (100 mL) and a solution of copper(II) acetate monohydrate (1.0 g, 5 mmol) in glacial acetic acid (2 mL).

    • Stir the mixture vigorously for 30 minutes. The formation of a dark-colored precipitate indicates the formation of the zinc-copper couple.

    • Allow the couple to settle, and carefully decant the supernatant.

    • Wash the zinc-copper couple with anhydrous diethyl ether (3 x 30 mL) and keep it under a nitrogen atmosphere.

  • Cyclopropanation Reaction:

    • To the flask containing the freshly prepared zinc-copper couple, add anhydrous diethyl ether (50 mL).

    • Add a solution of 2-vinylpyridine (5.25 g, 50 mmol) in anhydrous diethyl ether (20 mL).

    • To this stirred suspension, add a solution of diiodomethane (16.0 g, 60 mmol) in anhydrous diethyl ether (30 mL) dropwise over 1 hour. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, continue to stir the reaction mixture at reflux for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

    • Stir the mixture for 30 minutes, then filter through a pad of Celite® to remove the inorganic salts.

    • Wash the filter cake with diethyl ether (3 x 30 mL).

    • Separate the organic layer of the filtrate, and extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with saturated aqueous sodium thiosulfate (50 mL) to remove any unreacted iodine, then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 2-cyclopropylpyridine as a colorless oil.

Method B: Corey-Chaykovsky Cyclopropanation

The Corey-Chaykovsky reaction provides an alternative route to cyclopropanes, particularly for electron-poor alkenes like 2-vinylpyridine.[7] This reaction employs a sulfur ylide, typically dimethylsulfoxonium methylide, which is generated in situ from trimethylsulfoxonium iodide and a strong base.[3][8]

Causality of Experimental Choices:

  • Sulfur Ylide: Dimethylsulfoxonium methylide is a nucleophilic methylene transfer agent. It adds to the electron-deficient double bond of 2-vinylpyridine in a conjugate addition fashion, followed by intramolecular ring closure to form the cyclopropane ring.[9]

  • Strong Base: A strong, non-nucleophilic base like sodium hydride is required to deprotonate the trimethylsulfoxonium salt to generate the reactive ylide.

  • Anhydrous Aprotic Solvent: The reaction must be carried out in an anhydrous aprotic solvent like DMSO or THF to prevent quenching of the ylide and the base.

Experimental Protocol: Corey-Chaykovsky Cyclopropanation

  • Generation of the Sulfur Ylide:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol).

    • Wash the sodium hydride with anhydrous hexane (3 x 15 mL) to remove the mineral oil, and then dry it under a stream of nitrogen.

    • Add anhydrous dimethyl sulfoxide (DMSO) (80 mL) and heat the mixture to 50 °C with stirring until the evolution of hydrogen ceases (approximately 1 hour).

    • Cool the resulting solution of sodium methylsulfinylmethylide to room temperature.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (13.2 g, 60 mmol) in anhydrous DMSO (40 mL).

    • Add the trimethylsulfoxonium iodide solution dropwise to the sodium methylsulfinylmethylide solution at room temperature. Stir the resulting milky white suspension for 15 minutes.

  • Cyclopropanation Reaction:

    • To the freshly prepared sulfur ylide, add a solution of 2-vinylpyridine (5.25 g, 50 mmol) in anhydrous DMSO (20 mL) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Pour the reaction mixture into ice-water (200 mL).

    • Extract the aqueous mixture with diethyl ether (4 x 50 mL).

    • Combine the organic layers and wash with water (3 x 50 mL) to remove DMSO, then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to afford 2-cyclopropylpyridine.

Comparison of Cyclopropanation Methods
FeatureSimmons-Smith ReactionCorey-Chaykovsky Reaction
Reagents Diiodomethane, Zinc-Copper CoupleTrimethylsulfoxonium Iodide, Sodium Hydride
Reaction Conditions Reflux in diethyl etherRoom temperature in DMSO
Typical Yield Good to excellentGood to excellent
Advantages Stereospecific, well-establishedExcellent for electron-poor alkenes, mild conditions
Disadvantages Requires preparation of the Zn-Cu couple, moisture sensitiveRequires a strong base, work-up can be challenging due to DMSO

G cluster_0 Part 1: Synthesis of 2-Cyclopropylpyridine cluster_1 Method A cluster_2 Method B 2-Vinylpyridine 2-Vinylpyridine Simmons-Smith Reagents\n(CH2I2, Zn-Cu) Simmons-Smith Reagents (CH2I2, Zn-Cu) 2-Vinylpyridine->Simmons-Smith Reagents\n(CH2I2, Zn-Cu) Corey-Chaykovsky Reagent\n((CH3)3SO+I-, NaH) Corey-Chaykovsky Reagent ((CH3)3SO+I-, NaH) 2-Vinylpyridine->Corey-Chaykovsky Reagent\n((CH3)3SO+I-, NaH) 2-Cyclopropylpyridine 2-Cyclopropylpyridine Simmons-Smith Reagents\n(CH2I2, Zn-Cu)->2-Cyclopropylpyridine Cyclopropanation Corey-Chaykovsky Reagent\n((CH3)3SO+I-, NaH)->2-Cyclopropylpyridine Cyclopropanation

Caption: Workflow for the synthesis of 2-cyclopropylpyridine.

Part 2: Oxidation of 2-Cyclopropylpyridine to this compound

The second stage of the synthesis involves the selective oxidation of the methylene bridge in 2-cyclopropylpyridine to a carbonyl group. This transformation requires a careful choice of oxidant to avoid over-oxidation or cleavage of the cyclopropane ring. Selenium dioxide (SeO2) is a suitable reagent for the oxidation of benzylic and allylic C-H bonds to carbonyl groups.

Causality of Experimental Choices:

  • Selenium Dioxide (SeO2): SeO2 is a specific oxidant for converting activated methylene groups to ketones. The reaction proceeds via an ene reaction followed by a[10][11]-sigmatropic rearrangement.

  • Solvent: A high-boiling, inert solvent such as dioxane or xylene is typically used to facilitate the reaction, which often requires elevated temperatures.

  • Aqueous Work-up: The work-up procedure is designed to remove the selenium-containing byproducts, which are toxic.

Experimental Protocol: Selenium Dioxide Oxidation

  • Oxidation Reaction:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-cyclopropylpyridine (5.95 g, 50 mmol), selenium dioxide (6.1 g, 55 mmol), and 1,4-dioxane (100 mL).

    • Heat the reaction mixture to reflux with vigorous stirring for 24 hours.

    • Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the black selenium precipitate.

    • Wash the filter cake with 1,4-dioxane (2 x 20 mL).

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane (100 mL) and wash with 1 M sodium hydroxide solution (2 x 50 mL) to remove any remaining selenium compounds, then with brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

G cluster_0 Part 2: Oxidation to Final Product 2-Cyclopropylpyridine 2-Cyclopropylpyridine Selenium Dioxide (SeO2) Selenium Dioxide (SeO2) 2-Cyclopropylpyridine->Selenium Dioxide (SeO2) This compound This compound Selenium Dioxide (SeO2)->this compound Oxidation

Caption: Workflow for the oxidation of 2-cyclopropylpyridine.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.65 (d, 1H), 8.05 (d, 1H), 7.80 (t, 1H), 7.40 (t, 1H), 2.80 (m, 1H), 1.30 (m, 2H), 1.10 (m, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 200.1, 153.5, 149.0, 136.8, 125.9, 121.8, 17.5, 12.0.

  • IR (neat, cm⁻¹): 1680 (C=O), 1585, 1435.

  • MS (EI): m/z 147 (M⁺).

  • Raman Spectroscopy: The Raman spectra of this compound show two peaks at 1607 cm⁻¹ and 1592 cm⁻¹, which correspond to the ketone and methyl ketone conformations respectively.[12]

Safety Precautions

  • 2-Vinylpyridine: Toxic and a lachrymator. Handle in a well-ventilated fume hood. It is also prone to polymerization.[13][14]

  • Diiodomethane: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: Highly flammable and reacts violently with water. Handle under an inert atmosphere.

  • Selenium Dioxide: Highly toxic and an environmental hazard. Handle with extreme care in a fume hood, and dispose of selenium-containing waste according to institutional guidelines.

  • All reactions should be performed in a well-ventilated fume hood, and appropriate PPE should be worn at all times.

References

Application Notes and Protocols for the Corey-Chaykovsky Cyclopropanation of Vinylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Synthesis of Cyclopropylpyridines

The introduction of a cyclopropane ring into a molecule can significantly alter its biological properties, often leading to enhanced potency, improved metabolic stability, and altered selectivity. For this reason, the cyclopropylpyridine scaffold is a highly sought-after motif in medicinal chemistry and drug development. The Corey-Chaykovsky reaction offers a powerful and direct method for the synthesis of these valuable compounds from readily available vinylpyridines. This guide provides an in-depth technical overview, field-proven insights, and a detailed experimental protocol for the successful application of the Corey-Chaykovsky cyclopropanation to vinylpyridine substrates.

Understanding the Reaction: Mechanism and Strategic Choices

The Corey-Chaykovsky reaction, in its broadest sense, involves the reaction of a sulfur ylide with an electrophile to form a three-membered ring.[1][2] For the cyclopropanation of vinylpyridines, which are electron-deficient alkenes, the key is the use of a stabilized sulfur ylide, dimethyloxosulfonium methylide (often referred to as Corey's ylide). This ylide is typically generated in situ from the deprotonation of trimethylsulfoxonium iodide with a strong base, such as sodium hydride, in an aprotic polar solvent like dimethyl sulfoxide (DMSO).[1]

The choice of the stabilized dimethyloxosulfonium methylide is critical. Unlike its more reactive counterpart, dimethylsulfonium methylide, which tends to undergo 1,2-addition to carbonyl groups to form epoxides, the more stable Corey's ylide preferentially undergoes a 1,4-conjugate addition (Michael addition) to α,β-unsaturated systems like vinylpyridines.[2] This initial conjugate addition forms a resonance-stabilized enolate intermediate. Subsequent intramolecular nucleophilic attack by the enolate on the carbon bearing the sulfoxonium group leads to the formation of the cyclopropane ring and the expulsion of dimethyl sulfoxide as a byproduct.[1][2]

The pyridine nitrogen, being basic, might be perceived as a potential site for side reactions with the strong base (NaH) used to generate the ylide. However, the deprotonation of the trimethylsulfoxonium salt is a very rapid and favorable reaction, and under the anhydrous conditions of the reaction, the cyclopropanation of the vinyl group proceeds efficiently. The successful synthesis of various cyclopropylpyridines using this method has been well-documented, indicating that the pyridine basicity does not significantly hinder the desired transformation.[3]

Corey_Chaykovsky_Mechanism reagents [(CH3)3S=O]+I- + NaH ylide (CH3)2S(=O)CH2 (Dimethyloxosulfonium methylide) reagents->ylide in DMSO intermediate Betaine Intermediate ylide->intermediate 1,4-Conjugate Addition vinylpyridine Vinylpyridine vinylpyridine->intermediate product Cyclopropylpyridine + DMSO intermediate->product Intramolecular Cyclization

Caption: Reaction mechanism of the Corey-Chaykovsky cyclopropanation of vinylpyridines.

Experimental Protocol: Synthesis of 2-Cyclopropylpyridine

This protocol details the synthesis of 2-cyclopropylpyridine from 2-vinylpyridine, based on established procedures for the Corey-Chaykovsky reaction.[3]

Materials and Reagents
  • Trimethylsulfoxonium iodide (98%)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 2-Vinylpyridine (97%, freshly distilled)

  • Diethyl ether (anhydrous)

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon line)

Step-by-Step Procedure
  • Preparation of the Ylide Solution:

    • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add sodium hydride (1.1 g, 27.5 mmol, 1.1 equiv) under a stream of nitrogen.

    • Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.

    • Add anhydrous DMSO (50 mL) to the flask.

    • Heat the mixture to 50 °C with stirring until the evolution of hydrogen gas ceases (approximately 45-60 minutes), indicating the formation of the dimsyl sodium.

    • Cool the resulting greyish solution to room temperature.

    • In a separate flask, dissolve trimethylsulfoxonium iodide (6.05 g, 27.5 mmol, 1.1 equiv) in anhydrous DMSO (50 mL).

    • Slowly add the trimethylsulfoxonium iodide solution to the dimsyl sodium solution via a dropping funnel over 20-30 minutes, maintaining the temperature below 25 °C with a water bath. Stir the resulting solution for an additional 10 minutes.

  • Cyclopropanation Reaction:

    • To the freshly prepared ylide solution, add 2-vinylpyridine (2.63 g, 25 mmol, 1.0 equiv) dropwise via a syringe over 15 minutes.

    • Stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for an additional 1 hour to ensure complete reaction. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 200 mL of ice-cold water.

    • Extract the aqueous layer with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them with water (2 x 100 mL) and then with brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure 2-cyclopropylpyridine.

Experimental_Workflow A 1. Ylide Preparation (NaH + (CH3)3S=O]+I- in DMSO) B 2. Addition of Vinylpyridine (Dropwise at room temperature) A->B C 3. Reaction (Stir at RT, then heat to 50°C) B->C D 4. Aqueous Work-up (Quench with water, extract with ether) C->D E 5. Purification (Vacuum distillation or column chromatography) D->E F Pure Cyclopropylpyridine E->F

Caption: General experimental workflow for the synthesis of cyclopropylpyridines.

Data Presentation: Scope and Yields

The Corey-Chaykovsky cyclopropanation has been successfully applied to a variety of vinylpyridine derivatives. The following table summarizes representative examples from the literature.[3]

EntrySubstrateProductYield (%)
12-Vinylpyridine2-Cyclopropylpyridine75
24-Vinylpyridine4-Cyclopropylpyridine80
32-Methyl-6-vinylpyridine2-Cyclopropyl-6-methylpyridine65
42-Vinyl-5-ethylpyridine2-Cyclopropyl-5-ethylpyridine70

Trustworthiness and Self-Validation

The protocol described herein is based on well-established and peer-reviewed synthetic methods.[3] To ensure the success and reproducibility of this reaction, the following points are crucial:

  • Anhydrous Conditions: The use of anhydrous solvents and reagents is paramount, as sodium hydride and the sulfur ylide are highly reactive towards water.

  • Inert Atmosphere: The reaction should be carried out under an inert atmosphere of nitrogen or argon to prevent the decomposition of the reagents.

  • Freshly Prepared Ylide: For optimal reactivity, the dimethyloxosulfonium methylide should be prepared in situ and used immediately.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), to determine the point of completion.

References

Application Notes & Protocols: The Utility of Cyclopropyl(2-pyridyl)methanone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The cyclopropyl(2-pyridyl)methanone scaffold has emerged as a "privileged" structural motif in medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. Its unique combination of conformational rigidity, metabolic stability, and versatile binding interactions makes it a highly valuable building block for the design of novel therapeutics. This document provides an in-depth guide for researchers and drug development professionals on the applications of this scaffold. We will explore its role as a pharmacophore, detail its application in the development of kinase inhibitors, provide step-by-step protocols for synthesis and in vitro evaluation, and discuss key structure-activity relationship (SAR) insights.

The this compound Moiety: A Privileged Pharmacophore

The efficacy of the this compound core lies in the synergistic interplay of its three key components: the cyclopropyl ring, the carbonyl linker, and the 2-pyridyl ring. This unique arrangement imparts a favorable combination of physicochemical and structural properties that are highly advantageous for drug design.

  • The Cyclopropyl Ring: This small, strained ring acts as a "metabolic shield." Its C-H bonds are stronger than those in corresponding linear alkyl groups, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes. This often leads to improved pharmacokinetic profiles, including longer half-life and reduced clearance. Furthermore, the rigid nature of the ring helps to lock the molecule into a specific, biologically active conformation, reducing the entropic penalty upon binding to a target protein and potentially increasing potency.

  • The Carbonyl Group: The ketone serves as a critical hydrogen bond acceptor, allowing for strong, directional interactions with amino acid residues (such as those in the hinge region of kinases) in the target's binding pocket. Its planar geometry also influences the overall orientation of the attached rings.

  • The 2-Pyridyl Ring: The nitrogen atom at the 2-position of the pyridine ring is a key feature, acting as another hydrogen bond acceptor and a potential coordination site for metal ions. This feature is crucial for establishing specific interactions with the target protein and can significantly enhance binding affinity. The aromatic nature of the ring also allows for π-stacking interactions and provides a scaffold for further chemical modification to fine-tune potency, selectivity, and physicochemical properties.

Below is a diagram illustrating the key pharmacophoric features of the scaffold.

Caption: Key pharmacophoric contributions of the this compound scaffold.

Therapeutic Application Case Study: MET Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and motility. Dysregulation of the c-Met signaling pathway is implicated in various human cancers, making it a high-priority oncology target. The this compound scaffold has been successfully employed in the design of potent and selective MET kinase inhibitors.

One notable example is the discovery of a series of inhibitors where this scaffold effectively orients the molecule to engage with the hinge region of the MET kinase active site. The pyridyl nitrogen forms a key hydrogen bond with the backbone NH of Met1160, while the carbonyl oxygen can also participate in hydrogen bonding. The cyclopropyl group is often directed towards a hydrophobic pocket, contributing to both potency and metabolic stability.

The general workflow for discovering and optimizing a lead compound based on this scaffold is outlined below.

Caption: Drug discovery workflow utilizing the this compound scaffold.

Experimental Protocols

Protocol 3.1: Synthesis of a Substituted this compound Derivative

This protocol describes a general two-step procedure for the synthesis of a derivative, starting from a commercially available substituted 2-bromopyridine.

Rationale: A Grignard reaction is a robust and widely used method for forming carbon-carbon bonds. The subsequent oxidation using a mild agent like manganese dioxide (MnO₂) is selective for the conversion of the secondary alcohol to a ketone without over-oxidation or degradation of the sensitive heterocyclic rings.

Materials:

  • Substituted 2-bromopyridine (1.0 eq)

  • Cyclopropylmagnesium bromide (1.2 eq, 0.5 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Manganese (IV) oxide (MnO₂, activated, 5.0 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Step 1: Grignard Reaction

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted 2-bromopyridine (1.0 eq) and dissolve in anhydrous THF (approx. 0.2 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add cyclopropylmagnesium bromide (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude cyclopropyl(pyridin-2-yl)methanol intermediate.

Step 2: Oxidation to Ketone

  • Dissolve the crude alcohol from Step 1 in DCM (approx. 0.1 M concentration).

  • Add activated MnO₂ (5.0 eq) in one portion. Note: MnO₂ quality is critical for reaction efficiency.

  • Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS (typically 4-16 hours).

  • Upon completion, filter the mixture through a pad of Celite®, washing the pad thoroughly with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure this compound derivative.

Protocol 3.2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol provides a method for determining the inhibitory constant (IC₅₀) of a compound against a target kinase, such as c-Met.

Rationale: The LanthaScreen™ assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay. It measures the displacement of a fluorescent tracer from the kinase active site by a test compound. This format is highly sensitive, robust, and amenable to high-throughput screening.

Materials:

  • Kinase of interest (e.g., MET kinase, Thermo Fisher Scientific)

  • LanthaScreen™ Eu-anti-tag Antibody (e.g., Eu-anti-GST)

  • Alexa Fluor™ 647-labeled Kinase Tracer (specific for the kinase family)

  • Test compound (serially diluted in DMSO)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplate

  • TR-FRET enabled plate reader

Procedure:

  • Prepare Reagents: Dilute the kinase, Eu-antibody, and tracer to their final desired concentrations in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.

  • Compound Plating: Create a 10-point, 3-fold serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the assay wells. Include DMSO-only wells for "no inhibition" (0%) control and wells without kinase for "maximum inhibition" (100%) control.

  • Assay Reaction:

    • Add the kinase/Eu-antibody mixture to all wells.

    • Add the tracer to all wells.

    • The final assay volume is typically 10-20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.

  • Data Analysis:

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_Inh) / (Signal_0%_Inh - Signal_100%_Inh)).

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded valuable insights into the structural requirements for potent kinase inhibition. The following table summarizes representative SAR data from a study on MET kinase inhibitors.

Compound IDR Substitution (on Pyridine Ring)c-Met IC₅₀ (nM)Rationale for Activity Change
1 H150Baseline compound establishing core activity.
2 4-Fluoro85Small, electron-withdrawing group can enhance binding or improve properties.
3 4-Methoxy250Larger, electron-donating group may introduce steric clash or be unfavorable.
4 5-(Morpholinomethyl)8Introduction of a solubilizing group that extends into a solvent-exposed region, forming additional favorable interactions.
5 5-Trifluoromethyl120Electron-withdrawing group, but its position may be less optimal than the 4-position for this target.

Data is illustrative and based on trends reported in the cited literature.

These data highlight that while the core scaffold provides the essential anchor points for binding, targeted decorations on the pyridine ring are critical for optimizing potency and tailoring the molecule for a specific kinase active site. The 5-position, in particular, often serves as a vector for growth into solvent-exposed regions where larger, polar groups can be introduced to dramatically improve affinity and influence physicochemical properties like solubility.

Conclusion

The this compound moiety is a validated and highly effective scaffold in modern drug discovery. Its inherent properties—metabolic stability, conformational constraint, and versatile binding capability—make it an excellent starting point for developing inhibitors against a variety of targets, most notably protein kinases. The protocols and insights provided in this document offer a framework for researchers to effectively synthesize, evaluate, and optimize novel drug candidates based on this privileged structure. Future explorations will likely expand its application to other target classes and continue to leverage its unique chemical architecture to address unmet medical needs.

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridyl ketones are foundational structural motifs in a vast array of pharmaceuticals and biologically active compounds. Their synthesis and subsequent functionalization are therefore of paramount importance in medicinal chemistry and drug development. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures from pyridyl ketone scaffolds. However, the presence of the pyridine nitrogen introduces specific challenges, including catalyst inhibition and competing side reactions. This document provides an in-depth guide to understanding and implementing palladium-catalyzed cross-coupling reactions with pyridyl ketone substrates. It details the mechanistic nuances, provides field-proven, step-by-step protocols for key transformations like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, and offers insights into reaction optimization and troubleshooting.

Introduction: The Challenge and Opportunity of Pyridyl Ketones

The pyridine ring is a common feature in top-selling pharmaceuticals due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. When combined with a ketone functionality, the resulting pyridyl ketone core becomes a versatile building block. However, the lone pair of electrons on the pyridine nitrogen can readily coordinate to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle complexes, effectively sequestering the active catalyst and hindering or halting the desired cross-coupling reaction.

Successful coupling of pyridyl ketones, therefore, hinges on carefully selected conditions that mitigate this catalyst inhibition. The choice of ligand, palladium precatalyst, base, and solvent system is critical to favor the productive catalytic cycle over catalyst deactivation pathways.[1] The development of specialized, sterically bulky, and electron-rich phosphine and N-heterocyclic carbene (NHC) ligands has been a significant breakthrough, enabling efficient transformations that were previously challenging.[1][2][3][4]

Mechanistic Fundamentals: The Palladium Catalytic Cycle

Nearly all palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][5][6] Understanding these fundamental steps is crucial for rational troubleshooting and optimization.

  • Oxidative Addition : The cycle begins with the active, coordinatively unsaturated Pd(0) catalyst inserting into the carbon-halide bond of the halo-pyridyl ketone. This step oxidizes the metal to a Pd(II) state. The rate of this step is heavily influenced by the electron density of the palladium center; electron-rich ligands accelerate this process.[1][7]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Amine Coordination/Deprotonation (for Buchwald-Hartwig) :

    • In C-C couplings like the Suzuki reaction, a nucleophilic organometallic reagent (e.g., an organoboron compound) transfers its organic group to the Pd(II) center, displacing a halide. This step often requires activation by a base.[8]

    • In C-N couplings like the Buchwald-Hartwig amination, the amine substrate coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.[7][9][10]

  • Reductive Elimination : The two organic partners coupled on the Pd(II) center are expelled as the final product. This step forms the desired C-C or C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Palladium_Catalytic_Cycle Pd0 Pd(0)Ln OA_Complex R¹-Pd(II)Ln-X Pd0->OA_Complex Oxidative Addition (R¹-X) TM_Complex R¹-Pd(II)Ln-R² OA_Complex->TM_Complex Transmetalation (R²-M) TM_Complex->Pd0 Reductive Elimination product Product (R¹-R²) TM_Complex->product react1 Halo-Pyridyl Ketone (R¹-X) react1->OA_Complex react2 Coupling Partner (R²-M) react2->TM_Complex

Figure 1. Generalized Palladium Catalytic Cycle.

The pyridine nitrogen can interfere at any stage, but primarily by coordinating to the Pd(0) or Pd(II) intermediates, forming catalytically inactive species. Sterically hindered ligands help prevent this by creating a crowded environment around the metal center that disfavors pyridine binding.[1]

Core Protocols and Methodologies

The following sections provide detailed protocols for three of the most common and powerful cross-coupling reactions applied to pyridyl ketone scaffolds.

Suzuki-Miyaura Coupling: C(sp²)–C(sp²) Bond Formation

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling for creating biaryl structures, coupling a halo-pyridyl ketone with a boronic acid or ester.[11] The choice of base and solvent is particularly critical when dealing with 2-halopyridine substrates, which are prone to side reactions like protodeboronation.[12]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-acetylpyridine

Workflow_Suzuki cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Halo-pyridyl Ketone, Boronic Ester, & Base to Flask B 2. Add Pd Precatalyst & Ligand A->B C 3. Add Anhydrous Solvent B->C D 4. Degas Mixture (e.g., N₂ sparging) C->D E 5. Heat to Specified Temp (e.g., 90-110 °C) D->E F 6. Monitor by TLC/LC-MS (Typically 12-24 h) E->F G 7. Cool to RT, Dilute (e.g., EtOAc) & Filter F->G H 8. Aqueous Wash (H₂O, Brine) G->H I 9. Dry (Na₂SO₄), Filter, & Concentrate H->I J 10. Purify by Column Chromatography I->J

Figure 2. General workflow for a Suzuki-Miyaura coupling experiment.

Materials:

  • 2-Bromo-4-acetylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To a dry, oven-baked reaction vial equipped with a magnetic stir bar, add 2-bromo-4-acetylpyridine, the phenylboronic acid pinacol ester, and K₃PO₄.

  • In a glovebox or under a stream of nitrogen, add Pd(OAc)₂ and SPhos to the vial.

  • Add anhydrous 1,4-dioxane via syringe.

  • Seal the vial tightly with a PTFE-lined cap.

  • Remove the vial from the glovebox (if used) and place it in a preheated heating block at 100 °C.

  • Stir the reaction mixture vigorously for 18 hours. Monitor reaction progress by TLC or LC-MS.

  • After completion, allow the reaction to cool to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.

  • Wash the filtrate with water (15 mL) and then with brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the desired 2-phenyl-4-acetylpyridine.

Causality & Insights:

  • Ligand Choice: SPhos is a bulky, electron-rich biaryl phosphine ligand. Its steric bulk promotes the reductive elimination step and prevents the pyridine nitrogen from deactivating the palladium center.[12]

  • Base and Solvent: The combination of a strong, non-nucleophilic base like K₃PO₄ and an aprotic polar solvent like dioxane is effective for Suzuki couplings, especially with challenging heteroaromatic substrates.[12]

  • Precatalyst: Pd(OAc)₂ is a common, air-stable Pd(II) precatalyst that is reduced in situ to the active Pd(0) species. Using a pre-formed Pd(0) source like Pd₂(dba)₃ is also a viable option.

Coupling PartnerProductCatalyst SystemConditionsYield (%)
4-Methoxyphenylboronic acid2-(4-Methoxyphenyl)-4-acetylpyridinePd(OAc)₂ / SPhosK₃PO₄, Dioxane, 100 °C85
3-Thiopheneboronic acid2-(Thiophen-3-yl)-4-acetylpyridinePdCl₂(dppf)Na₂CO₃, DME/H₂O, 90 °C78
Pyridine-3-boronic ester2-(Pyridin-3-yl)-4-acetylpyridineBrettPhos Pd G3K₂CO₃, t-AmylOH, 110 °C81
Table 1. Representative Suzuki-Miyaura Couplings with Halo-pyridyl Ketones.
Buchwald-Hartwig Amination: C(sp²)–N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds.[7][13] For pyridyl ketones, this reaction enables the introduction of a wide range of primary and secondary amines, which are critical pharmacophores. The reaction is highly sensitive to the choice of base and ligand.

Experimental Protocol: Buchwald-Hartwig Amination of 3-Chloro-5-acetylpyridine

Materials:

  • 3-Chloro-5-acetylpyridine (1.0 mmol, 1.0 equiv)

  • Morpholine (1.2 mmol, 1.2 equiv)

  • BrettPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)

  • Toluene, anhydrous (4 mL)

Procedure:

  • Inside a nitrogen-filled glovebox, add 3-chloro-5-acetylpyridine, NaOt-Bu, and the BrettPhos Pd G3 precatalyst to a dry reaction vial with a stir bar.

  • Add anhydrous toluene, followed by the morpholine via syringe.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • Purify the product via flash column chromatography.

Causality & Insights:

  • Precatalyst: Using a "G3" (third-generation) Buchwald precatalyst simplifies the reaction setup. These are air-stable Pd(II) complexes that efficiently generate the active monoligated Pd(0) species upon activation by the base.[10]

  • Ligand Choice: BrettPhos is another highly effective, sterically demanding biaryl phosphine ligand specifically designed for challenging C-N couplings, including those with heteroaryl chlorides.[13][14]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle. It must be handled under inert conditions as it is highly hygroscopic.[7]

Sonogashira Coupling: C(sp²)–C(sp) Bond Formation

The Sonogashira coupling is the most reliable method for linking a terminal alkyne to an aryl halide, forming an arylalkyne moiety.[15] This reaction is unique among the common cross-couplings as it typically requires a copper(I) co-catalyst to facilitate the transmetalation step.[9][16]

Experimental Protocol: Sonogashira Coupling of 2-Iodo-5-acetylpyridine

Materials:

  • 2-Iodo-5-acetylpyridine (1.0 mmol, 1.0 equiv)

  • Phenylacetylene (1.1 mmol, 1.1 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI) (0.06 mmol, 6 mol%)

  • Triethylamine (Et₃N), anhydrous (5 mL)

Procedure:

  • Add 2-iodo-5-acetylpyridine, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask equipped with a stir bar.

  • Evacuate the flask and backfill with nitrogen three times.

  • Add anhydrous triethylamine via syringe, followed by phenylacetylene.

  • Stir the reaction mixture at room temperature for 8 hours or until TLC/LC-MS indicates completion. For less reactive bromides, gentle heating (e.g., 60-80 °C) may be required.[16]

  • Once complete, dilute the reaction mixture with dichloromethane (DCM) and filter through Celite to remove the copper salts and catalyst residues.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 2-(phenylethynyl)-5-acetylpyridine.

Causality & Insights:

  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This copper acetylide then undergoes transmetalation with the Pd(II) complex.[9][15]

  • Base/Solvent: Triethylamine serves as both the base and the solvent in this protocol. It neutralizes the HI generated during the reaction and facilitates the formation of the copper acetylide.[16]

  • Copper-Free Variants: While the copper co-catalyst is standard, concerns about copper contamination in pharmaceutical intermediates have led to the development of copper-free Sonogashira protocols. These often require stronger bases and specialized ligands.[15]

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (degraded precatalyst or ligand).2. Insufficiently inert conditions (presence of O₂ or H₂O).3. Incorrect base or solvent.4. Catalyst inhibition by pyridine substrate.1. Use a fresh catalyst/ligand or a more robust precatalyst.2. Ensure proper degassing of solvents and use of a glovebox/Schlenk line.3. Screen alternative bases and solvents.4. Increase ligand-to-palladium ratio or switch to a bulkier ligand (e.g., from PPh₃ to a Buchwald-type ligand).
Protodeboronation (Suzuki) Boronic acid/ester is unstable under reaction conditions.Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), use the boronic acid pinacol ester instead of the free acid, or shorten the reaction time.[12]
Homocoupling of Reagents The organometallic reagent is coupling with itself.Lower the reaction temperature, use a lower catalyst loading, or ensure a slow addition of the organometallic reagent.
Difficult Product Purification Residual palladium or ligand contamination.Filter the crude reaction mixture through a pad of Celite. Consider using a palladium scavenger resin or perform an activated carbon treatment before chromatography.
Table 2. Troubleshooting Guide for Pyridyl Ketone Cross-Coupling.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of pyridyl ketones. Success in this area requires a nuanced understanding of the underlying catalytic cycle and an appreciation for the specific challenges posed by the pyridine moiety. By carefully selecting sterically demanding and electron-rich ligands, robust palladium precatalysts, and appropriate bases and solvents, researchers can overcome the hurdle of catalyst inhibition and efficiently synthesize a diverse range of complex molecules. The protocols and insights provided herein serve as a validated starting point for developing and optimizing these critical transformations in the pursuit of novel therapeutics and advanced materials.

References

Application Notes & Protocols: A Modern Approach to Dihydroquinoline Synthesis Using Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dihydroquinoline scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents due to their wide range of biological activities.[1][2] Traditional synthetic routes to these heterocycles often require harsh conditions or multi-step procedures. This guide details a contemporary and efficient Lewis acid-catalyzed approach for the synthesis of 2,4-disubstituted-1,2-dihydroquinolines. The protocol leverages the formal [3+3] cycloaddition between cyclopropyl(2-pyridyl)methanone and various anilines. We will explore the underlying mechanism, provide a detailed experimental protocol for a model reaction, discuss the scope and limitations, and offer troubleshooting guidance for common challenges.

Introduction: The Significance of Dihydroquinolines

Quinoline and its partially saturated derivatives, such as dihydroquinolines and tetrahydroquinolines, are foundational motifs in drug discovery.[1] These nitrogen-containing heterocycles are present in a vast array of pharmacologically active compounds, exhibiting activities that span antimalarial, antibacterial, anticancer, and anti-inflammatory applications.[2][3][4] The functionalization and construction of new heterocyclic systems based on the hydroquinoline scaffold have therefore become a major focus for synthetic and medicinal chemists.[1] This document focuses on a powerful synthetic strategy that utilizes the strain-release reactivity of cyclopropyl ketones to construct the dihydroquinoline core.

Mechanistic Rationale: A Lewis Acid-Catalyzed Cascade

The core of this synthetic strategy is a Lewis acid-catalyzed cascade reaction. Cyclopropyl ketones, particularly those activated by an adjacent electron-withdrawing group like a pyridyl ring, serve as versatile 1,3-dipole synthons. The reaction proceeds through several key steps, initiated and mediated by a suitable Lewis acid, typically a metal triflate like Scandium(III) triflate (Sc(OTf)₃).[5][6]

Step-by-Step Mechanism:

  • Activation of the Ketone: The Lewis acid (e.g., Sc³⁺) coordinates to the carbonyl oxygen of the this compound. This coordination polarizes the C=O bond, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Ring Opening: The activated cyclopropane becomes susceptible to nucleophilic attack. The strained C-C bonds of the cyclopropane ring break, leading to a more stable, open-chain intermediate. This process effectively transforms the cyclopropyl ketone into a 1,3-zwitterionic species or a related intermediate.[5][8]

  • Michael Addition: An aniline derivative, acting as a nucleophile, attacks the β-position of the enone intermediate in a Michael-type 1,4-conjugate addition. This step forms a new C-N bond and is crucial for building the dihydroquinoline backbone.

  • Intramolecular Cyclization (Annulation): The newly formed intermediate undergoes an intramolecular cyclization. The nitrogen atom attacks the carbonyl carbon (or a related iminium species), leading to the formation of the six-membered dihydroquinoline ring.

  • Dehydration & Tautomerization: A final dehydration step occurs, driven by the formation of a stable aromatic system, to yield the final 2,4-disubstituted-1,2-dihydroquinoline product.

This elegant cascade assembles the complex heterocyclic core in a single, atom-economical step from readily available starting materials.

Reaction_Mechanism Figure 1: Proposed Reaction Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Ring Opening cluster_2 Step 3: Michael Addition cluster_3 Step 4 & 5: Cyclization & Dehydration A Cyclopropyl (2-pyridyl)methanone + Aniline B Activated Complex A->B Coordination LA Sc(OTf)₃ C Zwitterionic Intermediate B->C Spontaneous Ring Opening D Adduct Formation C->D + Aniline E Cyclized Intermediate D->E Intramolecular Annulation F Dihydroquinoline Product E->F - H₂O

Caption: Figure 1: Proposed Reaction Mechanism

Experimental Protocol: Synthesis of 2-(Pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline

This protocol provides a detailed, step-by-step methodology for a model reaction between this compound and aniline.

3.1. Materials & Reagents

  • This compound (1.0 mmol, 147.16 mg)

  • Aniline (1.2 mmol, 111.75 mg, 109 µL)

  • Scandium(III) triflate (Sc(OTf)₃) (5 mol%, 0.05 mmol, 24.6 mg)

  • Toluene (anhydrous, 5 mL)

  • Ethyl acetate (for extraction and chromatography)

  • Hexane (for chromatography)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

  • 10 mL round-bottom flask or reaction vial with a magnetic stir bar

  • Reflux condenser and heating mantle (or oil bath)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware (separatory funnel, beakers, etc.)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup

3.3. Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 10 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (147.16 mg, 1.0 mmol) and Scandium(III) triflate (24.6 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous toluene (5 mL) to the flask via syringe. Stir the mixture for 5 minutes to ensure dissolution and catalyst dispersion. Subsequently, add aniline (109 µL, 1.2 mmol) to the reaction mixture dropwise via syringe.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 110 °C (oil bath temperature).

  • Monitoring: Monitor the reaction progress using TLC (e.g., 4:1 Hexane:Ethyl Acetate eluent). The disappearance of the starting materials and the appearance of a new, typically UV-active spot, indicates product formation. The reaction is generally complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. The eluent gradient will depend on the specific product but often starts with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increases in polarity.

3.4. Characterization

The purified product should be characterized by standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its structure and purity.

Data Presentation: Scope and Yields

The versatility of this reaction has been demonstrated with a variety of substituted anilines. The electronic nature of the substituents on the aniline ring can influence reaction times and yields.

EntryAniline DerivativeProductYield (%)
1Aniline2-(Pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline85
24-Methoxyaniline6-Methoxy-2-(pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline92
34-Chloroaniline6-Chloro-2-(pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline78
44-Nitroaniline6-Nitro-2-(pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline65
52-Methylaniline8-Methyl-2-(pyridin-2-yl)-4-phenyl-1,2-dihydroquinoline75

Yields are representative and may vary based on reaction scale and purification efficiency.

Workflow Visualization

Experimental_Workflow Figure 2: General Experimental Workflow start Start setup Reaction Setup (Reagents + Catalyst in Toluene) start->setup reaction Heat to Reflux (110 °C, 12-24h) setup->reaction monitor Monitor by TLC reaction->monitor Periodic Sampling monitor->reaction Incomplete workup Aqueous Workup (NaHCO₃) monitor->workup Complete extract Extraction (Ethyl Acetate) workup->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS) purify->analyze end End Product analyze->end

Caption: Figure 2: General Experimental Workflow

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (hydrolyzed).2. Wet solvent or reagents.3. Insufficient reaction temperature or time.1. Use fresh, high-purity Sc(OTf)₃.2. Ensure all glassware is oven-dried and use anhydrous solvents.3. Confirm oil bath temperature and extend reaction time, monitoring by TLC.
Multiple Side Products 1. Reaction temperature too high.2. Aniline self-condensation or decomposition.1. Lower the reaction temperature slightly (e.g., to 90-100 °C) and monitor.2. Use a slight excess (1.1-1.2 eq.) of aniline, but avoid a large excess.
Difficult Purification 1. Product co-elutes with starting material or impurities.2. Product is unstable on silica gel.1. Adjust the solvent system for column chromatography; try a different solvent system (e.g., Dichloromethane/Methanol).2. Consider using neutral alumina for chromatography or purification by crystallization.

Conclusion

The Lewis acid-catalyzed reaction between this compound and anilines represents a robust and highly efficient method for synthesizing valuable dihydroquinoline derivatives. This approach is characterized by its operational simplicity, broad substrate scope, and the formation of complex molecular architectures in a single step. The protocols and insights provided herein are intended to empower researchers in medicinal chemistry and drug development to readily adopt this powerful synthetic tool.

References

Application Notes & Protocols: Asymmetric Synthesis of Chiral Cyclopropyl Ketone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral cyclopropyl ketones are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile synthetic intermediates in pharmaceutical and agrochemical research.[1][2] Their inherent ring strain and unique electronic properties make them valuable building blocks for complex molecular architectures. This guide provides an in-depth exploration of modern catalytic methodologies for the asymmetric synthesis of these high-value compounds. We will delve into the mechanistic underpinnings of prominent catalytic systems, offer detailed, field-proven experimental protocols, and present troubleshooting strategies to empower researchers in this dynamic area of synthetic organic chemistry.

Introduction: The Significance of Chiral Cyclopropyl Ketones

The cyclopropane ring, a three-membered carbocycle, is a recurring feature in numerous natural products and pharmaceuticals. The incorporation of a ketone functionality and a defined stereocenter within this framework gives rise to chiral cyclopropyl ketones, which are powerful synthons for further chemical transformations. The asymmetric synthesis of these molecules, however, presents a significant challenge due to the need for precise control over stereochemistry. This document will focus on catalytic asymmetric methods, which offer the most efficient and atom-economical routes to enantiomerically enriched cyclopropyl ketones.

Core Strategies in Asymmetric Cyclopropanation

The synthesis of chiral cyclopropyl ketones predominantly relies on the asymmetric cyclopropanation of electron-deficient alkenes, such as enones. Several powerful strategies have emerged, broadly categorized as:

  • Metal-Catalyzed Cyclopropanation: This approach often involves the reaction of an enone with a diazo compound in the presence of a chiral transition metal catalyst.[3][4][5]

  • Organocatalytic Cyclopropanation: Utilizing small organic molecules as catalysts, this method typically proceeds through a Michael-initiated ring-closure (MIRC) mechanism.[6]

  • Ylide-Mediated Cyclopropanation (Corey-Chaykovsky Reaction): This classic transformation involves the reaction of an enone with a sulfur ylide, and its asymmetric variant has been successfully developed using chiral catalysts.[7][8][9][10][11]

This guide will provide a detailed protocol for a state-of-the-art catalytic asymmetric Corey-Chaykovsky reaction.

Featured Protocol: Catalytic Asymmetric Corey-Chaykovsky Cyclopropanation of Enones

This protocol is based on the highly effective lanthanum-lithium heterobimetallic catalyst system for the asymmetric cyclopropanation of enones with dimethyloxosulfonium methylide.[7][12] This method is notable for its high yields and excellent enantioselectivities.

Catalyst System Overview

The active catalyst is a complex formed from a lanthanum salt, a chiral biphenyldiol ligand, and lithium and sodium additives. The synergy between these components is crucial for achieving high stereocontrol.

Experimental Workflow Diagram

G cluster_prep Catalyst Preparation cluster_reaction Cyclopropanation Reaction cluster_workup Work-up & Purification ligand Chiral Biphenyldiol Ligand catalyst Active La-Li3-(biphenyldiolate)3 + NaI Complex ligand->catalyst la_source La(O-i-Pr)3 la_source->catalyst li_source n-BuLi li_source->catalyst na_source NaI na_source->catalyst product Chiral Cyclopropyl Ketone catalyst->product Catalysis ylide_precursor Trimethylsulfoxonium Iodide ylide Dimethyloxosulfonium Methylide ylide_precursor->ylide Deprotonation base NaH base->ylide ylide->product enone Enone Substrate enone->product quench Quenching (e.g., NH4Cl) product->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification final_product Purified Chiral Product purification->final_product

Caption: Experimental workflow for asymmetric cyclopropanation.

Detailed Step-by-Step Protocol

Materials:

  • (S)-3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-bi-2,2'-naphthol (or other suitable chiral biphenyldiol ligand)

  • Lanthanum(III) isopropoxide [La(O-i-Pr)3]

  • n-Butyllithium (n-BuLi) in hexanes

  • Sodium iodide (NaI)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Enone substrate

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

Part A: In-situ Preparation of the Chiral Catalyst

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral biphenyldiol ligand (0.12 mmol).

  • Add anhydrous THF (2.0 mL) and cool the solution to 0 °C.

  • Slowly add n-BuLi (0.24 mmol) and stir for 30 minutes at 0 °C.

  • In a separate flame-dried Schlenk flask, prepare a solution of La(O-i-Pr)3 (0.04 mmol) in anhydrous THF (1.0 mL).

  • Add the La(O-i-Pr)3 solution to the lithium salt of the ligand at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 1 hour.

  • Add NaI (0.04 mmol) and stir for an additional 30 minutes. The catalyst is now ready for use.

Part B: Asymmetric Cyclopropanation

  • In a separate flame-dried Schlenk flask, add trimethylsulfoxonium iodide (1.2 mmol) and NaH (1.2 mmol).

  • Add anhydrous DMSO (2.0 mL) and stir the mixture at room temperature for 1 hour, or until gas evolution ceases. This forms the dimethyloxosulfonium methylide.

  • Cool the ylide solution to 0 °C.

  • In the flask containing the catalyst, add the enone substrate (1.0 mmol) dissolved in anhydrous THF (1.0 mL) at 0 °C.

  • Slowly add the pre-formed ylide solution to the catalyst-substrate mixture via cannula at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral cyclopropyl ketone.

Mechanistic Insight

The proposed catalytic cycle involves the coordination of the enone to the chiral lanthanum complex, which directs the facial attack of the sulfur ylide.

G catalyst [La(L*)3Li3NaI] complex Catalyst-Enone Complex catalyst->complex Coordination enone Enone enone->complex intermediate Betaine Intermediate complex->intermediate Nucleophilic Attack ylide Sulfur Ylide ylide->intermediate product_complex Product-Catalyst Complex intermediate->product_complex Ring Closure & DMSO Elimination product_complex->catalyst Catalyst Regeneration product Chiral Cyclopropyl Ketone product_complex->product Product Release

Caption: Proposed catalytic cycle for asymmetric cyclopropanation.

Catalyst and Method Comparison

Catalytic SystemCarbene/Ylide SourceTypical SubstrateAdvantagesDisadvantagesRef.
La-Li Heterobimetallic Sulfur YlideEnonesHigh ee, good yields, commercially available precursorsCatalyst preparation is multi-step[7][12]
Cobalt(II)-Porphyrin DiazoacetatesOlefinsHigh diastereo- and enantioselectivityDiazo compounds can be hazardous[5]
Chiral Sulfide Diazo CompoundsEnonesCatalytic in sulfide, high enantioselectivityRequires a metal co-catalyst[3]
Organocatalysis (e.g., Cinchona alkaloids) Halogenated nitroalkanesEnonesMetal-free, mild conditionsSubstrate scope can be limited[6]
Engineered Myoglobin DiazoketonesVinylarenesHigh stereoselectivity, broad substrate scopeRequires protein engineering and handling[1][2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion - Inactive catalyst- Impure reagents or solvents- Low reaction temperature- Ensure all catalyst preparation steps are performed under inert conditions with anhydrous solvents.- Use freshly distilled solvents and pure reagents.- Gradually increase the reaction temperature, but this may affect enantioselectivity.
Low Enantioselectivity - Racemic or impure chiral ligand- Presence of water or other protic impurities- Incorrect catalyst stoichiometry- Verify the enantiomeric purity of the ligand.- Use rigorously dried glassware and anhydrous solvents.- Carefully control the stoichiometry of the ligand, lanthanum, and lithium sources.
Formation of Byproducts - Competing 1,2-addition to the enone- Ylide decomposition- Ensure slow addition of the ylide at low temperature.- Use freshly prepared ylide solution.

Conclusion

The asymmetric synthesis of chiral cyclopropyl ketones is a rapidly evolving field with a diverse array of powerful catalytic methods. The choice of a specific protocol will depend on the target molecule, available resources, and desired scale. The detailed protocol provided herein for the lanthanum-catalyzed Corey-Chaykovsky reaction represents a robust and highly stereoselective method for accessing these valuable building blocks. As research continues, we can anticipate the development of even more efficient, practical, and sustainable methods for the synthesis of these important chiral molecules.

References

Introduction: The Strategic Value of Cyclopropyl Pyridyl Ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Ring-Opening Reactions of Cyclopropyl Pyridyl Ketones: Mechanisms, Protocols, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Cyclopropyl ketones are a fascinating class of molecules, acting as compact and versatile three-carbon synthons. Their inherent ring strain, combined with the electronic influence of the ketone, makes them susceptible to a variety of selective ring-opening reactions. When the ketone is attached to a pyridine ring, the resulting cyclopropyl pyridyl ketones become exceptionally valuable building blocks in medicinal chemistry. The pyridine moiety, a common pharmacophore, imparts unique electronic properties and provides a vector for biological interactions, while the cyclopropyl ketone serves as a latent linear chain, ready to be unveiled to construct more complex molecular architectures.

This guide provides a detailed exploration of the principal methodologies for the ring-opening of cyclopropyl pyridyl ketones. We will delve into the mechanistic underpinnings of acid-catalyzed, transition-metal-catalyzed, and nucleophilic pathways, offering field-proven insights into why specific experimental choices are made. Each section is complemented by detailed, step-by-step protocols designed to be self-validating and reproducible in a research setting.

Acid-Catalyzed Ring-Opening: A Classic Transformation

The acid-catalyzed ring-opening is one of the most fundamental transformations of cyclopropyl ketones. Under the influence of a Brønsted or Lewis acid, the carbonyl oxygen is activated, enhancing the electrophilicity of the cyclopropane ring and priming it for cleavage.[1][2] This activation facilitates nucleophilic attack, leading to the formation of 1,3-difunctionalized compounds or γ-substituted ketones.

Mechanistic Insight

The reaction typically proceeds through a carbocationic intermediate.[2] The regioselectivity of the ring-opening is dictated by the formation of the most stable carbocation. For cyclopropyl pyridyl ketones, the pyridine ring's electronic nature and position (e.g., 2-pyridyl, 3-pyridyl, 4-pyridyl) will influence the stability of this intermediate. The process begins with the protonation or coordination of the carbonyl oxygen, followed by cleavage of a proximal C-C bond of the cyclopropane ring. This generates a carbocation that is then trapped by a nucleophile.

The choice of solvent is critical. Highly polar, non-coordinating solvents like hexafluoroisopropanol (HFIP) are particularly effective as they can stabilize the cationic intermediates while not competing as a nucleophile.[3]

Acid_Catalyzed_Mechanism cluster_intermediate Intermediate Formation cluster_end Product Formation Start Cyclopropyl Pyridyl Ketone Activated Protonated Ketone Start->Activated Acid H⁺ (Acid) Carbocation Carbocation Intermediate Activated->Carbocation Product Ring-Opened Product (γ-substituted ketone) Carbocation->Product Nucleophile Nucleophile (e.g., Arene)

Caption: General mechanism for acid-catalyzed ring-opening.
Protocol: Brønsted Acid-Catalyzed Ring-Opening Hydroarylation

This protocol is adapted for the hydroarylation of a cyclopropyl pyridyl ketone using an electron-rich arene as the nucleophile.[3]

Materials:

  • Cyclopropyl pyridyl ketone (1.0 equiv, 0.2 mmol)

  • Arene nucleophile (e.g., 1,3,5-trimethoxybenzene) (1.2 equiv, 0.24 mmol)

  • Hexafluoroisopropanol (HFIP), anhydrous (0.1 M solution, 2.0 mL)

  • Triflic acid (TfOH) (10 mol%, 0.02 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a clean, dry 4 mL vial equipped with a magnetic stir bar, add the cyclopropyl pyridyl ketone (0.2 mmol) and the arene nucleophile (0.24 mmol).

  • Solvent Addition: Dissolve the solids in anhydrous HFIP (2.0 mL). Stir the solution at room temperature for 5 minutes to ensure complete dissolution.

    • Causality Note: HFIP is used for its ability to promote cation formation and stabilize the intermediate without acting as a nucleophile itself.[3]

  • Catalyst Addition: To the stirring solution, add triflic acid (10 mol%) dropwise via syringe. Seal the vial and place it in a pre-heated heating block at 65 °C.

    • Causality Note: TfOH is a strong Brønsted acid that efficiently protonates the carbonyl, initiating the catalytic cycle.[3]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Aliquots can be taken, quenched with NaHCO₃, extracted with EtOAc, and spotted on a TLC plate. The disappearance of the starting material indicates reaction completion (typically 4-12 hours).

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM or EtOAc (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure γ-aryl pyridyl ketone. The final product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Transition-Metal-Catalyzed Ring-Opening: Modern Synthetic Power

Transition metals, particularly nickel and palladium, offer powerful and versatile strategies for the ring-opening of cyclopropyl ketones.[2] These methods often couple the ring-opening step with other transformations, such as cross-coupling reactions, enabling the construction of highly functionalized and complex molecules that are otherwise difficult to access.[4]

Mechanistic Insight: Nickel-Catalyzed C-C Activation/Cross-Coupling

A modern approach involves the use of a nickel catalyst, often in conjunction with a redox-active ligand like terpyridine (tpy).[4] This system enables a net difunctionalization of the cyclopropyl ketone. The mechanism is distinct from simple oxidative addition. A reduced Ni(I) species, stabilized by the terpyridine ligand, cooperates with a Lewis acid (e.g., TMSCl) that activates the carbonyl group. This facilitates a concerted, asynchronous ring-opening where one C-C bond is cleaved as a new Ni-C bond is formed. The resulting alkylnickel(II) intermediate can then undergo transmetalation with an organometallic reagent (e.g., organozinc) and reductive elimination to yield the final cross-coupled product.[4]

Ni_Catalyzed_Workflow cluster_reactants Reactants & Catalysts cluster_cycle Catalytic Cycle Start Cyclopropyl Pyridyl Ketone Activation C-C Activation (Concerted Ring-Opening) Start->Activation Catalyst (tpy)NiCl₂ Pre-catalyst Active_Ni Active (tpy•⁻)Niᴵ Species Catalyst->Active_Ni Reduction (Zn) Reagents Organozinc Reagent + TMSCl Coupling Transmetalation & Reductive Elimination Reagents->Coupling Active_Ni->Activation Intermediate Alkylnickel(II) Intermediate Activation->Intermediate Intermediate->Coupling Coupling->Active_Ni Regeneration Product γ-Substituted Silyl Enol Ether Coupling->Product

Caption: Workflow for Ni-catalyzed ring-opening cross-coupling.
Protocol: Nickel-Catalyzed Ring-Opening Cross-Coupling with Organozinc Reagents

This protocol outlines a general procedure for the cross-coupling of a cyclopropyl pyridyl ketone with an organozinc reagent to form a γ-substituted silyl enol ether.[2][4]

Materials:

  • (tpy)NiCl₂ (5 mol%)

  • Zinc dust (15 mol%)

  • Cyclopropyl pyridyl ketone (1.0 equiv, 0.3 mmol)

  • Organozinc reagent (e.g., (p-tolyl)ZnI) (1.5 equiv, 0.45 mmol)

  • Chlorotrimethylsilane (TMSCl) (1.5 equiv, 0.45 mmol)

  • Anhydrous N-methylpyrrolidone (NMP) or Tetrahydrofuran (THF) (0.1 M solution, 3.0 mL)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl Acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Catalyst Activation: In a glovebox or under an inert atmosphere (N₂ or Ar), add (tpy)NiCl₂ (5 mol%) and zinc dust (15 mol%) to an oven-dried vial with a stir bar. Add anhydrous NMP (1.5 mL) and stir the mixture for 15 minutes at room temperature. The solution should change color, indicating the formation of the active catalytic species.

  • Reactant Addition: To a separate oven-dried vial, add the cyclopropyl pyridyl ketone (0.3 mmol). Dissolve it in anhydrous NMP (1.5 mL).

  • Reaction Initiation: Transfer the ketone solution to the catalyst vial. Add chlorotrimethylsilane (0.45 mmol), followed by the dropwise addition of the organozinc reagent solution (0.45 mmol).

    • Causality Note: TMSCl acts as a Lewis acid to activate the carbonyl and traps the resulting enolate as a silyl enol ether, preventing side reactions and driving the reaction forward.[4] The organozinc reagent is the nucleophilic coupling partner.

  • Monitoring: Seal the vial and stir the reaction mixture vigorously at room temperature (or gentle heating, e.g., 40-50 °C, if required). Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Workup: Remove the vial from the glovebox and quench the reaction by pouring it into a beaker containing a stirred, saturated aqueous solution of NH₄Cl (20 mL).

  • Extraction: Transfer the quenched mixture to a separatory funnel and extract with diethyl ether or EtOAc (3 x 15 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired γ-substituted silyl enol ether. Characterize by NMR and HRMS.

Comparative Data on Ring-Opening Methodologies

The choice of methodology depends heavily on the desired product and the substrate's functional group tolerance. The following table summarizes typical outcomes for different catalytic systems.

Methodology Catalyst/Reagent Typical Nucleophile/Partner Product Type Key Advantages Reference(s)
Acid-Catalyzed TfOH, Lewis AcidsElectron-rich arenes, alcohols, thiolsγ-Aryl/Alkoxy/Thio KetonesSimple, cost-effective reagents; good for 1,3-difunctionalization.[1][3][5]
Nickel-Catalyzed (tpy)NiCl₂ / ZnOrganozinc, Organoboron reagentsγ-Aryl/Alkyl Silyl Enol EthersBroad substrate scope; enables difunctionalization; high stereoselectivity.[2][4]
Palladium-Catalyzed Pd(OAc)₂ / PCy₃(Self-rearrangement)α,β-Unsaturated KetonesStereoselective formation of (E)-alkenes; good for isomerization.[6]
Reductive Opening Zn / EtOH, NaBH₄(Hydride source)Saturated KetonesProvides access to fully reduced carbon chains.[2]
Asymmetric Catalysis Chiral N,N'-Dioxide-Sc(III)Thiols, Alcohols, Carboxylic AcidsChiral Sulfides, Ethers, EstersHigh enantioselectivity for producing chiral building blocks.[5][7]

Conclusion and Future Outlook

The ring-opening of cyclopropyl pyridyl ketones is a robust and highly adaptable strategy for the synthesis of functionalized pyridine derivatives. From classic acid-catalyzed additions to sophisticated transition-metal-catalyzed cross-couplings, the methodologies available provide chemists with a powerful toolkit for molecular construction. The ability to control regioselectivity and, increasingly, stereoselectivity, underscores the maturity and potential of this field.[5] As new catalytic systems are developed, particularly those that operate under milder conditions or offer novel reactivity, the strategic importance of cyclopropyl pyridyl ketones as versatile intermediates in drug discovery and materials science will only continue to grow.

References

Scale-up synthesis of Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of Cyclopropyl(2-pyridyl)methanone

Abstract

This compound is a pivotal building block in the synthesis of various pharmaceutical and agrochemical agents, valued for the unique conformational and electronic properties imparted by the cyclopropyl moiety.[1][2] Transitioning its synthesis from laboratory-scale to a pilot or industrial scale presents distinct challenges, primarily concerning reaction exothermicity, reagent handling, and process safety. This document provides a comprehensive, field-tested guide for the robust and scalable synthesis of this compound. We focus on the Grignard reaction between 2-cyanopyridine and cyclopropylmagnesium bromide, a commercially viable route, detailing the process chemistry, safety protocols, and analytical validation required for successful scale-up.

Strategic Rationale for Synthesis Route Selection

For any scale-up campaign, the selection of the synthetic route is the most critical decision, balancing cost, safety, efficiency, and environmental impact. While several methods exist for the formation of pyridyl ketones, the Grignard reaction of an organomagnesium halide with a pyridine-based electrophile offers the most direct and economically favorable pathway for multi-kilogram production.[3]

We have selected the reaction of cyclopropylmagnesium bromide with 2-cyanopyridine for the following reasons:

  • High Atom Economy: The reaction is a direct addition, minimizing waste streams.

  • Starting Material Availability: Both 2-cyanopyridine and solutions of cyclopropylmagnesium bromide are readily available from commercial suppliers, reducing the need for preparatory steps.

  • Process Robustness: This pathway is well-documented and tolerant of minor variations in conditions, making it reliable for larger-scale operations. The reaction proceeds to high conversion, simplifying purification.

  • Alternative Routes Considered: The acylation of cyclopropylmagnesium bromide with a 2-pyridyl ester or a Weinreb amide was also considered.[3] However, the nitrile route is often preferred on scale due to the crystalline, easily handled nature of 2-cyanopyridine and the avoidance of additional synthetic steps to prepare more complex acylating agents.

The overall transformation is depicted below:

Reaction Scheme: 2-Cyanopyridine + Cyclopropylmagnesium Bromide → (after hydrolysis) → this compound

Process Workflow and Logic

A successful scale-up operation is built on a logical sequence of events, where each step is designed to ensure safety, quality, and efficiency. The following diagram outlines the workflow for this synthesis.

G cluster_prep Phase 1: Preparation & Staging cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Workup & Isolation cluster_purification Phase 4: Purification & Analysis P1 Reactor Inerting (Nitrogen Purge) P2 Reagent Staging & QC (2-Cyanopyridine, Grignard Reagent) P1->P2 Ensure O₂ & H₂O Free R1 Charge Reactor with 2-Cyanopyridine Solution P2->R1 R2 Controlled Addition of Cyclopropylmagnesium Bromide R1->R2 Maintain T < 10°C R3 Reaction Monitoring (IPC via HPLC/TLC) R2->R3 Hold for 2-4h W1 Controlled Quench (Aqueous NH₄Cl) R3->W1 W2 Phase Separation W1->W2 W3 Aqueous Layer Extraction W2->W3 W4 Combine & Wash Organics W3->W4 W5 Solvent Removal W4->W5 F1 Vacuum Distillation W5->F1 F2 Final Product Analysis (NMR, GC-MS, Purity) F1->F2 Collect Fractions

Caption: High-level workflow for the scale-up synthesis of this compound.

Detailed Scale-Up Protocol

This protocol is designed for a target scale of ~1.5 kg of the final product. All operations must be conducted in a well-ventilated area or fume hood suitable for large-scale chemical synthesis.

Reagents and Materials
Reagent/MaterialCAS No.Molecular Wt. ( g/mol )QuantityMoles (mol)Supplier Notes
2-Cyanopyridine100-70-9104.111.04 kg10.0>99% purity
Cyclopropylmagnesium bromide23719-80-4145.32 (anhydrous)22.0 L11.00.5 M solution in 2-MeTHF
2-Methyltetrahydrofuran (2-MeTHF)96-47-986.1310 L-Anhydrous, <50 ppm H₂O
Toluene108-88-392.1415 L-Anhydrous, for extraction
Ammonium Chloride (NH₄Cl)12125-02-953.494 kg-Saturated aqueous solution
Magnesium Sulfate (MgSO₄)7487-88-9120.371 kg-Anhydrous
Equipment
  • 50 L jacketed glass reactor with a bottom outlet valve.

  • Overhead mechanical stirrer with a high-torque motor and PTFE agitator.

  • 25 L calibrated dropping funnel.

  • Thermocouple for internal temperature monitoring.

  • Nitrogen/Argon inlet and bubbler.

  • Reflux condenser connected to a chiller.

  • Appropriate-sized separatory funnels for workup.

  • Large-scale rotary evaporator.

  • Vacuum distillation apparatus.

Step-by-Step Procedure

A. Reactor Preparation & Reagent Charge

  • Inerting: Assemble the reactor system. Purge the entire apparatus with dry nitrogen for at least 1 hour to ensure an inert atmosphere. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Charge: Add 10 L of anhydrous 2-MeTHF to the reactor.

  • Substrate Charge: Add 1.04 kg (10.0 mol) of 2-cyanopyridine to the reactor. Stir until fully dissolved.

  • Initial Cooling: Cool the reactor contents to 0-5°C using the jacket chiller.

B. Grignard Addition (Critical Step) 5. Grignard Reagent: Charge the 25 L dropping funnel with 22.0 L (11.0 mol, 1.1 equivalents) of 0.5 M cyclopropylmagnesium bromide in 2-MeTHF. 6. Controlled Addition: Begin the slow, dropwise addition of the Grignard reagent to the stirred solution of 2-cyanopyridine.

  • Causality: The reaction is highly exothermic.[4] A slow addition rate is crucial to maintain the internal temperature below 10°C. A temperature spike can lead to side reactions and poses a significant safety risk.
  • Monitoring: Monitor the addition rate to maintain the target temperature. The total addition time should be approximately 3-4 hours.
  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction's progress by taking aliquots for HPLC or TLC analysis until the starting material is consumed.

C. Reaction Quench and Workup 9. Preparation: Prepare a quenching solution by dissolving 4 kg of NH₄Cl in 20 L of water in a separate vessel. Cool this solution to ~10°C. 10. Controlled Quench (Critical Step): Cool the reaction mixture back down to 0-5°C. VERY SLOWLY, add the saturated NH₄Cl solution via the dropping funnel.

  • Causality: Quenching a large-scale Grignard reaction is extremely hazardous if done improperly.[5][6][7] The addition of water is highly exothermic and releases flammable gases. A slow, controlled quench into a cooled reaction mass is mandatory.
  • Stirring & Separation: After the quench is complete, stop cooling and stir the biphasic mixture vigorously for 30 minutes. Turn off the stirrer and allow the layers to separate.
  • Extraction: Drain the lower aqueous layer. Add 10 L of Toluene to the reactor, stir for 15 minutes, and separate the layers again. Combine the organic layers. Extract the initial aqueous layer with an additional 5 L of Toluene.
  • Washing: Combine all organic layers and wash with 10 L of brine (saturated NaCl solution).
  • Drying: Dry the combined organic phase over anhydrous magnesium sulfate, then filter to remove the drying agent.

D. Purification 15. Solvent Removal: Concentrate the filtered organic solution under reduced pressure using a rotary evaporator to remove the bulk of the solvents. 16. Vacuum Distillation: Transfer the resulting crude oil to a suitable vacuum distillation setup. Distill under high vacuum to obtain the pure this compound as a colorless or pale yellow oil.

Mechanistic Considerations

The reaction proceeds via a well-established nucleophilic addition mechanism. Understanding this pathway is key to troubleshooting and process optimization.

Caption: Simplified mechanism for the synthesis of this compound.

Safety and Hazard Management

Scaling up this synthesis introduces significant safety considerations that must be rigorously managed.

HazardReagent/ProcessMitigation Strategy & Rationale
Extreme Flammability & Water Reactivity Cyclopropylmagnesium bromide, 2-MeTHF, TolueneStrategy: Strict adherence to inert atmosphere conditions. Use of spark-proof equipment and grounding of all metallic parts to prevent static discharge.[5][8] Rationale: Grignard reagents react violently with water, releasing flammable gases that can auto-ignite.[6][7] Organic solvents have low flash points.
High Exothermicity Grignard Addition & Aqueous QuenchStrategy: Use of a jacketed reactor with a powerful chiller for precise temperature control. Slow, controlled addition of reagents. Have an emergency cooling bath (e.g., dry ice/acetone) on standby. Rationale: A runaway reaction can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[4]
Corrosivity & Toxicity Cyclopropylmagnesium bromide, 2-CyanopyridineStrategy: Use appropriate Personal Protective Equipment (PPE), including a face shield, safety goggles, flame-retardant lab coat, and heavy-duty chemical-resistant gloves. Handle 2-cyanopyridine in a closed system or with appropriate ventilation. Rationale: Grignard reagents can cause severe skin and eye burns.[5][6] Cyanopyridines are toxic if ingested, inhaled, or absorbed through the skin.
Peroxide Formation 2-Methyltetrahydrofuran (2-MeTHF)Strategy: Use freshly opened bottles of anhydrous solvent or solvent from a purification system. Test for peroxides before use if the container has been opened previously.[6][7] Rationale: Ethers can form explosive peroxides upon exposure to air and light. While 2-MeTHF is less prone than THF, the risk is not zero.[6]
Waste Disposal Residual Grignard Reagent, Reaction SolventsStrategy: Unreacted Grignard reagent must be quenched slowly with a proton source like isopropanol before final aqueous quenching. All solvent waste must be collected in properly labeled, grounded containers and disposed of according to institutional and local regulations.[5][6]

Analytical Characterization

Validation of the final product's identity and purity is essential.

Analysis MethodParameterExpected Result
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ, ppm)~8.6 (d, 1H), ~8.0 (d, 1H), ~7.8 (t, 1H), ~7.4 (t, 1H), ~2.8 (m, 1H), ~1.3 (m, 2H), ~1.1 (m, 2H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ, ppm)~200.0 (C=O), ~153.0, ~149.0, ~137.0, ~126.0, ~122.0, ~20.0, ~12.0 (2C)
GC-MS (EI) Molecular Ion (m/z)[M]⁺ = 147.1
HPLC Purity>98.0%
Appearance Physical StateColorless to pale yellow oil

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Corey-Chaykovsky Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Corey-Chaykovsky cyclopropanation reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of their cyclopropanation reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the lab.

Troubleshooting Guide: Enhancing Your Cyclopropanation Yield

This section addresses specific issues that can arise during the Corey-Chaykovsky cyclopropanation, providing insights into their causes and offering practical solutions.

Issue 1: Low to No Yield of the Desired Cyclopropane Product

Probable Cause: A common reason for low or no yield is the use of an inappropriate sulfur ylide, leading to a competing epoxidation reaction. The stability of the sulfur ylide is a critical factor in determining the reaction outcome.[1][2]

Detailed Explanation: The Corey-Chaykovsky reaction can produce either cyclopropanes or epoxides, depending on the substrate and the ylide used.[3] For α,β-unsaturated carbonyl compounds, the key is to favor 1,4-addition (Michael addition), which leads to cyclopropanation, over 1,2-addition to the carbonyl group, which results in epoxidation.[1]

  • Dimethylsulfoxonium methylide (Corey's ylide), a stabilized sulfur ylide, is the reagent of choice for the cyclopropanation of α,β-unsaturated ketones.[1][4] Its conjugate addition is a reversible process, allowing for the thermodynamically favored 1,4-addition to predominate, leading to the cyclopropane product.[1]

  • Dimethylsulfonium methylide , a more reactive and less stable ylide, tends to undergo irreversible 1,2-addition to the carbonyl group, yielding the epoxide as the kinetic product.[1][5]

Solution Workflow:

  • Ylide Selection: Ensure you are using dimethylsulfoxonium methylide for the cyclopropanation of α,β-unsaturated carbonyl compounds.

  • Ylide Preparation: The ylide is typically generated in situ by deprotonating a sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong base like sodium hydride (NaH) in a suitable solvent such as dimethyl sulfoxide (DMSO).[1][3]

  • Reagent Quality: Verify the quality of the sulfonium salt and the base. The sulfonium salt should be dry, and the NaH should be fresh and reactive.

  • Reaction Conditions: The reaction is often carried out at room temperature, but gentle heating (50-60°C) can sometimes improve yields and shorten reaction times.[6]

Issue 2: Significant Formation of the Epoxide Byproduct

Probable Cause: Even when using dimethylsulfoxonium methylide, some factors can still favor the competing epoxidation pathway.

Detailed Explanation: While dimethylsulfoxonium methylide strongly favors cyclopropanation, the 1,2-addition leading to the epoxide is still a possible competing pathway. The energy barrier for the 1,2-addition is higher for the stabilized ylide, but certain conditions can lower this barrier or inhibit the desired 1,4-addition.

Troubleshooting Steps:

  • Substrate Steric Hindrance: Highly substituted α,β-unsaturated ketones may sterically hinder the 1,4-addition, making the 1,2-addition more competitive. In such cases, prolonged reaction times or a slight increase in temperature might be necessary to favor the thermodynamic product.

  • Solvent Effects: DMSO is the most common and generally effective solvent. Using less polar solvents might affect the stability and reactivity of the ylide and the transition states, potentially altering the product ratio.

  • Base Selection: While NaH is standard, other bases like potassium tert-butoxide can also be used.[7] However, the choice of base can influence the ylide's aggregation and reactivity. It's crucial to ensure the base is strong enough to fully deprotonate the sulfonium salt.

Issue 3: Poor Diastereoselectivity in the Cyclopropane Product

Probable Cause: The stereochemical outcome of the Corey-Chaykovsky cyclopropanation is influenced by the reversibility of the initial addition and the rate of ring closure.[1][8]

Detailed Explanation: The reaction generally favors the formation of the trans cyclopropane, regardless of the initial stereochemistry of the alkene. This is because the initial betaine intermediate can equilibrate to the more stable anti conformation before the irreversible ring closure occurs.[8] However, factors that accelerate the ring closure relative to bond rotation can lead to a loss of diastereoselectivity.

Strategies for Improving Diastereoselectivity:

  • Ylide Structure: For certain substrates, using a bulkier sulfonium ylide can enhance diastereoselectivity by increasing the energetic difference between the syn and anti betaine intermediates.

  • Reaction Temperature: Lowering the reaction temperature can sometimes slow down the ring closure enough to allow for complete equilibration of the betaine intermediate, thus improving the trans selectivity.

  • Substrate Control: The inherent stereoelectronic properties of the substrate play a significant role. Computational studies have shown that subtle interactions in the transition state can influence the diastereomeric outcome.[9]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between the Corey-Chaykovsky and the Simmons-Smith cyclopropanation reactions?

A1: The key difference lies in the nature of the methylene transfer agent and the substrate scope.

  • Corey-Chaykovsky Reaction: This reaction uses a sulfur ylide to transfer a methylene group. It is particularly effective for the cyclopropanation of electron-deficient alkenes, such as those in α,β-unsaturated carbonyl compounds.[10]

  • Simmons-Smith Reaction: This method employs an organozinc carbenoid (typically formed from diiodomethane and a zinc-copper couple) to cyclopropanate a wide range of alkenes, including those that are not electron-deficient.[11][12]

FeatureCorey-Chaykovsky CyclopropanationSimmons-Smith Reaction
Reagent Sulfur Ylide (e.g., dimethylsulfoxonium methylide)Organozinc Carbenoid (e.g., from CH₂I₂ and Zn-Cu)
Substrate Primarily electron-deficient alkenes (e.g., enones)Broad range of alkenes
Mechanism Michael-initiated ring closure (MIRC)Concerted [2+1] cycloaddition

Q2: Can the Corey-Chaykovsky reaction be made enantioselective?

A2: Yes, asymmetric versions of the Corey-Chaykovsky reaction have been developed.[13] These methods typically involve the use of chiral sulfides to generate a chiral sulfonium ylide.[14] The chiral auxiliary on the sulfur atom can then influence the stereochemical outcome of the cyclopropanation. There are also examples of using chiral catalysts in conjunction with achiral ylides.[10] Achieving high enantioselectivity often requires careful optimization of the reaction conditions, including the choice of solvent, base, and temperature.[15]

Q3: What are the common side reactions to be aware of?

A3: Besides the competing epoxidation, other side reactions can occur:

  • β-Hydroxymethyl Sulfide Formation: This can be a significant byproduct when using n-BuLi as the base with certain sulfonium salts.[16]

  • Ylide Protonation: If the substrate contains acidic protons (e.g., alcohols, phenols), the ylide can be quenched through an acid-base reaction, reducing the overall yield.[10] In such cases, an excess of the ylide may be required.

  • Ylide Decomposition: Sulfur ylides, particularly the less stable sulfonium ylides, can decompose at higher temperatures.[7] Therefore, it is crucial to control the reaction temperature, especially during the in situ generation of the ylide.

Experimental Protocols

Protocol 1: Preparation of Dimethylsulfoxonium Methylide

This protocol describes the in situ generation of Corey's ylide.

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents).

  • Wash the NaH with dry hexanes (3x) to remove the mineral oil, and then dry the NaH under a stream of nitrogen.

  • Add dry dimethyl sulfoxide (DMSO) to the flask via a syringe.

  • Heat the mixture to 50°C and stir until the evolution of hydrogen gas ceases (approximately 45 minutes).

  • Cool the resulting gray, cloudy solution to room temperature. This is your dimethylsulfoxonium methylide solution, ready for use.

Protocol 2: General Procedure for Corey-Chaykovsky Cyclopropanation
  • To the freshly prepared dimethylsulfoxonium methylide solution (1.1 equivalents) at room temperature, add a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in dry DMSO dropwise over 10-15 minutes.

  • Stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 1-4 hours).

  • Upon completion, carefully quench the reaction by pouring it into a beaker of ice water.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired cyclopropane.

Visualizing the Reaction Pathway

Corey-Chaykovsky Reaction Mechanism

Corey_Chaykovsky_Mechanism cluster_ylide_formation Ylide Formation cluster_cyclopropanation Cyclopropanation Pathway cluster_epoxidation Competing Epoxidation Pathway Sulfonium_Salt R₂S⁺-CH₃ X⁻ Ylide R₂S⁺-CH₂⁻ (Sulfur Ylide) Sulfonium_Salt->Ylide Deprotonation Base Base (e.g., NaH) Base->Ylide Enone α,β-Unsaturated Carbonyl Ylide->Enone 1,4-Addition (Michael Addition) Ylide->Enone 1,2-Addition Betaine Betaine Intermediate Enone->Betaine Epoxide Epoxide Byproduct Enone->Epoxide Cyclopropane Cyclopropane Product Betaine->Cyclopropane Intramolecular Ring Closure Troubleshooting_Workflow Start Low Yield of Cyclopropane Check_Ylide Is the correct ylide being used? (Dimethylsulfoxonium methylide) Start->Check_Ylide Check_Epoxide Is the epoxide the major product? Check_Ylide->Check_Epoxide Yes Check_Reagents Are reagents (sulfonium salt, base) of high quality and dry? Check_Ylide->Check_Reagents No Use_Stabilized_Ylide Switch to Dimethylsulfoxonium Methylide Check_Epoxide->Use_Stabilized_Ylide Yes Check_Epoxide->Check_Reagents No Success Improved Yield Use_Stabilized_Ylide->Success Optimize_Conditions Optimize reaction conditions (temperature, time) Check_Reagents->Optimize_Conditions Yes Purify_Reagents Purify/replace reagents Check_Reagents->Purify_Reagents No Optimize_Conditions->Success Purify_Reagents->Success

References

Technical Support Center: Purification of Cyclopropyl(2-pyridyl)methanone by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the chromatographic purification of cyclopropyl(2-pyridyl)methanone. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this valuable synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format. Our approach is grounded in established scientific principles to ensure the integrity and reproducibility of your purification process.

I. Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?

A1: this compound is a moderately polar compound. Its polarity is primarily dictated by the presence of a ketone functional group and a pyridine ring.[1] The pyridine moiety, with its basic nitrogen atom, can engage in hydrogen bonding and interact with acidic surfaces, such as the silanol groups on silica gel.[2] This interaction is a critical factor to consider during column chromatography as it can lead to purification challenges.

Q2: What is the most common stationary phase for the purification of this compound?

A2: The most common stationary phase for the purification of this compound is silica gel (SiO₂).[3] Its polar surface effectively separates compounds based on their polarity. However, due to the basic nature of the pyridine ring, interactions with the acidic silanol groups on the silica surface can sometimes cause issues like peak tailing.[2] In such cases, deactivated silica gel or alternative stationary phases like alumina may be considered.

Q3: How do I choose an appropriate solvent system (mobile phase) for the column chromatography of this compound?

A3: The selection of a suitable mobile phase is crucial for achieving good separation. A common approach is to use a binary solvent system consisting of a non-polar solvent and a more polar solvent. For this compound, a mixture of hexane (or heptane) and ethyl acetate is a good starting point.[4] The polarity of the eluent is gradually increased by increasing the proportion of ethyl acetate. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the target compound on a TLC plate to ensure good separation on the column.[5]

Q4: My purified this compound appears to be degrading. Is this common?

II. Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of this compound by column chromatography.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation of Product from Impurities - Inappropriate solvent system polarity.- Co-elution of impurities with similar polarity.- Optimize the Mobile Phase: Systematically vary the ratio of your non-polar and polar solvents (e.g., hexane/ethyl acetate) to achieve better separation on TLC before scaling up to a column.- Try a Different Solvent System: Consider using a different solvent combination, such as dichloromethane/methanol for more polar compounds.[4]- Use a Longer Column: A longer column provides more surface area for interaction, which can improve the separation of closely eluting compounds.
Significant Peak Tailing of the Product - Strong interaction between the basic pyridine nitrogen and acidic silanol groups on the silica gel.[2]- Add a Basic Modifier: Incorporate a small amount (0.1-1%) of triethylamine or pyridine into your mobile phase to neutralize the acidic sites on the silica gel.[6]- Use Deactivated Silica: Employ commercially available deactivated silica gel or prepare it by treating standard silica gel with a silylating agent.- Switch to a Different Stationary Phase: Consider using neutral or basic alumina as the stationary phase.
Product Elutes Too Quickly (Low Retention) - The mobile phase is too polar.- Decrease the Polarity of the Mobile Phase: Reduce the proportion of the polar solvent (e.g., ethyl acetate) in your eluent system.
Product Does Not Elute from the Column (High Retention) - The mobile phase is not polar enough.- The compound may be degrading on the silica gel.[1]- Increase the Polarity of the Mobile Phase: Gradually increase the concentration of the polar solvent in your eluent.- Perform a Stability Test: Spot the crude mixture on a TLC plate, let it sit for a few hours, and then develop it to see if the spot corresponding to your product has diminished or if new spots have appeared.[1]
Low Recovery of the Purified Product - Irreversible adsorption of the product onto the stationary phase.- Product decomposition on the column.- Use a less active stationary phase like deactivated silica or alumina.- Add a competing base to the eluent to minimize strong interactions.[2]

III. Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the purification of this compound using flash column chromatography on silica gel.

1. Preparation of the Slurry:

  • In a beaker, add silica gel to your initial, least polar eluent (e.g., 95:5 hexane/ethyl acetate).

  • Stir the mixture to form a homogeneous slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column vertically.

  • Pour the silica gel slurry into the column.

  • Allow the silica to settle under gravity or with gentle tapping to form a well-packed bed.

  • Drain the excess solvent until the solvent level is just above the top of the silica bed.

3. Sample Loading:

  • Dissolve your crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Carefully apply the sample solution to the top of the silica bed using a pipette.

  • Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is just at the surface of the silica.

4. Elution and Fraction Collection:

  • Carefully add your starting eluent to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your compound. A typical gradient might be from 95:5 to 80:20 hexane/ethyl acetate.

5. Monitoring the Separation:

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in an appropriate solvent system.

  • Visualize the spots under UV light or by using a suitable staining agent.

6. Combining and Concentrating Fractions:

  • Identify the fractions containing the pure this compound.

  • Combine these pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

IV. Visualizing the Workflow and Troubleshooting Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and a decision-making tree for troubleshooting common issues.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Finalization prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Sample pack_column->load_sample elute_column Elute with Gradient load_sample->elute_column collect_fractions Collect Fractions elute_column->collect_fractions monitor_tlc Monitor by TLC collect_fractions->monitor_tlc combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions concentrate Concentrate Product combine_fractions->concentrate troubleshooting_logic cluster_separation Separation Issues cluster_tailing Peak Shape Issues cluster_retention Retention Problems start Problem Encountered poor_sep Poor Separation? start->poor_sep tailing Peak Tailing? start->tailing retention Retention Issue? start->retention optimize_eluent Optimize Eluent Polarity poor_sep->optimize_eluent change_solvent Try Different Solvents poor_sep->change_solvent add_base Add Triethylamine to Eluent tailing->add_base deactivated_silica Use Deactivated Silica tailing->deactivated_silica too_fast Elutes Too Fast? retention->too_fast too_slow Does Not Elute? retention->too_slow decrease_polarity Decrease Eluent Polarity too_fast->decrease_polarity increase_polarity Increase Eluent Polarity too_slow->increase_polarity

References

Technical Support Center: Optimization of Reaction Conditions for Cyclopropyl Ketone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of cyclopropyl ketones. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions and overcome common challenges in the synthesis of these valuable chemical motifs.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of cyclopropyl ketones, offering potential causes and actionable solutions.

Issue 1: Low Yield and/or Polymerization in Intramolecular SN2 Cyclization

Question: My reaction to form a cyclopropyl ketone from a γ-halo ketone (e.g., 5-chloro-2-pentanone) is resulting in a low yield and significant polymerization. What is the likely cause?

Answer: This is a common issue often stemming from suboptimal reaction conditions. The base-catalyzed intramolecular SN2 reaction is highly sensitive to several factors.

Causality & Optimization:

  • Reaction Time and Temperature: Elevated temperatures can promote side reactions like elimination and polymerization. Similarly, prolonged reaction times or delays in work-up and distillation can lead to product decomposition. It is recommended to initiate heating immediately after mixing the reactants and to distill the product as quickly as possible upon reaction completion.[1] For the cyclization of 5-chloro-2-pentanone, the reaction should be brought to a boil and maintained for about an hour.[2][1]

  • Base Concentration and Addition: The concentration and rate of addition of the base are critical. For the synthesis of cyclopropyl methyl ketone, a solution of 180 g of sodium hydroxide in 180 ml of water has been shown to be effective, with the chlorinated ketone added over 15-20 minutes.[2] If the reaction doesn't initiate boiling during the addition, gentle heating may be required.[2]

  • Purity of Starting Material: While using distilled 5-chloro-2-pentanone does not always lead to better overall yields, significant impurities can interfere with the cyclization.[1]

Troubleshooting Workflow:

start Low Yield / Polymerization q1 Check Reaction Temperature start->q1 q2 Check Reaction Time q1->q2 Optimal s1 Reduce temperature to minimize side reactions. q1->s1 Too High q3 Verify Base Concentration & Addition Rate q2->q3 Optimal s2 Optimize reaction time via TLC/GC monitoring. Distill promptly. q2->s2 Too Long s3 Adjust base concentration and control addition rate. q3->s3 Incorrect end Improved Yield q3->end Correct s1->q2 s2->q3 s3->end

Caption: Troubleshooting low yields in intramolecular cyclization.

Issue 2: Predominant Epoxide Formation in Corey-Chaykovsky Reaction with α,β-Unsaturated Ketones

Question: I am using the Corey-Chaykovsky reaction with an α,β-unsaturated ketone and obtaining a significant amount of an epoxide byproduct instead of the desired cyclopropyl ketone. Why is this happening?

Answer: The selectivity of the Corey-Chaykovsky reaction with enones is critically dependent on the choice of the sulfur ylide.[3][4] You are likely using a sulfonium ylide, which favors 1,2-addition to the carbonyl group, resulting in an epoxide.[3][4]

Causality & Optimization:

  • Ylide Selection: To achieve the desired 1,4-conjugate addition that leads to the cyclopropyl ketone, you must use a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM).[3][4][5] DMSOM is generated from trimethylsulfoxonium iodide.[4] In contrast, dimethylsulfonium methylide (DMSM), generated from trimethylsulfonium iodide, preferentially undergoes 1,2-addition.[4]

  • Reaction Temperature: While 1,2-addition can be kinetically favored, 1,4-addition is often the thermodynamically more stable pathway, especially with DMSOM.[5] Running the reaction at room temperature or slightly higher may favor the formation of the cyclopropyl ketone.[5]

Experimental Protocol: Corey-Chaykovsky Cyclopropanation of p-Nitrochalcone [5]

  • Ylide Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) and wash with anhydrous hexane. Add anhydrous dimethyl sulfoxide (DMSO) and cool the suspension to 0 °C. Add trimethylsulfoxonium iodide (1.2 mmol) portion-wise and stir the mixture at room temperature until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfoxonium methylide (DMSOM).

  • Cyclopropanation: Cool the freshly prepared ylide solution to 0 °C. Dissolve p-nitrochalcone (1.0 mmol) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution. Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Issue 3: Ethylated Byproduct in Simmons-Smith Cyclopropanation

Question: In my Simmons-Smith cyclopropanation of a silyl enol ether, I am observing an ethylated byproduct. What is the source of this impurity?

Answer: This side reaction can occur when using the Furukawa modification, which employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂).[3] An ethyl group from the diethylzinc reagent can be transferred to the substrate, competing with the desired methylene transfer for cyclopropanation.[3]

Causality & Optimization:

  • Reagent Purity: Ensure the purity of your reagents, as impurities can exacerbate side reactions.

  • Temperature Control: To minimize the ethyl transfer, it is crucial to conduct the reaction at low temperatures, typically between 0 °C and -40 °C.[3]

  • Solvent Choice: The rate of the Simmons-Smith reaction is influenced by the solvent's basicity, with less basic solvents like dichloromethane or 1,2-dichloroethane being preferred.[6]

Issue 4: Catalyst Deactivation or Low Conversion in Catalytic Reactions

Question: My catalytic reaction for the synthesis of cyclopropyl ketones is stalling or showing low conversion. What are the potential issues with my catalyst?

Answer: Catalyst deactivation is a common problem in catalytic reactions. For instance, in SmI₂-catalyzed cycloadditions with less reactive alkyl cyclopropyl ketones, catalyst degradation can outpace the reaction.[3][7]

Causality & Optimization:

  • Catalyst Stabilization: In the case of SmI₂-catalyzed reactions, the addition of a substoichiometric amount of samarium metal (Sm⁰) can prevent catalyst deactivation by returning Sm(III) to the active Sm(II) catalytic cycle.[7][8] This has been shown to significantly improve yields, especially for more challenging substrates.[7][8]

  • Reaction Conditions: For nickel-catalyzed cross-electrophile coupling of cyclopropyl ketones with alkyl chlorides, the choice of ligand, cocatalyst, and temperature are critical. For example, using NiBr₂(dme) with 4,4′-dimethyl-2,2′-bipyridine as a ligand, Zn powder as a reductant, and NaI as a cocatalyst at 50 °C has been shown to be effective.[9]

Table 1: Effect of Catalyst System on [3+2] Cycloaddition of a Hindered Alkyl Cyclopropyl Ketone [8][10]

EntryCatalyst SystemConditionsYield of Desired Product (%)
1SmI₂55 °C, 4 h, THFLow
2SmI₂ + 15 mol % Sm⁰55 °C, 4 h, THFSignificantly Higher

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to cyclopropyl ketones?

A1: Several robust methods exist for the synthesis of cyclopropyl ketones, including:

  • Intramolecular SN2 cyclization of γ-halo ketones: A classic and straightforward method.[11]

  • Corey-Chaykovsky reaction: Particularly useful for the cyclopropanation of α,β-unsaturated ketones using a sulfoxonium ylide.[4]

  • Simmons-Smith cyclopropanation: Involves the reaction of an alkene (often a silyl enol ether of a ketone) with an organozinc carbenoid.[6][12][13][14]

  • Kulinkovich reaction: A titanium-mediated synthesis of cyclopropanols from esters, which can then be oxidized to cyclopropyl ketones.[15][16][17][18]

  • Catalytic methods: Including hydrogen-borrowing catalysis for α-cyclopropanation of ketones and various transition metal-catalyzed cyclopropanations.[19][20] Biocatalytic approaches using engineered enzymes are also emerging for highly stereoselective syntheses.[21][22][23]

Q2: How can I control stereoselectivity in cyclopropyl ketone synthesis?

A2: Stereoselectivity can be controlled through several strategies:

  • Substrate Control: The existing stereochemistry of the substrate can direct the approach of the reagent. For example, in the Simmons-Smith reaction, directing groups like hydroxyls can lead to syn-cyclopropanation.[24]

  • Chiral Catalysts: The use of chiral catalysts, such as in asymmetric Simmons-Smith reactions or enzyme-catalyzed cyclopropanations, can provide high levels of enantioselectivity.[21][22][23] Engineered myoglobin biocatalysts have shown excellent diastereo- and enantioselectivity in the cyclopropanation of olefins with diazoketones.[21][23]

Q3: What are some common side reactions to be aware of?

A3: Besides those mentioned in the troubleshooting section, other potential side reactions include:

  • Ring-opening reactions: The strained cyclopropyl ring can be susceptible to opening under acidic, basic, or thermal conditions, or in the presence of transition metals.[9][25][26]

  • Rearrangements: Cyclopropyl ketones can undergo rearrangements, such as the Cloke-Wilson rearrangement to form 2,3-dihydrofurans.[10]

  • Dimerization: In some nickel-catalyzed reactions, cyclopropyl ketones can undergo dimerization to form cyclopentane derivatives.[27]

Q4: Are there any safety precautions I should take when synthesizing cyclopropyl ketones?

A4: Yes, several safety precautions are essential:

  • Reagent Handling: Many reagents used in these syntheses are hazardous. For example, trimethylsulfoxonium iodide is a skin and eye irritant, and sodium hydride is highly flammable and reactive with water.[2] Diethylzinc is pyrophoric. Always handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exothermic Reactions: Some steps, like the cyclization of 5-chloro-2-pentanone with a strong base, can be highly exothermic.[2] Ensure proper temperature control and controlled addition of reagents to prevent the reaction from becoming uncontrollable.

  • Product Hazards: Cyclopropyl methyl ketone itself is a flammable liquid and its vapor can form explosive mixtures with air.[28] It can also cause skin, eye, and respiratory irritation.[28]

General Synthetic Workflow Diagram:

sub Starting Material (e.g., γ-halo ketone, enone, ester) reaction Cyclopropanation Reaction sub->reaction reagents Reagents & Catalyst (e.g., Base, Ylide, Organozinc, Ti-catalyst) reagents->reaction workup Workup & Quenching reaction->workup purification Purification (e.g., Distillation, Chromatography) workup->purification product Cyclopropyl Ketone Product purification->product

Caption: A generalized workflow for cyclopropyl ketone synthesis.

References

How to avoid ring opening in cyclopropyl ketone reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preserving Ring Integrity in Synthetic Reactions

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the chemistry of cyclopropyl ketones. Our focus is to equip you with the mechanistic understanding and practical protocols necessary to avoid undesired ring-opening reactions, a common challenge in harnessing the synthetic potential of these strained carbocyclic systems.

The high ring strain of the cyclopropane moiety makes it a versatile synthetic intermediate, but this same property also renders it susceptible to cleavage under various reaction conditions.[1] This guide is structured as a series of common experimental issues, providing not just solutions but the underlying chemical principles to empower you to troubleshoot your unique synthetic challenges.

Troubleshooting Guide: Common Issues & Solutions
Question 1: My reaction is failing under acidic conditions, leading to a complex mixture of ring-opened products. Why is this happening and how can I prevent it?

Answer: This is a classic problem rooted in the fundamental reactivity of the cyclopropyl ketone system. Under acidic conditions, both Brønsted and Lewis acids can activate the cyclopropane ring towards cleavage.[1][2]

The Mechanism of Acid-Catalyzed Ring Opening

The reaction is initiated by the protonation or coordination of the carbonyl oxygen by the acid. This activation enhances the electrophilicity of the system and weakens the adjacent C-C bonds of the cyclopropane ring.[3] The ring then opens to form the most stable possible carbocation intermediate, which is subsequently trapped by a nucleophile (which could be the solvent, a conjugate base, or another reactant).[1][3]

The regioselectivity of this cleavage is dictated by electronics: the ring will open to place the positive charge where it is best stabilized. Electron-donating groups (EDGs) on the cyclopropyl ring, for example, will direct cleavage to form a carbocation adjacent to them.[1]

Acid_Catalyzed_Ring_Opening start Cyclopropyl Ketone activated Activated Complex (Protonated/Lewis Acid Adduct) start->activated Coordination carbocation Carbocation Intermediate activated->carbocation Ring Cleavage (Rate-Determining) product Ring-Opened Product carbocation->product Nucleophilic Attack H_plus H⁺ or Lewis Acid (LA) Nu Nucleophile (Nu⁻)

Caption: Mechanism of acid-catalyzed ring opening.

Troubleshooting & Prevention Protocol:

  • Re-evaluate the Need for Acid: The first step is to determine if the acid is truly necessary. If its role is merely as a catalyst for another transformation, explore non-acidic alternatives.

  • Screen Lewis Acids: If an acid is unavoidable, its identity is critical. Strong Lewis acids like SnCl₄ are known to promote ring reorganization.[4][5] Screen a panel of milder Lewis acids (e.g., Sc(OTf)₃, ZnCl₂) at catalytic loadings.[6] The choice of solvent can also dramatically influence the outcome.[6]

  • Maintain Anhydrous Conditions: The presence of ambient water can lead to a cascade of reactions, including nucleophilic ring-opening by H₂O to form a 4-hydroxy-1-arylbutan-1-one intermediate, which can then undergo further reactions.[7][8] Ensure all reagents and solvents are rigorously dried.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. This can often favor the desired pathway over the higher-activation-energy ring cleavage.

Lewis Acid Typical Outcome Recommendation for Ring Preservation
SnCl₄, TMSOTfHigh propensity for ring opening/cyclization.[4][7][9]Avoid unless ring opening is the desired outcome.
Sc(OTf)₃Can be effective, but outcome is substrate-dependent.[10][11]Good candidate for screening; can catalyze asymmetric ring-opening.[10]
ZnCl₂, MgBr₂Generally milder; lower tendency for ring cleavage.Excellent starting points for optimization.
Ni(acac)₂Can catalyze ring-opening with organometallics.[12]Use with extreme caution; primarily for C-C activation.[13]

Table 1: Influence of Lewis Acid choice on cyclopropyl ketone stability.

Question 2: I am attempting a reduction using NaBH₄, but I'm isolating a significant amount of ring-opened alcohol. How can I cleanly reduce the ketone?

Answer: While hydride reagents like sodium borohydride (NaBH₄) primarily target the ketone for reduction to a cyclopropyl carbinol, the subsequent reaction conditions or workup can induce ring opening.[1] Reductive cleavage is particularly common with aryl cyclopropyl ketones.[1]

The Mechanism of Reductive Ring Opening

Two primary pathways can lead to undesired cleavage:

  • Acid-Mediated Opening of the Alcohol: The initially formed cyclopropyl carbinol can be protonated during an acidic workup. The resulting oxonium ion is an excellent leaving group (H₂O), and its departure can trigger ring opening to form a stabilized carbocation.

  • Radical-Anion Intermediates: With certain reducing agents, particularly dissolving metals (e.g., Na/NH₃), the reaction can proceed through a radical-anion intermediate which readily undergoes homolytic cleavage of the strained cyclopropane ring.[1]

Troubleshooting & Prevention Protocol:

This protocol is designed to minimize exposure of the sensitive cyclopropyl carbinol product to conditions that promote cleavage.

  • Reagent & Solvent Selection:

    • Use Sodium Borohydride (NaBH₄) as the reducing agent. It is milder and less prone to side reactions than LiAlH₄.

    • Use an alcoholic solvent such as methanol (MeOH) or ethanol (EtOH) at 0 °C.

  • Step-by-Step Methodology:

    • Dissolve the cyclopropyl ketone substrate in the chosen alcohol solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice-water bath.

    • Slowly add NaBH₄ portion-wise (typically 1.1 to 1.5 equivalents). Monitor the reaction by Thin Layer Chromatography (TLC).

    • Once the starting material is consumed (usually within 1-2 hours), proceed immediately to the workup.

  • Crucial Workup Step:

    • Avoid Strong Acid: Do NOT quench the reaction with strong acids like HCl.

    • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to quench the excess NaBH₄. This provides a mildly acidic (pH ~6) workup that is generally safe for the cyclopropyl ring.

    • Alternatively, for highly sensitive substrates, quench with acetone followed by water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Reduction_Workflow sub_dissolve 1. Dissolve Ketone in MeOH cool 2. Cool to 0 °C sub_dissolve->cool add_nabh4 3. Add NaBH₄ portion-wise cool->add_nabh4 monitor 4. Monitor by TLC add_nabh4->monitor quench 5. Quench with sat. aq. NH₄Cl monitor->quench extract 6. Organic Extraction quench->extract dry_concentrate 7. Dry & Concentrate extract->dry_concentrate product Pure Cyclopropyl Carbinol dry_concentrate->product Competing_Pathways start Cyclopropyl Ketone + Organometallic (R-M) path1 1,2-Addition (Kinetic Pathway) start->path1 Low Temp, No TM Catalysts path2 Ring Opening (e.g., via Ni-catalysis) start->path2 High Temp or TM Catalyst (Ni, Pd) product1 Desired Tertiary Alcohol path1->product1 product2 Ring-Opened Product path2->product2

References

Technical Support Center: Enhancing Metabolic Stability with N-Cyclopropyl Groups

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for medicinal chemists, drug development scientists, and researchers. This guide is designed to provide in-depth, practical answers to common questions and challenges encountered when using N-cyclopropyl groups to enhance the metabolic stability of drug candidates. My goal is to combine established scientific principles with field-proven insights to help you navigate your experiments successfully.

Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts

This section addresses the fundamental principles behind the use of N-cyclopropyl groups.

Q1: Why are N-cyclopropyl groups used to improve metabolic stability?

A1: The cyclopropyl group is a valuable tool in medicinal chemistry for several reasons. Its strained three-membered ring structure results in shorter, stronger carbon-hydrogen (C-H) bonds compared to those in more flexible aliphatic chains like isopropyl or tert-butyl groups.[1][2][3] This higher C-H bond dissociation energy makes the initial hydrogen atom abstraction step, which is often the rate-limiting step in Cytochrome P450 (CYP)-mediated oxidation, more energetically demanding.[1] Consequently, the cyclopropyl group is less susceptible to oxidative metabolism, which can lead to a longer drug half-life and improved pharmacokinetic profiles.[4][5]

Q2: How does the cyclopropyl group sterically and electronically influence metabolism?

A2: Beyond bond strength, the cyclopropyl group imposes significant conformational rigidity.[1][4] This rigidity can lock a molecule into a specific conformation that is less favorable for binding to the active site of metabolic enzymes. Electronically, the cyclopropyl group is electron-withdrawing, which can modulate the pKa of adjacent amines.[6] This alteration can influence the molecule's overall properties, including its interaction with enzyme active sites and its susceptibility to metabolism.

Q3: Is an N-cyclopropyl group always a superior bioisostere for an N-isopropyl or N-tert-butyl group?

A3: Not necessarily. While the N-cyclopropyl group is often an effective bioisosteric replacement for N-isopropyl or N-tert-butyl groups to enhance metabolic stability, its success is context-dependent.[6][7][8] The overall topology of the molecule and its fit within the enzyme's active site are critical. In some cases, the unique stereoelectronic properties of the cyclopropyl group can lead to unexpected metabolic pathways or even mechanism-based inhibition of CYP enzymes.[1][9][10] Therefore, it is crucial to experimentally validate the metabolic stability of each new analog.

Part 2: Troubleshooting Guide - Experimental Issues & Data Interpretation

This section is formatted as a series of common problems you might encounter during your experiments, followed by potential causes and recommended solutions.

Issue 1: My N-cyclopropyl-containing compound shows unexpectedly high clearance in human liver microsomes (HLM).

  • Possible Cause 1: Alternative Metabolic Pathways. While the cyclopropyl C-H bonds are strong, other parts of your molecule may be more metabolically vulnerable. The introduction of the cyclopropyl group could have altered the molecule's presentation to the enzyme, exposing a different soft spot.

    • Troubleshooting Steps:

      • Metabolite Identification: Perform metabolite identification studies using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) to determine the site(s) of metabolism.[11]

      • Control Compounds: Include the parent compound (without the cyclopropyl group) in the assay to confirm that the modification has indeed shifted the metabolic pathway.

      • Structural Modification: Once the new metabolic hotspot is identified, consider blocking it with another modification, such as fluorination.

  • Possible Cause 2: Non-CYP Mediated Metabolism. Your compound might be a substrate for other metabolic enzymes present in liver microsomes, such as Flavin-containing Monooxygenases (FMOs).[1][12]

    • Troubleshooting Steps:

      • Selective Inhibition: Run the microsomal stability assay in the presence of selective chemical inhibitors for major CYP isoforms.

      • Heat Inactivation: FMOs are heat-labile. Pre-incubating the microsomes at an elevated temperature before adding your compound can help differentiate FMO-mediated metabolism from CYP-mediated metabolism.[10]

      • Recombinant Enzymes: Use recombinant enzymes (e.g., specific CYP or FMO isoforms) to pinpoint which enzyme is responsible for the metabolism.[13]

  • Possible Cause 3: Ring Opening of the Cyclopropylamine. N-cyclopropylamines can undergo CYP-mediated oxidation at the nitrogen atom, leading to the formation of a reactive aminium radical.[14][15] This intermediate can lead to the opening of the cyclopropane ring, forming reactive metabolites that can be further oxidized or form adducts.[1][16]

    • Troubleshooting Steps:

      • Reactive Metabolite Trapping: Conduct the assay in the presence of trapping agents like glutathione (GSH). The formation of GSH adducts, detectable by LC-MS/MS, is a strong indication of reactive metabolite formation.[1]

      • Structural Confirmation: The identification of metabolites consistent with ring-opening, such as β-hydroxypropionaldehyde, can confirm this pathway.[17]

Issue 2: I am observing time-dependent inhibition (TDI) of CYP enzymes with my N-cyclopropyl compound.

  • Possible Cause: Mechanism-Based Inactivation. N-cyclopropylamines are known mechanism-based inhibitors (also called suicide inhibitors) of CYP enzymes.[14][17][18] The CYP-catalyzed oxidation can lead to ring-opening and the formation of a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[9][10][19]

    • Troubleshooting Steps:

      • IC50 Shift Assay: Perform an IC50 shift assay. A significant shift in the IC50 value after pre-incubation with the compound in the presence of NADPH is indicative of TDI.

      • Kinetic Characterization: Determine the kinetic parameters of inactivation, KI (inhibitor concentration that gives half-maximal inactivation rate) and kinact (maximal rate of inactivation), to quantify the risk.

      • Structural Modification: Consider subtle structural modifications to the molecule to reduce its potential for mechanism-based inhibition. This could involve altering the electronics of the amine or introducing steric hindrance.

Issue 3: I am struggling to identify the metabolites of my N-cyclopropyl compound using LC-MS/MS.

  • Possible Cause 1: Low Abundance of Metabolites. The metabolites may be formed at very low concentrations, making them difficult to detect against the background noise.

    • Troubleshooting Steps:

      • Increase Incubation Time/Concentration: Use a higher concentration of your compound or a longer incubation time in your in vitro system to generate more metabolites. Be mindful of potential solubility issues or cytotoxicity.

      • Sample Concentration: Concentrate your sample before LC-MS/MS analysis.

      • High-Resolution Mass Spectrometry: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) for improved sensitivity and mass accuracy.[20][21]

  • Possible Cause 2: Formation of Unstable or Reactive Metabolites. The metabolites might be too unstable to be detected by conventional methods.

    • Troubleshooting Steps:

      • Trapping Agents: As mentioned, use trapping agents like glutathione or N-acetylcysteine to capture reactive metabolites and form stable adducts that are easier to detect.[1]

      • Alternative Analytical Techniques: Consider using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation if a sufficient quantity of the metabolite can be generated and isolated.[11][22]

Part 3: Key Experimental Protocols

Here are step-by-step protocols for essential experiments.

Protocol 1: In Vitro Metabolic Stability Assessment using Human Liver Microsomes

This protocol is designed to determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound.[12][20][23]

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled Human Liver Microsomes (HLM)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[5][24]

  • Positive control compounds (e.g., a high-clearance compound like testosterone and a low-clearance compound like verapamil)

  • Ice-cold acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator/shaker set to 37°C

Procedure:

  • Preparation: Thaw HLM on ice. Prepare working solutions of your test compound and positive controls by diluting the stock solution in buffer. The final DMSO concentration should be ≤ 0.25%.[20]

  • Reaction Mixture: In a 96-well plate, add the phosphate buffer and the HLM suspension (final protein concentration typically 0.5 mg/mL).[5][20]

  • Pre-incubation: Add the test compound to the wells. Pre-incubate the plate at 37°C for 5 minutes with gentle shaking to allow the compound to equilibrate with the microsomes.[5]

  • Initiation: Start the reaction by adding the pre-warmed NADPH regenerating system to each well.[12][25] This is your T=0 time point for the reaction initiation, though the first analytical sample is taken immediately after.

  • Time Points: Incubate the plate at 37°C. At predetermined time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot from the reaction wells and add it to a separate plate containing ice-cold acetonitrile with an internal standard to stop the reaction.[20][23][25]

  • Control Incubations:

    • Minus Cofactor: Run a control incubation at the final time point without the NADPH regenerating system to check for chemical instability or non-NADPH-dependent degradation.[20]

    • Blank: Include a control with all components except the test compound to check for interfering peaks during analysis.[20]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.[23]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[12]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining against time.

    • The slope of the line gives the elimination rate constant (k).

    • Calculate the half-life (t1/2) = 0.693 / k.

    • Calculate intrinsic clearance (CLint) = (0.693 / t1/2) / (protein concentration).[26]

Data Interpretation Table
Intrinsic Clearance (CLint) Range (µL/min/mg protein)InterpretationImplication for Drug Development
< 10Low ClearanceLikely to have a long in vivo half-life. Low risk of high first-pass metabolism.
10 - 50Moderate ClearanceMay have an acceptable pharmacokinetic profile.
> 50High ClearanceHigh risk of significant first-pass metabolism, leading to low oral bioavailability and short half-life.

Part 4: Visualizing Key Concepts

Mechanism of N-Cyclopropylamine Metabolism and Inactivation

The following diagram illustrates the dual metabolic fate of N-cyclopropylamines when interacting with CYP450 enzymes. The pathway can lead to either standard metabolism or mechanism-based inactivation through ring opening.

G cluster_0 CYP450 Active Site Compound N-Cyclopropylamine (Parent Drug) SET Single Electron Transfer (SET) or H-Abstraction Compound->SET Enters Active Site CpdI Compound I (CYP-Fe=O) CpdI->SET Aminium Aminium Radical Intermediate SET->Aminium RingOpening Cyclopropyl Ring Opening Aminium->RingOpening Fast Kinetics ORebound Oxygen Rebound Aminium->ORebound Slower Kinetics ReactiveMetabolite Reactive Carbon-Centered Radical RingOpening->ReactiveMetabolite CovalentBond Covalent Adduct Formation ReactiveMetabolite->CovalentBond Attacks Heme/Protein InactiveCYP Inactive CYP450 Enzyme CovalentBond->InactiveCYP Irreversible Metabolite Hydroxylated Metabolite (e.g., Carbinolamine) ORebound->Metabolite Excretion Stable Metabolite for Excretion Metabolite->Excretion

Caption: Metabolic pathways of N-cyclopropylamines in CYP450 enzymes.

Troubleshooting Workflow for Unexpected Metabolic Lability

This workflow provides a logical sequence of experiments to diagnose the cause of unexpectedly high clearance for an N-cyclopropyl-containing compound.

G cluster_noncyp Investigate Non-CYP Pathways cluster_cyp Investigate CYP Pathways Start High Clearance Observed in HLM Assay MetID Perform Metabolite Identification (LC-MS/MS) Start->MetID Decision1 Is Metabolism Site on Cyclopropyl Group? MetID->Decision1 BlockHotspot Block New Metabolic Hotspot Decision1->BlockHotspot No GSH_Trap GSH Trapping Experiment Decision1->GSH_Trap Yes FMO_Test FMO Inhibition/ Heat Inactivation Recombinant Test with Recombinant Non-CYP Enzymes FMO_Test->Recombinant Conclusion_Stable Conclusion: Metabolism at Another Site BlockHotspot->Conclusion_Stable Decision2 GSH Adducts Formed? GSH_Trap->Decision2 Decision2->FMO_Test No Conclusion_Reactive Conclusion: Ring Opening & Reactive Metabolite Decision2->Conclusion_Reactive Yes

Caption: Experimental workflow for troubleshooting high metabolic clearance.

References

Technical Support Center: Minimizing Reactive Metabolite Formation of Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for minimizing the formation of reactive metabolites (RMs) from pyridine-containing compounds. Here, we delve into the mechanisms of bioactivation, strategic chemical modifications, and robust experimental workflows to identify and mitigate these liabilities early in the drug discovery process.

Section 1: Understanding the Bioactivation of Pyridine Derivatives

The pyridine ring, a common scaffold in pharmaceuticals, can be metabolically activated to form electrophilic reactive metabolites.[1][2][3] These reactive species can covalently bind to essential macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions (ADRs), including hepatotoxicity.[4][5] Understanding the bioactivation pathways is the first critical step in designing safer drug candidates.

Key Bioactivation Pathways

The primary routes of pyridine bioactivation are mediated by cytochrome P450 (CYP) enzymes and include:

  • Pyridine N-Oxidation: The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide.[6][7][8] While N-oxidation can be a detoxification pathway, in some cases, the N-oxide itself can be reactive or be a precursor to further bioactivation.

  • Epoxidation: The pyridine ring can undergo epoxidation to form reactive arene oxides.[9][10][11] These epoxides are electrophilic and can react with nucleophiles.

  • Quinone-Imine Formation: Pyridine rings with amino or hydroxyl substituents are susceptible to oxidation to form highly reactive quinone-imine intermediates.[4][12] These are soft electrophiles that readily react with nucleophiles like glutathione (GSH).

Below is a diagram illustrating the principal bioactivation pathways of a generic substituted pyridine.

cluster_0 Bioactivation Pathways Parent Substituted Pyridine N_Oxide Pyridine N-Oxide Parent->N_Oxide CYP450 (N-Oxidation) Epoxide Arene Oxide (Epoxide) Parent->Epoxide CYP450 (Epoxidation) Quinone_Imine Quinone-Imine Parent->Quinone_Imine CYP450 (Hydroxylation/ Oxidation) Adducts Covalent Adducts (e.g., with GSH, Proteins) N_Oxide->Adducts Epoxide->Adducts Quinone_Imine->Adducts

Caption: Bioactivation pathways of substituted pyridines.

Section 2: Strategies to Minimize Reactive Metabolite Formation

The goal is to design molecules where the pharmacophore (the part of the molecule responsible for its therapeutic effect) is distinct from the "toxicophore" (the part that forms reactive metabolites).[13] This can be achieved through several medicinal chemistry strategies.

Structural Modifications

Strategic modifications to the pyridine ring can block or reduce metabolic activation.

StrategyRationaleExample Modification
Metabolic Blocking Introduce a sterically hindering group or a metabolically stable substituent at the site of bioactivation.Placing a fluoro or methyl group at a position susceptible to oxidation.
Electronic Modification Introduce electron-withdrawing groups to decrease the electron density of the pyridine ring, making it less susceptible to oxidation.Replacing a methoxy group with a trifluoromethyl group.
Scaffold Hopping Replace the pyridine ring with a different, less metabolically labile heterocycle while maintaining the necessary pharmacophoric interactions.Isosteric replacement with a pyrimidine or other nitrogen-containing heterocycles.
Ring Dearomatization/ Remodeling Altering the aromaticity of the pyridine ring can change its metabolic profile.[14][15][16][17]Introduction of substituents that favor alternative, non-activating metabolic pathways.

Section 3: Experimental Assays for Reactive Metabolite Detection

A key component of a proactive strategy is the use of in vitro assays to detect the formation of reactive metabolites. The most common and effective method is the glutathione (GSH) trapping assay .[18][19][20]

Glutathione (GSH) Trapping Assay: A Step-by-Step Protocol

This assay involves incubating the test compound with liver microsomes (a source of CYP enzymes) in the presence of glutathione, a biological nucleophile that "traps" electrophilic metabolites to form stable adducts that can be detected by LC-MS/MS.[18][19][20]

Materials:

  • Test compound

  • Pooled human liver microsomes (HLM)

  • Reduced glutathione (GSH)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) or methanol for quenching

  • Control compounds (a known positive control like acetaminophen and a negative control)

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of GSH and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and GSH.

    • Add the test compound to initiate the pre-incubation (typically 5-10 minutes at 37°C).

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a defined period (e.g., 60 minutes).

    • Include control incubations:

      • Without NADPH (to check for non-enzymatic adduct formation).

      • Without the test compound (to check for background interferences).

      • With positive and negative control compounds.

  • Quenching and Sample Preparation:

    • Stop the reaction by adding a cold quenching solvent (e.g., acetonitrile).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer.

    • Employ data mining techniques such as neutral loss scanning (looking for the loss of the pyroglutamic acid moiety of GSH, 129 Da) or precursor ion scanning to identify potential GSH adducts.[21]

    • The use of stable isotope-labeled glutathione can aid in the confident identification of adducts by looking for characteristic isotopic doublets.[4]

Below is a workflow diagram for the GSH trapping assay.

cluster_1 GSH Trapping Assay Workflow A Prepare Incubation Mixture (HLM, Test Compound, GSH, Buffer) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Quench Reaction (e.g., with Acetonitrile) D->E F Centrifuge to Remove Protein E->F G Analyze Supernatant by LC-MS/MS F->G H Data Analysis (Neutral Loss/Precursor Ion Scan, Isotope Pattern Filtering) G->H I Identify and Characterize GSH Adducts H->I

Caption: Experimental workflow for GSH trapping assay.

Section 4: Troubleshooting Guide

Even with a well-defined protocol, experimental issues can arise. This section addresses common problems encountered during reactive metabolite trapping studies.

ProblemPossible Cause(s)Suggested Solution(s)
No GSH adducts detected for the positive control. Inactive microsomes or NADPH regenerating system.Use a new batch of microsomes and freshly prepared NADPH solutions. Ensure proper storage conditions.
Low sensitivity of the LC-MS/MS method.Optimize MS parameters for sensitivity. Use a more sensitive detection method like multiple reaction monitoring (MRM).[21]
High background noise or many false positives. Non-specific binding to the column or matrix effects.Optimize the chromatography to better separate the analytes from the matrix.
In-source fragmentation of the parent compound.Optimize the ionization source conditions to minimize in-source fragmentation.
Poor recovery of GSH adducts. Adduct instability.Minimize sample processing time and keep samples cold. Analyze samples immediately after preparation.
Adsorption to plasticware.Use low-binding microcentrifuge tubes and plates.
Difficulty in structural elucidation of the adduct. Insufficient fragmentation in MS/MS.Optimize collision energy to obtain informative fragment ions.
Complex fragmentation pattern.Use high-resolution mass spectrometry to obtain accurate mass measurements of fragment ions.

Section 5: Frequently Asked Questions (FAQs)

Q1: What is the acceptable level of reactive metabolite formation?

A: There is no universal "safe" threshold for reactive metabolite formation. The risk depends on several factors, including the daily dose of the drug, the potency of the reactive metabolite, and the efficiency of detoxification pathways. The goal in early discovery is to minimize or eliminate reactive metabolite formation through medicinal chemistry efforts.

Q2: Are all pyridine N-oxides considered reactive metabolites?

A: Not necessarily. Pyridine N-oxidation can be a detoxification pathway, leading to more polar and easily excretable metabolites.[6] However, the N-oxide itself can sometimes be reactive or be a precursor to other reactive species, so its formation should be carefully evaluated.[7]

Q3: Besides GSH, what other trapping agents can be used?

A: While GSH is the most common trapping agent for soft electrophiles, other nucleophiles can be used to trap different types of reactive metabolites.[4] Potassium cyanide is used for trapping hard electrophiles like iminium ions, and semicarbazide can trap reactive aldehydes and ketones.[22][23]

Q4: How can I be sure that the detected GSH adduct is formed enzymatically?

A: A crucial control experiment is to run the incubation in the absence of the NADPH regenerating system. If the adduct is still formed, it suggests a non-enzymatic reaction between the parent compound and GSH.

Q5: What if my compound is a mechanism-based inhibitor of CYP enzymes?

A: Mechanism-based inhibition often involves the formation of a reactive metabolite that covalently binds to and inactivates the enzyme. Therefore, a positive result in a reactive metabolite trapping assay can be an indicator of potential mechanism-based inhibition.

References

Technical Support Center: Resolution of Substituted Cyclopropane Diastereomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for resolving diastereomers of substituted cyclopropanes. Chiral cyclopropane scaffolds are crucial pharmacophores in modern drug development, but their stereochemical complexity presents significant purification challenges.[1][2] This guide provides in-depth, field-proven insights into the most effective resolution strategies, formatted as a series of frequently asked questions and detailed troubleshooting guides to address common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to help you select and understand the appropriate resolution methodology for your project.

Q1: What are the primary methods for resolving diastereomers and enantiomers of substituted cyclopropanes?

There are three principal strategies for resolving stereoisomers of substituted cyclopropanes:

  • Chiral Chromatography (HPLC/SFC): This is a direct analytical or preparative separation technique that uses a chiral stationary phase (CSP) to differentiate between stereoisomers.[3][4] It is highly versatile and often the first method explored for its directness and applicability to a wide range of cyclopropane derivatives.

  • Enzymatic Kinetic Resolution: This method employs an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a faster rate than the other.[5][6] This results in an enantioenriched mixture of the unreacted starting material and a new product, which can then be separated by standard methods like column chromatography.

  • Classical Resolution via Diastereomeric Salt Formation: This technique is primarily used for cyclopropanes containing acidic (e.g., carboxylic acid) or basic functional groups.[7] A chiral resolving agent of the opposite functionality is added to form a pair of diastereomeric salts.[8] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[8][9][10]

Q2: How do I choose the best resolution strategy for my specific cyclopropane derivative?

The optimal strategy depends on the scale of the separation, the functional groups present on your molecule, and available resources. The following decision-making flowchart and table can guide your choice.

G start Start: Racemic/Diastereomeric Mixture of Cyclopropane q1 Does the molecule have an acidic or basic handle (e.g., -COOH, -NH2)? start->q1 q3 Is the molecule an ester, alcohol, or can it be easily converted to one? q1->q3  No classical Pursue Classical Resolution (Diastereomeric Salt Formation) q1->classical  Yes q2 Is the required scale >10 g? q2->classical Yes consider_chroma Consider Chiral Chromatography for smaller scales or if other methods fail. q2->consider_chroma No enzymatic Investigate Enzymatic Kinetic Resolution q3->enzymatic  Yes chromatography Use Chiral Chromatography (HPLC/SFC) q3->chromatography  No classical->q2 enzymatic->chromatography If low selectivity (E-value) or yield is observed

Caption: Decision flowchart for selecting a resolution method.

Method Ideal Substrate Typical Scale Advantages Disadvantages
Chiral Chromatography Most neutral cyclopropanes; versatilemg to multi-gramDirect separation, high purity achievable, rapid method developmentRequires specialized columns, can be costly for large-scale purification
Enzymatic Resolution Esters, alcohols, some amidesmg to kgHigh enantioselectivity, mild reaction conditions, "green" chemistryMax 50% theoretical yield for the desired enantiomer, requires screening of enzymes
Classical Resolution Carboxylic acids, aminesGram to multi-kgCost-effective for large scale, well-established industrial techniqueRequires suitable functional groups, success depends on differential solubility of salts, can be labor-intensive
Q3: What is the difference between kinetic resolution and classical resolution?

The fundamental difference lies in the underlying principle of separation.

  • Classical Resolution converts a pair of enantiomers into a pair of diastereomers by reacting them with a chiral resolving agent.[10] The separation itself relies on the different physical properties (like solubility) of these newly formed diastereomers.[8] The chiral resolving agent is typically removed in a subsequent step to yield the resolved enantiomer.

  • Kinetic Resolution does not form stable diastereomeric intermediates for separation. Instead, it exploits the different reaction rates of two enantiomers with a chiral catalyst or reagent.[11] One enantiomer reacts faster, converting to a product, while the other remains largely unreacted. The separation is then performed on a mixture of the product and the unreacted starting material.[11]

Q4: What is the maximum theoretical yield for a kinetic resolution?

For a standard kinetic resolution of a racemic mixture, the maximum theoretical yield for a single enantiomer (either the recovered starting material or the product) is 50% .[12] This is a significant limitation because as one enantiomer is converted to the product, the other is left behind; to achieve high enantiomeric excess (ee) of the remaining starting material, the reaction must proceed past 50% conversion, further reducing the yield of that enantiomer.[12] Dynamic kinetic resolution (DKR) processes can overcome this limitation by continuously racemizing the slower-reacting enantiomer, theoretically allowing for up to 100% yield of a single product enantiomer.

Troubleshooting Guide: Chiral Chromatography (HPLC/SFC)

Chiral chromatography is a powerful but sensitive technique. The following guide addresses common issues encountered during method development for substituted cyclopropanes.

Problem: Poor or no separation of diastereomers/enantiomers.

Causality: The lack of resolution (Rs < 1.5) means that the chiral stationary phase (CSP) is not discriminating effectively between the stereoisomers under the current conditions. This can be due to an inappropriate choice of CSP, mobile phase, or both. The interactions responsible for chiral recognition—such as hydrogen bonding, dipole-dipole, and π-π interactions—are highly sensitive to the analyte's structure and the mobile phase composition.[3]

Solutions:

  • Systematic Screening Protocol: Do not randomly change parameters. Follow a structured approach.

    • Step 1: Select Primary Columns. Start with broadly applicable polysaccharide-based columns. For many cyclopropanes, columns like Chiralcel® OD and OJ, or their immobilized equivalents (AD, AS), are excellent starting points.[3]

    • Step 2: Screen Mobile Phase Systems. Test different modes. For normal phase, screen hexane/isopropanol and hexane/ethanol mixtures. Modifiers like methanol can also be effective.[13]

    • Step 3: Optimize the Modifier Concentration. If you see any hint of separation, adjust the concentration of the polar modifier (e.g., isopropanol) in small increments (e.g., from 10% to 5%, then to 2%). Lowering the modifier concentration generally increases retention and can improve resolution, but may also broaden peaks.

    • Step 4: Consider Additives. For acidic or basic cyclopropanes, adding a small amount of an acid (e.g., 0.1% trifluoroacetic acid) or base (e.g., 0.1% diethylamine) to the mobile phase can suppress ionization and dramatically improve peak shape and resolution.

    • Step 5: Adjust Temperature. Lowering the column temperature can sometimes enhance chiral recognition and improve resolution, though it may increase backpressure.

Parameter Starting Point Optimization Strategy
Column Chiralcel® AD-H, OD-HScreen other polysaccharide phases (AS, IC) or Pirkle-type phases.
Mobile Phase Hexane/Isopropanol (90:10)Vary modifier (Ethanol, Methanol). Change ratio from 99:1 to 80:20.
Flow Rate 1.0 mL/min (for 4.6 mm ID)Reduce to 0.5 mL/min to increase interaction time and potentially improve resolution.[14]
Temperature AmbientTest at 15°C and 40°C.
Problem: Broad or tailing peaks.

Causality: Peak asymmetry is often caused by secondary interactions between the analyte and the stationary phase, column overloading, or extra-column volume effects.[14][15] For cyclopropanes with polar functional groups, strong adsorption onto the silica surface of the CSP can lead to tailing.

Solutions:

  • Reduce Sample Concentration: Injecting too much sample is a common cause of peak broadening and fronting.[14] Dilute your sample by a factor of 10 and reinject.

  • Use Additives: As mentioned above, adding an acidic or basic modifier to the mobile phase can mask active sites on the stationary phase and improve the peak shape of basic or acidic analytes, respectively.

  • Check for Column Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column, leading to poor peak shape.[16] Flush the column with a strong, compatible solvent as recommended by the manufacturer (e.g., 100% ethanol or isopropanol for polysaccharide columns).[13][16]

  • Ensure Solvent Compatibility: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent stronger than the mobile phase can cause peak distortion upon injection.[15]

Problem: Drifting retention times.

Causality: Unstable retention times point to a lack of system equilibration or changes in the mobile phase composition or temperature. Chiral separations are particularly sensitive to these fluctuations.

Solutions:

  • Ensure Proper Equilibration: Chiral columns often require longer equilibration times than achiral columns.[13] When changing mobile phases, flush the column with at least 20-30 column volumes of the new mobile phase before injecting your sample.

  • Use Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of more volatile components (e.g., hexane). Prepare fresh mobile phase daily.[14]

  • Control Temperature: Use a column thermostat to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[17]

  • Check for Leaks: A small leak in the HPLC system can cause pressure fluctuations and lead to drifting retention times.

Troubleshooting Guide: Enzymatic Kinetic Resolution

This method relies on the precise selectivity of an enzyme. When it fails, a systematic investigation of the reaction components is necessary.

Problem: Low or no enzymatic activity.

Causality: The enzyme may be inactive, or the reaction conditions may be suboptimal. Factors like pH, temperature, solvent, and substrate concentration are critical for enzyme performance.

Solutions:

  • Verify Enzyme Viability: Obtain a fresh batch of the enzyme or test its activity with a known, reliable substrate.

  • Optimize Reaction Conditions:

    • pH: For hydrolases like lipases, the pH of the aqueous buffer is critical. Most lipases work well around pH 7, but this should be optimized.[5]

    • Temperature: Enzyme activity is highly temperature-dependent. While many lipases are active at room temperature, some show improved activity and selectivity at higher temperatures (e.g., 40-60°C).[5][18]

    • Solvent: The choice of organic co-solvent can dramatically impact enzyme activity. Screen various solvents like THF, toluene, or MTBE.

  • Check for Inhibitors: Your substrate or impurities in your starting material could be inhibiting the enzyme. Purify your starting material before the resolution reaction.

Problem: Poor enantioselectivity (low E-value).

Causality: The enantioselectivity factor (E-value) is a measure of how well the enzyme discriminates between the two enantiomers. A low E-value means the enzyme is reacting with both enantiomers at similar rates. This is an inherent property of the enzyme-substrate pairing but can be influenced by reaction conditions.

Solutions:

  • Screen Different Enzymes: This is the most effective approach. The selectivity of lipases is highly substrate-dependent. A systematic screening of various lipases (e.g., Candida antarctica Lipase B (CAL-B), Pseudomonas cepacia Lipase (PCL), Mucor miehei Lipase) is recommended.[5] CAL-B is often a successful starting point for cyclopropane derivatives.[12][18]

  • Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity, although it will also decrease the reaction rate.[19]

  • Vary the Co-Solvent: The nature of the organic solvent can influence the enzyme's conformation and, consequently, its selectivity.

  • Substrate Modification: If possible, modify the substrate. For example, in the hydrolysis of a cyclopropyl ester, changing the alcohol portion of the ester (e.g., from methyl to ethyl or trichloroethyl) can significantly alter the fit within the enzyme's active site and improve selectivity.

G cluster_0 Kinetic Resolution Principle Racemate Racemic Mixture (R)-Substrate + (S)-Substrate Enzyme Chiral Enzyme (e.g., Lipase) Racemate->Enzyme k_fast (for S) k_slow (for R) Product (S)-Product Enzyme->Product Unreacted Enriched (R)-Substrate Enzyme->Unreacted

Caption: Principle of enzymatic kinetic resolution.

Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Formation

This powerful technique for large-scale work depends entirely on successful crystallization.

G start Racemic Cyclopropane Acid (+/-)-Acid add_base Add 0.5 eq. Chiral Base (+)-Base start->add_base mix Diastereomeric Salt Mixture [(+)-Acid,(+)-Base] [(-)-Acid,(+)-Base] add_base->mix crystallize Screen Solvents & Conditions for Selective Crystallization mix->crystallize filter Filter Crystals crystallize->filter solid Solid: Enriched Salt (e.g., [(-)-Acid,(+)-Base]) filter->solid filtrate Filtrate: Enriched Salt (e.g., [(+)-Acid,(+)-Base]) filter->filtrate liberate1 Liberate Free Acid (Acid Wash) solid->liberate1 liberate2 Liberate Free Acid (Acid Wash) filtrate->liberate2 product1 Enriched (-)-Acid liberate1->product1 product2 Enriched (+)-Acid liberate2->product2

Caption: Workflow for classical resolution via diastereomeric salt formation.

Problem: No crystal formation after adding the resolving agent.

Causality: The diastereomeric salts formed may be too soluble in the chosen solvent, or the solution may not be supersaturated. Crystallization requires a delicate balance of solubility.

Solutions:

  • Solvent Screening is Key: This is the most critical variable. Screen a wide range of solvents with varying polarities (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, MTBE, dimethyl carbonate).[9][20] Sometimes, solvent mixtures provide the ideal solubility profile.[20]

  • Increase Concentration: Carefully remove solvent under reduced pressure to create a supersaturated solution. Be patient, as crystallization can be slow.

  • Induce Crystallization:

    • Seeding: If you have a small amount of the desired diastereomeric crystal, add a single seed crystal to the solution.

    • Scratching: Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites.

    • Cooling: Slowly cool the solution. A gradual temperature decrease is often more effective than rapid cooling.

Problem: The isolated salt has low diastereomeric excess (d.e.).

Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system, leading to co-precipitation.

Solutions:

  • Recrystallization: The d.e. of the crystalline salt can often be improved by one or more recrystallizations.[9] Dissolve the filtered solid in a minimal amount of hot solvent and allow it to cool slowly.

  • Re-screen Solvents: The initial solvent screen may not have been optimal. A different solvent might provide a greater difference in solubility between the two diastereomers.[20]

  • Change the Resolving Agent: If a particular chiral base (e.g., (R)-1-phenylethylamine) gives poor results with your cyclopropane carboxylic acid, try a different one (e.g., cinchonidine, (+)-abietylamine).[9] The shape and structure of the resolving agent are crucial for forming a well-ordered, selectively precipitating crystal lattice.

Protocol: Screening for Diastereomeric Salt Resolution
  • Setup: In parallel vials, dissolve a specific amount of your racemic cyclopropane acid (e.g., 100 mg) in a screening panel of 10-12 different solvents.

  • Addition: Add 0.5 equivalents of a chosen chiral base to each vial. Using 0.5 equivalents ensures that only one diastereomeric salt can fully crystallize, leaving the other in solution.

  • Observation: Agitate the vials and observe over several hours to days at both room temperature and after cooling (e.g., to 4°C). Note any vials that form a crystalline precipitate.

  • Analysis: Isolate any solids by filtration. Liberate the free acid from both the solid and the filtrate by partitioning between an organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 1M HCl).

  • Determine d.e.: Analyze the recovered acid from both phases by chiral HPLC to determine the diastereomeric excess and identify the most promising "hit".[20] The best condition will show a high d.e. for the solid and a correspondingly high d.e. of the opposite diastereomer in the filtrate.

References

Validation & Comparative

Cyclopropyl(2-pyridyl)methanone vs Cyclopropyl(3-pyridyl)methanone reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of Cyclopropyl(2-pyridyl)methanone and Cyclopropyl(3-pyridyl)methanone

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction

In the landscape of medicinal chemistry and organic synthesis, pyridyl ketones are foundational scaffolds. The introduction of a cyclopropyl group adjacent to the carbonyl moiety imparts unique conformational rigidity and metabolic stability, making cyclopropyl pyridyl methanones highly valuable building blocks.[1] However, the positional isomerism of the nitrogen atom within the pyridine ring—specifically, the distinction between this compound and cyclopropyl(3-pyridyl)methanone—introduces subtle yet profound differences in their chemical behavior.

This guide provides a comprehensive, data-supported comparison of the reactivity of these two isomers. Moving beyond a simple catalog of reactions, we will delve into the underlying electronic and steric principles that govern their differential reactivity. Our objective is to equip researchers and drug development professionals with the field-proven insights necessary to make informed decisions in synthetic planning and catalyst selection, thereby enabling more efficient and predictable outcomes in complex molecule synthesis.

Structural and Physicochemical Properties: The Foundation of Reactivity

At first glance, the two isomers are structurally very similar, sharing the same molecular formula and weight.[2][3] The critical distinction lies in the placement of the nitrogen atom relative to the cyclopropanecarbonyl substituent. This seemingly minor change has significant consequences for the electronic distribution and steric environment around the reactive carbonyl center.

PropertyThis compoundCyclopropyl(3-pyridyl)methanone
Molecular Formula C₉H₉NO[2][4]C₉H₉NO[1][3][5]
Molecular Weight 147.18 g/mol [2][4]147.17 g/mol [1][5]
CAS Number 57276-28-5[2][4]24966-13-0[1][3][5]
Appearance Not specifiedSolid[1][5]
Predicted pKa Not specified3.27 ± 0.10[1][6]
IR (C=O stretch) ~1607 cm⁻¹[2][4]~1685 cm⁻¹[1]

The difference in the carbonyl stretching frequency in the infrared spectrum is particularly telling. The lower frequency for the 2-pyridyl isomer suggests a weaker, more polarized C=O bond, which could be attributed to intramolecular interactions.

Electronic Effects: A Tale of Two Isomers

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom, making it electron-withdrawing.[1] This effect is transmitted to the carbonyl group, increasing its electrophilicity and susceptibility to nucleophilic attack. However, the position of the nitrogen dictates the nature and magnitude of this electronic influence.

  • This compound: The nitrogen atom is in the ortho position. This proximity allows for a strong electron-withdrawing inductive effect (-I). Furthermore, the lone pair on the nitrogen can engage in a weak n→π* interaction with the antibonding orbital of the carbonyl group.[7] This interaction can influence the carbonyl's reactivity and conformational preferences. Crucially, the 2-pyridyl nitrogen and the carbonyl oxygen can act as a bidentate ligand, chelating to metal ions. This chelation effect is pivotal in many metal-catalyzed reactions, often dictating the reaction's feasibility and stereochemical outcome.

  • Cyclopropyl(3-pyridyl)methanone: The nitrogen is in the meta position, further removed from the carbonyl group. While it still exerts an electron-withdrawing inductive effect, it is less pronounced than in the 2-isomer. The potential for direct intramolecular electronic interaction or chelation is negligible. Consequently, the electronic behavior of the carbonyl group in the 3-isomer is more "conventional," primarily influenced by standard inductive and resonance effects.

Caption: Electronic differences between the 2- and 3-pyridyl isomers.

Steric Effects

Steric hindrance around the carbonyl carbon is a critical factor governing the rate of nucleophilic addition.[8][9]

  • This compound: The proximity of the pyridine ring, particularly the hydrogen atom at the C6 position, creates a more sterically crowded environment on one face of the carbonyl group. This can hinder the approach of bulky nucleophiles.

  • Cyclopropyl(3-pyridyl)methanone: The pyridyl group is positioned further away, resulting in a less sterically encumbered carbonyl. The two faces of the carbonyl are more equally accessible to incoming nucleophiles.

Comparative Reactivity in Key Transformations

The interplay of these electronic and steric factors leads to distinct reactivity profiles for the two isomers.

Nucleophilic Addition to the Carbonyl Group

This is one of the most fundamental reactions for ketones. The increased electrophilicity of the carbonyl carbon makes both isomers reactive towards nucleophiles.[5] However, the rate and outcome can differ significantly.

Prediction: Cyclopropyl(3-pyridyl)methanone is generally expected to be more reactive towards nucleophilic addition than the 2-pyridyl isomer. This is due to the lower steric hindrance around its carbonyl group.[9] While the 2-isomer's carbonyl may be more electronically activated, the steric impediment often becomes the dominant factor, especially with larger nucleophiles.[8]

Supporting Data (Hypothetical): Reduction with Sodium Borohydride

IsomerRelative Rate Constant (k_rel)Yield of Alcohol (%)
This compound1.085
Cyclopropyl(3-pyridyl)methanone~2.595

This hypothetical data illustrates that the 3-pyridyl isomer reacts faster and often gives a higher yield in a standard reduction, a direct consequence of its greater steric accessibility.

G cluster_0 Nucleophilic Addition Workflow start Dissolve Ketone in Methanol add_nabh4 Add NaBH4 at 0°C start->add_nabh4 stir Stir at RT (Monitor by TLC) add_nabh4->stir quench Quench with Acetone, then Water stir->quench extract Extract with Ethyl Acetate quench->extract purify Purify via Silica Gel Chromatography extract->purify end Isolate Product (Alcohol) purify->end

Caption: Experimental workflow for ketone reduction.

Experimental Protocol: Comparative Reduction of Pyridyl Ketones

This protocol provides a framework for experimentally validating the predicted reactivity difference.

  • Preparation: In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and cyclopropyl(3-pyridyl)methanone in 10 mL of methanol. Cool both flasks to 0°C in an ice bath.

  • Reduction: To each flask, add sodium borohydride (NaBH₄) (e.g., 1.1 mmol) portion-wise over 5 minutes, ensuring the temperature remains below 5°C.

  • Reaction Monitoring: Stir the reactions at 0°C. Collect aliquots from each reaction mixture at regular intervals (e.g., every 10 minutes) and analyze by Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material.

  • Workup: Once the starting material is consumed (or after a set time, e.g., 1 hour), quench the reactions by slowly adding 1 mL of acetone. Stir for 10 minutes, then add 10 mL of water.

  • Extraction: Extract the aqueous mixtures with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Analysis: Determine the yield of the resulting alcohol for each isomer. The reaction progress monitored by TLC will provide a qualitative measure of the relative reaction rates.

Ring-Opening Reactions of the Cyclopropyl Group

The strained three-membered ring of the cyclopropyl group is susceptible to cleavage under various conditions, including acidic, radical, or metal-catalyzed pathways.[10][11] The electron-withdrawing nature of the pyridyl ketone substituent activates the cyclopropyl ring, making these reactions feasible.[11][12]

Prediction: The reactivity and regioselectivity of ring-opening may differ based on the isomer's electronic properties.

  • Acid-Catalyzed Opening: Protonation of the carbonyl oxygen enhances the electron-withdrawing effect, facilitating nucleophilic attack on the cyclopropyl ring.[11] The greater ability of the 2-pyridyl isomer's carbonyl to support a positive charge (via resonance and inductive effects from the proximate nitrogen) might lead to a faster rate of ring-opening under acidic conditions compared to the 3-isomer.

  • Transition Metal-Catalyzed Reactions: In reactions involving oxidative addition of a metal into a C-C bond of the cyclopropane, the chelating ability of the 2-pyridyl isomer can be a powerful directing tool. This can lead to unique reactivity and selectivity not observed with the 3-pyridyl isomer. For instance, rhodium or nickel catalysts might preferentially coordinate to the 2-pyridyl ketone, leading to selective ring-opening pathways.[13][14]

G cluster_acid Acid-Catalyzed Ring Opening cluster_metal Metal-Catalyzed Ring Opening A1 Protonation of Carbonyl Oxygen A2 Nucleophilic Attack on Cyclopropyl Ring A1->A2 A3 C-C Bond Cleavage A2->A3 A4 Ring-Opened Product A3->A4 M1 Coordination of Metal (Chelation for 2-isomer) M2 Oxidative Addition into C-C Bond M1->M2 M3 Reductive Elimination or further reaction M2->M3 M4 Ring-Opened Product M3->M4

Caption: General pathways for cyclopropyl ring-opening reactions.

Reactions on the Pyridine Ring

The cyclopropanecarbonyl group is an electron-withdrawing, deactivating substituent, making electrophilic aromatic substitution (EAS) on the pyridine ring challenging. The nitrogen atom's position will direct any potential substitution.

Prediction: Both isomers will be deactivated towards EAS, but the 2-pyridyl isomer may be slightly more so due to the stronger inductive effect of the substituent. Substitution on the 3-pyridyl isomer would likely occur at the positions ortho and para to the nitrogen that are least deactivated by the ketone. For the 2-pyridyl isomer, the directing effects of the nitrogen and the deactivating group are more complex, potentially leading to mixtures of products.

Implications for Synthesis and Drug Development

The choice between this compound and its 3-pyridyl counterpart is not arbitrary and should be a deliberate strategic decision based on the desired transformation.

  • Choose Cyclopropyl(3-pyridyl)methanone when:

    • The primary goal is straightforward nucleophilic addition to the carbonyl.

    • Steric hindrance must be minimized.

    • Predictable reactivity without the complication of metal chelation is desired.

  • Choose this compound when:

    • The reaction involves a metal catalyst where chelation can be used to control reactivity or selectivity.

    • Subsequent transformations require a directing group ortho to the carbonyl.

    • Unique electronic properties are needed to facilitate specific ring-opening cascades.

Conclusion

While this compound and cyclopropyl(3-pyridyl)methanone are close structural relatives, their reactivity profiles are distinct and predictable. The 3-pyridyl isomer behaves as a sterically accessible, electronically activated ketone, making it the substrate of choice for standard nucleophilic additions. In contrast, the 2-pyridyl isomer's reactivity is profoundly influenced by the proximity of the nitrogen atom, which introduces significant steric hindrance, the potential for powerful chelation control in metal catalysis, and unique intramolecular electronic effects. A thorough understanding of these guiding principles is essential for leveraging these versatile building blocks to their full potential in the rational design and synthesis of novel chemical entities.

References

A Comparative Guide to HPLC and GC-MS for Purity Analysis of Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is paramount. Cyclopropyl(2-pyridyl)methanone, a versatile building block in organic synthesis, is no exception. Its purity can significantly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final product. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity analysis of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower researchers in selecting the optimal method for their specific needs.

The Significance of Purity in this compound

This compound is a ketone derivative featuring a pyridine ring and a cyclopropyl group.[1] This unique combination of functional groups makes it a valuable precursor in the synthesis of various biologically active molecules. The purity of this intermediate is critical, as even trace impurities can lead to unwanted side reactions, reduced yields, and the formation of difficult-to-separate byproducts in subsequent synthetic steps. Therefore, robust analytical methods are essential for its quality control.

High-Performance Liquid Chromatography (HPLC): A Versatile Approach for Purity Determination

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and adaptability for a wide range of compounds.[2][3] For a polar compound like this compound, which contains a basic pyridine nitrogen, Reverse-Phase HPLC (RP-HPLC) is the method of choice.

Rationale for RP-HPLC Method Development

The selection of an appropriate RP-HPLC method hinges on understanding the physicochemical properties of the analyte. The pyridine ring in this compound has a pKa analogous to that of 2-acetylpyridine, which is approximately 2.6-2.7.[4][5][6] This means that in acidic conditions (pH < 2.7), the pyridine nitrogen will be protonated, leading to a more polar, cationic species. In contrast, at a pH above this pKa, the molecule will be in its neutral form.

For optimal peak shape and retention on a C18 column, it is generally desirable to analyze the compound in its neutral state to promote hydrophobic interactions with the stationary phase. Therefore, a mobile phase buffered to a pH above 4 is recommended. An acetate or phosphate buffer is a suitable choice to maintain a stable pH. Acetonitrile is a common organic modifier that provides good peak shape and elution strength for many pyridine derivatives.[7] The reported maximum UV absorbance at 422 nm provides a sensitive wavelength for detection.[5]

Potential Impurities and their Separation

A common synthesis of this compound involves the reaction of 2-pyridinecarboxaldehyde with a cyclopropyl Grignard reagent or the reaction of 2-cyanopyridine with cyclopropylmagnesium bromide. Another described synthesis involves reacting cyclopropane with 2-pyridinecarboxaldehyde.[5] Potential impurities arising from these routes could include:

  • Unreacted starting materials: 2-Pyridinecarboxaldehyde or 2-cyanopyridine.

  • Byproducts of side reactions: Dicyclopropyl ketone from the Grignard reagent coupling.

  • Products of reversible reactions: Methyl formate and acetone in the case of the cyclopropane-based synthesis.[5]

A well-developed HPLC method should be capable of separating the main peak of this compound from these and other potential degradation products, demonstrating its specificity.

Experimental Protocol: RP-HPLC

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Phosphate buffer, pH adjusted to 6.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient 30% B to 70% B over 15 minutes, then hold at 70% B for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 422 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

This stability-indicating method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[8]

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds.[9] For this compound, GC-MS can provide not only purity information but also structural confirmation through its characteristic mass spectrum.

Rationale for GC-MS Method Development

The successful GC analysis of this compound requires conditions that ensure its volatilization without thermal degradation. A standard non-polar or mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is generally suitable for the separation of ketones. The temperature program should be optimized to ensure good resolution between the main component and any volatile impurities.

Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against spectral libraries for identification.[10]

Predicted Fragmentation Pattern

The mass spectrum of this compound is expected to be influenced by the presence of the carbonyl group, the pyridine ring, and the cyclopropyl ring. The fragmentation is likely to proceed through alpha-cleavage adjacent to the carbonyl group.[11]

  • Molecular Ion (M+): The molecular ion peak at m/z 147 should be observable.

  • Alpha-Cleavage:

    • Loss of the cyclopropyl radical (•C3H5, mass 41) would lead to a prominent 2-pyridoyl cation at m/z 106.

    • Loss of the 2-pyridyl radical (•C5H4N, mass 78) would result in the cyclopropylacylium ion at m/z 69.

  • Other Fragments: Further fragmentation of the 2-pyridoyl cation could lead to the pyridinium ion at m/z 78 and other characteristic fragments of the pyridine ring.

The presence of the nitrogen atom dictates that the molecular ion will have an odd nominal mass, which is consistent with the molecular weight of 147.17 g/mol .[5]

Experimental Protocol: GC-MS

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

GC-MS Conditions:

ParameterRecommended Setting
Column 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split ratio 50:1)
Oven Program Initial temperature 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, hold for 5 minutes
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-300
Sample Preparation Dissolve the sample in dichloromethane or ethyl acetate to a concentration of 1 mg/mL.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the purity analysis of this compound depends on the specific analytical goals.

FeatureHPLCGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in a gaseous mobile phase followed by mass analysis.
Analyte Suitability Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable analytes.
Sensitivity High sensitivity with UV detection.Very high sensitivity, especially with Selected Ion Monitoring (SIM).
Specificity High, based on retention time and UV spectrum (with DAD).Very high, based on retention time and unique mass fragmentation pattern.
Impurity Detection Excellent for detecting a wide range of polar and non-polar impurities.Best for volatile and semi-volatile impurities.
Structural Information Limited to UV spectrum (DAD).Provides detailed structural information from the mass spectrum.
Quantification Highly accurate and precise for quantitative analysis.Can be quantitative, but often requires deuterated internal standards for best accuracy.[12]
Throughput Can be high with modern UPLC systems.Generally lower due to longer run times.

Visualizing the Analytical Workflows

To better illustrate the experimental processes, the following diagrams outline the logical flow for both the HPLC and GC-MS analyses.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Prep Dissolve Sample in Mobile Phase Diluent Inject Inject Sample Prep->Inject Column C18 Column Separation (Isocratic/Gradient Elution) Inject->Column Detect UV/DAD Detection at 422 nm Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Purity Calculation Chromatogram->Quantify GCMS_Workflow cluster_prep_gc Sample Preparation cluster_gcms GC-MS Analysis cluster_data_ms Data Analysis PrepGC Dissolve Sample in Volatile Solvent InjectGC Inject into GC PrepGC->InjectGC GCSep Capillary Column Separation InjectGC->GCSep Ionize Electron Ionization (70 eV) GCSep->Ionize MassAnalyze Mass Analyzer (Quadrupole) Ionize->MassAnalyze DetectMS Detector MassAnalyze->DetectMS TIC Total Ion Chromatogram DetectMS->TIC MassSpec Mass Spectrum of Each Peak TIC->MassSpec Identify Impurity Identification MassSpec->Identify

References

A Comparative Guide to Cyclopropanation: Corey-Chaykovsky vs. Simmons-Smith

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a strained three-membered carbocycle, is a valuable structural motif in medicinal chemistry and natural product synthesis.[1][2] Its unique conformational constraints and electronic properties can confer enhanced metabolic stability and biological activity to molecules.[1] Among the various methods to construct this highly sought-after moiety, the Corey-Chaykovsky reaction and the Simmons-Smith cyclopropanation stand out as two of the most established and widely utilized strategies.[3][4] This guide provides an in-depth, objective comparison of these two powerful reactions, offering insights into their mechanisms, substrate scope, stereochemical outcomes, and practical applications to aid in the rational design of synthetic routes.

At a Glance: Key Distinctions

FeatureCorey-Chaykovsky ReactionSimmons-Smith Reaction
Reactive Species Sulfur Ylide (e.g., dimethylsulfoxonium methylide)Organozinc Carbenoid (e.g., iodomethylzinc iodide)
Typical Substrate α,β-Unsaturated Carbonyls (for cyclopropanation)Alkenes
Mechanism Michael-initiated ring closure (conjugate addition)Concerted [2+1] cycloaddition
Stereochemistry Often results in trans-cyclopropanes from both (E)- and (Z)-olefins due to bond rotation in the intermediate.[5]Stereospecific syn-addition; alkene geometry is retained in the product.[6][7][8]
Directing Groups Less influenced by directing groups.Strongly directed by proximal hydroxyl groups, leading to high diastereoselectivity.[9]
Key Reagents Sulfonium/Sulfoxonium salt and a strong base (e.g., NaH, KOtBu).[5][10]Dihalomethane (typically CH₂I₂) and a zinc-copper couple or diethylzinc.[6][7]

Delving into the Mechanisms

A fundamental understanding of the reaction mechanisms is crucial for predicting outcomes and troubleshooting experiments. The Corey-Chaykovsky and Simmons-Smith reactions proceed through distinctly different pathways to achieve cyclopropanation.

The Corey-Chaykovsky Reaction: A Stepwise Approach

The Corey-Chaykovsky reaction, when applied to α,β-unsaturated carbonyl compounds (enones), proceeds via a Michael-initiated ring closure.[11] The key reactive species is a sulfur ylide, typically dimethylsulfoxonium methylide, generated in situ by the deprotonation of a sulfonium or sulfoxonium salt with a strong base.[5][11]

The mechanism involves two key steps:

  • Conjugate Addition: The nucleophilic sulfur ylide undergoes a 1,4-conjugate addition to the enone, forming a stabilized enolate intermediate.[11]

  • Intramolecular Ring Closure: The enolate then displaces the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) leaving group in an intramolecular nucleophilic substitution to form the cyclopropane ring.[5][11]

This stepwise mechanism allows for bond rotation in the intermediate, which often leads to the thermodynamically favored trans-substituted cyclopropane, regardless of the starting alkene geometry.[5]

Corey_Chaykovsky_Mechanism cluster_0 Corey-Chaykovsky Cyclopropanation Enone α,β-Unsaturated Carbonyl Intermediate Enolate Intermediate Enone->Intermediate 1. Conjugate Addition Ylide Sulfur Ylide (e.g., (CH₃)₂SO=CH₂) Ylide->Intermediate Product Cyclopropane Intermediate->Product 2. Intramolecular Ring Closure LeavingGroup DMSO/DMS Intermediate->LeavingGroup Displacement

Caption: Mechanism of Corey-Chaykovsky cyclopropanation.

The Simmons-Smith Reaction: A Concerted Pathway

In contrast, the Simmons-Smith reaction is a concerted, cheletropic reaction.[9] The active reagent is an organozinc carbenoid, classically prepared from diiodomethane and a zinc-copper couple.[6][12][13] The Furukawa modification, which utilizes diethylzinc (Et₂Zn) and diiodomethane, is a widely used alternative that often provides better reactivity and reproducibility.[9][14]

The mechanism is believed to proceed through a three-centered "butterfly-type" transition state where the methylene group is delivered to the alkene in a single, concerted step.[6][12] This concerted pathway is responsible for the reaction's high degree of stereospecificity. The stereochemistry of the starting alkene is directly translated to the cyclopropane product; a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will afford a trans-disubstituted cyclopropane.[6][7][12]

Simmons_Smith_Mechanism cluster_1 Simmons-Smith Cyclopropanation Alkene Alkene TS "Butterfly" Transition State Alkene->TS Carbenoid Zinc Carbenoid (ICH₂ZnI) Carbenoid->TS Product Cyclopropane TS->Product Concerted Cycloaddition Byproduct ZnI₂ TS->Byproduct Elimination

Caption: Mechanism of Simmons-Smith cyclopropanation.

Substrate Scope and Functional Group Tolerance

The choice between these two methods often hinges on the specific substrate and the presence of other functional groups in the molecule.

Corey-Chaykovsky Reaction

The primary application of the Corey-Chaykovsky reaction for cyclopropanation is with electron-deficient alkenes, most notably α,β-unsaturated carbonyl compounds.[11][15] The reaction is also widely used for the synthesis of epoxides from aldehydes and ketones, and aziridines from imines.[5][10][11] The use of more stable sulfoxonium ylides generally favors 1,4-addition to enones to yield cyclopropanes, while less stable sulfonium ylides can sometimes favor 1,2-addition to the carbonyl group, leading to epoxides.[5][16] A significant consideration is the reaction's sensitivity to protic functional groups, which can quench the ylide, often necessitating the use of excess reagent.[3]

Simmons-Smith Reaction

The Simmons-Smith reaction exhibits a broad substrate scope, with a particular affinity for electron-rich alkenes such as enol ethers.[6][9] However, modifications to the reagent have expanded its utility to unfunctionalized and even some electron-deficient alkenes.[9][17] A key feature of the Simmons-Smith reaction is its excellent functional group tolerance; it is compatible with alcohols, ethers, and halides.[6][14]

One of the most powerful aspects of the Simmons-Smith reaction is the directing effect of proximal hydroxyl groups.[9] The zinc carbenoid coordinates to the oxygen of an allylic or homoallylic alcohol, delivering the methylene group to the same face of the double bond, resulting in high diastereoselectivity.[7][9] This predictable stereochemical control is a significant advantage in the synthesis of complex molecules.

Experimental Considerations and Protocols

From a practical standpoint, both reactions have their own set of considerations regarding reagent preparation, handling, and reaction conditions.

Corey-Chaykovsky Reaction: Representative Protocol

The sulfur ylide is typically generated in situ at low temperatures due to its limited stability, especially for the more reactive sulfonium ylides.[10][15] Strong, anhydrous bases and solvents are required.[5]

Example Protocol for Cyclopropanation of an Enone:

  • To a stirred suspension of trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise under a nitrogen atmosphere.

  • Stir the resulting mixture at room temperature for 1 hour, or until hydrogen evolution ceases, to form the dimethylsulfoxonium methylide.

  • Cool the reaction mixture to 0 °C and add a solution of the α,β-unsaturated ketone (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[4][15]

Simmons-Smith Reaction: Representative Protocol

The classical Simmons-Smith reaction requires the activation of zinc, often as a zinc-copper couple. The Furukawa modification, using commercially available diethylzinc, is often more convenient. Diethylzinc is pyrophoric and must be handled with care under an inert atmosphere.

Example Protocol using the Furukawa Modification:

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of the alkene (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C.

  • Add diethylzinc (1.5 eq, 1.0 M solution in hexanes) dropwise, followed by the slow, dropwise addition of diiodomethane (1.5 eq).

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with DCM, combine the organic layers, wash with saturated aqueous sodium thiosulfate and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[2][6]

Conclusion: Making an Informed Choice

The Corey-Chaykovsky and Simmons-Smith reactions are both powerful and reliable methods for cyclopropanation, each with its own distinct advantages and limitations. The choice between them is dictated by the specific synthetic challenge at hand.

  • Choose the Corey-Chaykovsky reaction for the cyclopropanation of α,β-unsaturated carbonyl compounds, especially when the formation of a trans-substituted cyclopropane is desired. It is the go-to method for creating cyclopropyl ketones.[1]

  • Choose the Simmons-Smith reaction for the stereospecific cyclopropanation of a wide variety of alkenes. Its predictability, excellent functional group tolerance, and the ability to achieve high diastereoselectivity through hydroxyl-group direction make it an invaluable tool in complex molecule synthesis.[1][12]

By carefully considering the mechanism, substrate scope, and stereochemical outcome of each reaction, researchers can strategically select the optimal method to efficiently construct the valuable cyclopropane motif in their target molecules.

References

A Comprehensive Guide to the Reactivity of Aryl Cyclopropyl Ketones for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of versatile and reactive building blocks is a cornerstone of successful molecular design and synthesis. Aryl cyclopropyl ketones have emerged as a privileged class of substrates, offering a unique combination of steric and electronic properties that enable a diverse array of chemical transformations. The inherent ring strain of the cyclopropyl group, coupled with the ability of the aryl moiety to stabilize reactive intermediates, unlocks a rich landscape of synthetic possibilities, from the construction of complex carbocycles to the introduction of valuable functional groups.

This guide provides an in-depth, objective comparison of the reactivity of aryl cyclopropyl ketones, supported by experimental data and detailed protocols. We will explore how these molecules behave under various reaction conditions, the influence of substituents on their reactivity, and how they compare to other classes of ketones, providing you with the insights needed to strategically incorporate them into your synthetic workflows.

The Unique Chemical Landscape of Aryl Cyclopropyl Ketones

The reactivity of aryl cyclopropyl ketones is dominated by the high ring strain of the three-membered ring, estimated to be around 27.5 kcal/mol. This strain energy can be released in a variety of chemical transformations, making the cyclopropyl group a potent "spring-loaded" synthon. The adjacent aryl ketone functionality plays a crucial role in activating the cyclopropyl ring and stabilizing intermediates formed during ring-opening processes. This synergistic relationship between the cyclopropyl ring and the aryl ketone sets the stage for a wide range of synthetically useful reactions.

Synthesis of Aryl Cyclopropyl Ketones

A common and reliable method for the synthesis of aryl cyclopropyl ketones is the palladium-catalyzed carbonylative cross-coupling reaction between aryl iodides and tricyclopropylbismuth. This method offers broad substrate scope, including electron-rich and electron-poor aryl iodides, as well as heteroaryl systems.[1]

General Experimental Protocol: Palladium-Catalyzed Carbonylative Cross-Coupling[1]
  • Reaction Setup: In a glovebox, a 4 mL vial is charged with (SIPr)Pd(allyl)Cl (0.01 mmol, 2.0 mol%), the aryl iodide (0.5 mmol, 1.0 equiv.), tricyclopropylbismuth (0.6 mmol, 1.2 equiv.), and lithium chloride (0.75 mmol, 1.5 equiv.).

  • Solvent Addition: Anhydrous toluene (1.0 mL) is added to the vial.

  • Reaction Conditions: The vial is sealed with a Teflon-lined cap, removed from the glovebox, and the reaction mixture is stirred at 80 °C under a carbon monoxide atmosphere (balloon) for 16-24 hours.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.

Comparative Reactivity in Key Transformations

Aryl cyclopropyl ketones exhibit diverse reactivity under photocatalytic, Lewis acid-catalyzed, and transition metal-catalyzed conditions. The following sections provide a comparative analysis of their performance in these key reaction classes.

Photocatalytic [3+2] Cycloadditions

Visible-light photocatalysis has emerged as a powerful tool for the activation of aryl cyclopropyl ketones, enabling their participation in formal [3+2] cycloaddition reactions with olefins to construct highly substituted cyclopentane rings.[2][3]

Mechanism Overview: The reaction is initiated by the one-electron reduction of the aryl cyclopropyl ketone by a photoredox catalyst, typically in the presence of a Lewis acid cocatalyst. The resulting radical anion undergoes ring-opening to form a distonic radical anion, which then adds to an olefin partner in a stepwise fashion to generate the cyclopentane product.[4][5]

G cluster_0 Photocatalytic Cycle cluster_1 Substrate Activation & Cycloaddition Ru(II) Ru(II) Ru(II)->Ru(II) hv Ru(I) Ru(I) Ru(II)->Ru(I) Reductive Quenching Ru(I)->Ru(II) Oxidation Activated Complex Activated Complex Aryl Cyclopropyl Ketone Aryl Cyclopropyl Ketone Aryl Cyclopropyl Ketone->Activated Complex + Lewis Acid Ketyl Radical Anion Ketyl Radical Anion Activated Complex->Ketyl Radical Anion e- from Ru(I) Distonic Radical Anion Distonic Radical Anion Ketyl Radical Anion->Distonic Radical Anion Ring Opening Cyclopentane Product Cyclopentane Product Distonic Radical Anion->Cyclopentane Product + Olefin, Cyclization

Caption: Photocatalytic [3+2] cycloaddition of an aryl cyclopropyl ketone.

Substituent Effects: The electronic nature of the substituent on the aryl ring has a notable impact on the efficiency of these cycloadditions. While both electron-rich and electron-deficient aryl cyclopropyl ketones are tolerated, reactions with electron-donating substituents tend to be more sluggish.[3]

Aryl SubstituentOlefin PartnerYield (%)[4]
4-MeOStyrene85
HStyrene95
4-CF3Styrene91
4-ClStyrene88
2-NaphthylStyrene92

Comparison with Alkyl Cyclopropyl Ketones: In contrast to their aryl counterparts, aliphatic cyclopropyl ketones are generally not successful substrates in these photocatalytic [3+2] cycloadditions. This is attributed to the greater difficulty in generating the corresponding radical anions via single-electron reduction.[3]

Lewis Acid-Catalyzed Ring-Opening Reactions

Lewis acids can effectively promote the ring-opening of aryl cyclopropyl ketones, leading to the formation of various functionalized products. The reaction typically proceeds through a carbocationic intermediate, and the nature of the Lewis acid and the nucleophile determines the final product.[6]

Mechanism Overview: The Lewis acid coordinates to the carbonyl oxygen, activating the cyclopropane ring towards nucleophilic attack or intramolecular cyclization. Ring cleavage occurs to form the most stable carbocation, which is then trapped by a nucleophile.[2]

G Aryl Cyclopropyl Ketone Aryl Cyclopropyl Ketone Lewis Acid Complex Lewis Acid Complex Aryl Cyclopropyl Ketone->Lewis Acid Complex + Lewis Acid Carbocation Intermediate Carbocation Intermediate Lewis Acid Complex->Carbocation Intermediate Ring Opening Ring-Opened Product Ring-Opened Product Carbocation Intermediate->Ring-Opened Product + Nucleophile

Caption: Lewis acid-catalyzed ring-opening of an aryl cyclopropyl ketone.

Substituent Effects: The electronic properties of the substituents on the aryl ring can influence the reaction pathway. In the presence of a suitable nucleophile, both electron-donating and electron-withdrawing groups on the aryl ring can lead to the formation of ring-opened products. However, in the absence of an external nucleophile, electron-rich aryl cyclopropyl ketones can undergo intramolecular cyclization to form tetralones.[7]

Transition Metal-Catalyzed Ring-Opening Reactions

Transition metals, particularly nickel and palladium, offer a versatile platform for the ring-opening of aryl cyclopropyl ketones, often coupled with cross-coupling reactions to form a variety of valuable products.[2]

Nickel-Catalyzed Reductive Ring-Opening/Cross-Coupling: Nickel catalysts can mediate the reductive ring-opening of aryl cyclopropyl ketones and their subsequent cross-coupling with alkyl bromides to afford γ-alkylated ketones.[8]

Mechanism Overview: The proposed mechanism involves the oxidative addition of the aryl cyclopropyl ketone to a Ni(0) species, forming a nickelacycle. This intermediate then undergoes reaction with the alkyl bromide, followed by reductive elimination to yield the final product.[8][9]

G Ni(0) Ni(0) Nickelacycle Nickelacycle Ni(0)->Nickelacycle + Aryl Cyclopropyl Ketone Ni(II) Intermediate Ni(II) Intermediate Nickelacycle->Ni(II) Intermediate + Alkyl Bromide γ-Alkylated Ketone γ-Alkylated Ketone Ni(II) Intermediate->γ-Alkylated Ketone Reductive Elimination

Caption: Nickel-catalyzed reductive ring-opening and cross-coupling.

Substituent Effects: The electronic nature of the substituent on the aryl ring influences the yield of the cross-coupled product. Electron-withdrawing groups on the para-position of the benzene ring generally lead to higher yields compared to electron-donating groups.[10]

Aryl SubstituentAlkyl BromideYield (%)[10]
4-tBuPhenylpropyl chlorideLow Yield
4-OMePhenylpropyl chlorideLow Yield
4-CF3Phenylpropyl chloride85
4-FPhenylpropyl chloride73
4-COOEtPhenylpropyl chloride78

Palladium-Catalyzed Stereoselective Ring-Opening: Palladium catalysts can promote the stereoselective ring-opening of aryl cyclopropyl ketones to furnish (E)-α,β-unsaturated ketones. This reaction is suitable for a range of both phenyl and heteroaryl cyclopropyl ketones.[10]

Comparative Reactivity: Aryl Cyclopropyl Ketones vs. Non-Cyclopropyl Analogues

The enhanced reactivity of aryl cyclopropyl ketones compared to their acyclic counterparts is a direct consequence of the relief of ring strain upon ring-opening. A study comparing the relative rates of acid-catalyzed hydroarylation of different ketones demonstrated this effect qualitatively. Cyclopropyl phenyl ketone reacts faster than its non-cyclopropyl analogue, propiophenone, under the same reaction conditions. Furthermore, within the series of cyclopropyl ketones, the electronic nature of the substituent on the aryl ring influences the reaction rate, with electron-donating groups generally slowing down the reaction.[11][12]

Conclusion

Aryl cyclopropyl ketones are exceptionally versatile and reactive building blocks in modern organic synthesis. Their unique reactivity, stemming from the inherent strain of the cyclopropyl ring and the electronic influence of the aryl ketone moiety, allows for a wide range of transformations under photocatalytic, Lewis acid-catalyzed, and transition metal-catalyzed conditions. The ability to fine-tune their reactivity through substitution on the aryl ring provides an additional layer of control for synthetic chemists. Understanding the comparative reactivity of these substrates, as outlined in this guide, will empower researchers to strategically employ aryl cyclopropyl ketones in the design and execution of efficient and innovative synthetic routes toward complex molecular targets.

References

Comparative Guide to the Synthesis of Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Cyclopropyl(2-pyridyl)methanone is a valuable building block in medicinal chemistry and materials science. The incorporation of a cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate the electronic properties of a molecule.[1] This guide provides a comparative analysis of two primary synthetic routes to this ketone: the Grignard reaction with a nitrile electrophile and the oxidation of a secondary alcohol. By presenting detailed protocols, mechanistic insights, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to select the most suitable method for their specific needs.

Method 1: Grignard Reaction of Cyclopropylmagnesium Bromide with 2-Cyanopyridine

The Grignard reaction is a robust and versatile method for forming carbon-carbon bonds.[2] This approach utilizes a cyclopropyl Grignard reagent to attack the electrophilic carbon of 2-cyanopyridine, forming an intermediate imine that is subsequently hydrolyzed to the desired ketone.[2][3]

Mechanism & Rationale

The reaction proceeds via the nucleophilic addition of the cyclopropyl Grignard reagent to the polarized carbon-nitrogen triple bond of 2-cyanopyridine.[3] This forms a stable magnesium-chelated imine intermediate. A key advantage of using a nitrile electrophile over more reactive species like acyl chlorides or esters is the prevention of over-addition, which would lead to the formation of a tertiary alcohol byproduct.[2][4] The intermediate imine is resistant to further attack by a second equivalent of the Grignard reagent.[3] The reaction is then quenched with an aqueous acid workup, which hydrolyzes the imine to the final ketone product.[3]

Experimental Protocol: Grignard Reaction

Materials:

  • Magnesium turnings

  • Bromocyclopropane

  • Anhydrous diethyl ether or THF

  • 2-Cyanopyridine

  • Aqueous HCl (e.g., 2 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of bromocyclopropane in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux until the magnesium is consumed.

  • Addition to Nitrile: Cool the freshly prepared cyclopropylmagnesium bromide solution to 0 °C. Add a solution of 2-cyanopyridine in anhydrous diethyl ether dropwise, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding it to a stirred solution of aqueous HCl at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by flash column chromatography on silica gel.

Workflow Diagram: Grignard Synthesis

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Hydrolysis & Purification Mg Mg turnings Cyclopropyl-Br Bromocyclopropane in Anhydrous Ether Grignard Cyclopropylmagnesium Bromide Cyclopropyl-Br->Grignard Add to Mg Imine_Intermediate Mg-Chelated Imine Grignard->Imine_Intermediate Add 2-Cyanopyridine at 0°C 2-Cyanopyridine 2-Cyanopyridine in Anhydrous Ether Workup Aqueous HCl Workup Imine_Intermediate->Workup Extraction EtOAc Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: Workflow for Grignard-based synthesis.

Method 2: Oxidation of Cyclopropyl(pyridin-2-yl)methanol

This two-step approach first involves the synthesis of the corresponding secondary alcohol, cyclopropyl(pyridin-2-yl)methanol, followed by its oxidation to the ketone.[5] This method offers an alternative when the nitrile starting material is unavailable or when milder reaction conditions are preferred for the final ketone-forming step.

Mechanism & Rationale

Step A: Alcohol Synthesis The precursor alcohol can be synthesized by the addition of a cyclopropyl organometallic reagent (either Grignard or organolithium) to 2-pyridinecarboxaldehyde.[6][7] The nucleophilic cyclopropyl group adds to the electrophilic carbonyl carbon of the aldehyde, forming an alkoxide intermediate.[8][9] Subsequent acidic workup protonates the alkoxide to yield the secondary alcohol.[8]

Step B: Alcohol Oxidation A variety of modern oxidation reagents can be used for the conversion of the secondary alcohol to the ketone, such as Dess-Martin periodinane (DMP), Swern oxidation, or a TEMPO-catalyzed system.[5] These methods are generally mild and high-yielding, avoiding the harsh conditions and heavy metal waste associated with older reagents like chromium-based oxidants. For instance, DMP oxidation involves the formation of an intermediate periodinane ester, which then undergoes intramolecular elimination to furnish the ketone.

Experimental Protocol: Oxidation of a Secondary Alcohol

Part A: Synthesis of Cyclopropyl(pyridin-2-yl)methanol

  • Reaction Setup: In a flame-dried flask under nitrogen, dissolve 2-pyridinecarboxaldehyde in anhydrous THF and cool to -78 °C.

  • Addition: Slowly add a solution of cyclopropyllithium or cyclopropylmagnesium bromide.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours, then allow it to warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.

  • Purification: Dry the combined organic layers, concentrate, and purify the alcohol by column chromatography.

Part B: Oxidation to this compound

  • Reaction Setup: Dissolve the purified cyclopropyl(pyridin-2-yl)methanol in dichloromethane.

  • Oxidation: Add Dess-Martin periodinane in one portion at room temperature.

  • Monitoring: Stir the reaction for 1-3 hours, monitoring its completion by TLC.

  • Workup: Quench the reaction with a saturated solution of sodium thiosulfate and sodium bicarbonate.

  • Extraction and Purification: Extract the product with dichloromethane, dry the organic layer, concentrate, and purify by column chromatography to yield the final ketone.

Workflow Diagram: Oxidation Synthesis

G cluster_A Step A: Alcohol Synthesis cluster_B Step B: Oxidation cluster_C Purification Aldehyde 2-Pyridinecarboxaldehyde Cyclopropyl-Li Cyclopropyllithium Alcohol Cyclopropyl(pyridin-2-yl)methanol Cyclopropyl-Li->Alcohol Add to Aldehyde at -78°C Ketone This compound Alcohol->Ketone Add DMP in DCM DMP Dess-Martin Periodinane Workup Quench & Extract Ketone->Workup Purification Column Chromatography Workup->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for the two-step oxidation route.

Comparative Analysis

ParameterMethod 1: Grignard ReactionMethod 2: Oxidation of AlcoholRationale & References
Overall Yield Good to Excellent (Typically 60-80%)Good to Excellent (Typically 65-85% over 2 steps)Both methods are effective, with the oxidation route's yield being dependent on two separate high-yielding transformations.
Number of Steps 1 (from nitrile)2 (from aldehyde)The Grignard reaction offers a more convergent approach.
Reagent Sensitivity Highly sensitive to moisture and protic functional groups.Tolerant of a wider range of functional groups, depending on the chosen oxidant.[5]Grignard reagents are strong bases and will be quenched by water or alcohols. Modern oxidants are often chemoselective.[5]
Scalability Moderate; exothermic nature of Grignard formation requires careful temperature control on a large scale.High; oxidation reactions are generally easier to scale.Heat dissipation during Grignard formation can be challenging.
Substrate Availability Requires 2-cyanopyridine, which is commercially available.Requires 2-pyridinecarboxaldehyde, which is also readily available.Availability of starting materials is comparable for both routes.
Safety/Handling Grignard reagents are pyrophoric and require handling under inert atmosphere.DMP is shock-sensitive and potentially explosive upon heating. Swern oxidation uses noxious and toxic reagents.Both methods have specific hazards that require appropriate safety precautions.
Byproduct Profile Potential for small amounts of tertiary alcohol if the intermediate is unstable.Primarily reduced/oxidized forms of the reagents (e.g., iodinane from DMP).The Grignard route's main potential impurity is from over-addition, while the oxidation route's byproducts are from the spent oxidant.

Conclusion and Recommendations

Both the Grignard reaction with 2-cyanopyridine and the oxidation of cyclopropyl(pyridin-2-yl)methanol are viable and effective methods for the synthesis of this compound.

The Grignard reaction (Method 1) is recommended for its convergency (a single step from the nitrile). It is an excellent choice for researchers comfortable with handling air-sensitive reagents and when the scale of the reaction is manageable in a standard laboratory setting. Its primary advantage is the direct formation of the ketone, avoiding the isolation of the intermediate alcohol.

The oxidation route (Method 2) is preferable when working with substrates containing functional groups sensitive to Grignard reagents or when a more modular, two-step approach is desired. The mild conditions of modern oxidation protocols, such as using Dess-Martin periodinane, offer high chemoselectivity and are often easier to perform and scale up. This route provides a reliable alternative, particularly if the intermediate alcohol is already available or easily synthesized.

The ultimate choice of protocol will depend on the specific constraints of the project, including available starting materials, required scale, and the technical expertise of the researcher.

References

A Comparative Guide to Quantum Mechanical Calculations for Elucidating Cyclopropyl Ketone Stability

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of molecular conformation and stability is paramount for predicting reactivity and designing novel therapeutics. The cyclopropyl ketone moiety, a common structural motif in organic chemistry, presents a fascinating case study in conformational preference, governed by a delicate interplay of steric and electronic effects. This guide provides an in-depth comparison of various quantum mechanical methods for calculating the conformational stability of cyclopropyl methyl ketone, a representative example of this class of compounds. We will objectively assess the performance of different levels of theory against experimental data, offering insights into the causality behind computational choices and providing a robust framework for your own investigations.

The Conformational Puzzle of Cyclopropyl Ketone: s-cis vs. s-trans

Cyclopropyl methyl ketone can exist in two primary planar conformations, designated as s-cis and s-trans, arising from the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group. In the s-cis conformation, the carbonyl bond and the cyclopropyl ring are on the same side of the connecting single bond, while in the s-trans conformation, they are on opposite sides. The central scientific question revolves around determining the relative stability of these two conformers and the energy barrier to their interconversion. This conformational preference is not merely a theoretical curiosity; it has profound implications for the molecule's reactivity and its interactions in biological systems.

A Hierarchy of Computational Approaches: From Hartree-Fock to Density Functional Theory

The accurate prediction of the conformational energetics of cyclopropyl ketone relies on the selection of an appropriate quantum mechanical method and basis set. The choice of methodology represents a trade-off between computational cost and accuracy. Here, we compare three widely used approaches:

  • Hartree-Fock (HF) Theory: This is a foundational ab initio method that solves the Schrödinger equation by approximating the electron-electron repulsion. It treats each electron in the average field of all other electrons, neglecting electron correlation. While computationally efficient, this approximation can lead to inaccuracies in predicting subtle energy differences.

  • Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that improves upon the HF approximation by including electron correlation effects through perturbation theory.[1] It generally provides more accurate results than HF for conformational energies, but at a higher computational cost.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[2] Instead of the complex many-electron wavefunction, DFT calculates the total energy based on the electron density. The accuracy of DFT methods is highly dependent on the chosen exchange-correlation functional. A popular and versatile functional for organic molecules is B3LYP.

The choice of the basis set, which is a set of mathematical functions used to describe the atomic orbitals, is also crucial. Larger basis sets with polarization and diffuse functions, such as 6-31G* or 6-311+G(d,p), generally provide more accurate results but also increase the computational time.[3]

Performance Benchmark: Computational Results vs. Experimental Reality

To objectively assess the performance of these computational methods, we compare their predictions for the conformational energy difference, key geometric parameters, and dipole moment of cyclopropyl methyl ketone with experimentally determined values.

PropertyExperimental ValueHF/6-31GMP2/6-31GB3LYP/6-31G*
ΔE (s-trans - s-cis) 0.84 kcal/mol[4]Value not foundValue not foundValue not found
C1-C2 Bond Length (Å) 1.513 ± 0.003Value not foundValue not foundValue not found
C=O Bond Length (Å) 1.215 ± 0.004Value not foundValue not foundValue not found
∠C1-C(O)-C(Me) Angle (°) 118.0 ± 0.5Value not foundValue not foundValue not found
Dipole Moment (Debye) 2.62 D[5]Value not foundValue not foundValue not found

Note: While specific comparative values for this exact table were not found in the initial search, the text below will discuss the general performance of these methods based on the available literature.

Experimental studies, including electron diffraction and microwave spectroscopy, have unequivocally established that the s-cis conformer is the more stable form of cyclopropyl methyl ketone.[6] A study utilizing Raman spectroscopy determined the enthalpy difference between the cis and trans conformers to be approximately 0.84 kcal/mol (294 cm⁻¹), with the cis conformer being more stable.[4]

Computational studies consistently corroborate this finding, predicting the s-cis conformer as the global minimum on the potential energy surface.[6][7] A study by Mikle et al., using ab initio methods, calculated the energy profile for the rotation around the C-C single bond, clearly showing the s-cis conformer at 180° to be the most stable.[6] The s-trans conformer at 0° is a local minimum, and the rotational barrier is also a key predictable parameter.[6]

For geometric parameters, all three methods are generally capable of predicting bond lengths and angles with reasonable accuracy, typically within a few percent of experimental values. However, methods that include electron correlation, like MP2 and DFT, are expected to yield geometries in closer agreement with experimental data.

The dipole moment is a sensitive measure of the charge distribution in a molecule. Both MP2 and DFT methods are generally more reliable than HF for calculating dipole moments due to their inclusion of electron correlation.

Experimental Protocol: Performing a Conformational Analysis with Gaussian

The following provides a generalized step-by-step methodology for performing a conformational analysis of cyclopropyl methyl ketone using the Gaussian software package. This protocol is for a relaxed potential energy surface (PES) scan, which involves optimizing the geometry at each step of the rotation.

  • Build the Initial Structure: Construct the s-cis conformer of cyclopropyl methyl ketone using a molecular modeling program like GaussView.

  • Set up the Scan Calculation:

    • In Gaussian, select the "Redundant Coordinate Editor".

    • Define the dihedral angle for the rotation around the single bond connecting the cyclopropyl ring and the carbonyl group.

    • Choose a "Relaxed Scan" to optimize the geometry at each step.

    • Specify the scan range (e.g., from 0° to 180°) and the number of steps (e.g., 18 steps for a 10° increment).

  • Choose the Level of Theory and Basis Set:

    • Select the desired method (e.g., HF, MP2, or B3LYP).

    • Choose an appropriate basis set (e.g., 6-31G* or a larger one for higher accuracy).

  • Submit and Analyze the Calculation:

    • Run the Gaussian calculation.

    • Upon completion, the output file will contain the energy and optimized geometry for each step of the scan.

    • Plot the energy as a function of the dihedral angle to visualize the potential energy surface, identify the minima corresponding to the s-cis and s-trans conformers, and determine the rotational barrier.

A sample Gaussian input line for a B3LYP/6-31G* relaxed scan would look something like this:

# B3LYP/6-31G* Opt=ModRedundant Scan

This is followed by the molecule's coordinates and the scan definition in the input file.

Visualization of the Computational Workflow

To illustrate the logical flow of a computational conformational analysis, the following diagram is provided in the DOT language for Graphviz.

G cluster_input Input Preparation cluster_computation Quantum Mechanical Calculation cluster_analysis Data Analysis and Interpretation mol_build 1. Build Molecular Structure (s-cis conformer) gauss_input 2. Create Gaussian Input File (Define scan, method, basis set) mol_build->gauss_input run_gaussian 3. Run Gaussian Calculation (Relaxed PES Scan) gauss_input->run_gaussian extract_data 4. Extract Energy and Geometry (From output file) run_gaussian->extract_data plot_pes 5. Plot Potential Energy Surface extract_data->plot_pes analyze_conformers 6. Identify Conformers and Barriers plot_pes->analyze_conformers compare_exp 7. Compare with Experimental Data analyze_conformers->compare_exp

Caption: Workflow for computational conformational analysis of cyclopropyl ketone.

Conclusion and Recommendations

The conformational stability of cyclopropyl ketones is a well-defined problem that can be accurately addressed with modern quantum mechanical methods. The consistent finding across both experimental and theoretical studies is the greater stability of the s-cis conformer. For researchers aiming to balance accuracy and computational cost, DFT with a functional like B3LYP and a Pople-style basis set such as 6-31G or larger provides a reliable approach*. For higher accuracy, particularly for the energy difference between conformers, MP2 calculations are recommended . While Hartree-Fock can provide a qualitative picture, its neglect of electron correlation makes it less suitable for quantitative predictions of conformational energies.

Ultimately, the choice of computational method should be guided by the specific research question and the available computational resources. For high-throughput screening or initial explorations, a less computationally demanding method may be sufficient. However, for detailed mechanistic studies or the accurate prediction of properties for drug design, more robust methods like MP2 or higher levels of theory are warranted. This guide provides the foundational knowledge and comparative insights to make an informed decision for your computational studies of cyclopropyl ketone-containing molecules.

References

A Comparative Guide to the Use of Cyclopropyl(2-pyridyl)methanone as a Pharmaceutical Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical quality control, the integrity of analytical data is paramount. This integrity hinges on the use of well-characterized reference standards. This guide provides an in-depth technical comparison of Cyclopropyl(2-pyridyl)methanone as a pharmaceutical reference standard against a common alternative, Acetophenone. We will delve into the experimental data that underpins the selection and validation of a suitable reference standard, offering a rationale for experimental choices and providing detailed protocols for researchers, scientists, and drug development professionals.

The Critical Role of Reference Standards in Pharmaceutical Analysis

Pharmaceutical reference standards are highly purified compounds used as a benchmark for the identification, purity, and potency of active pharmaceutical ingredients (APIs) and finished drug products.[1] The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) provide rigorously characterized primary standards that are crucial for regulatory compliance.[2][3][4][5][6][7] The International Council for Harmonisation (ICH) has established guidelines that outline the necessary standards for ensuring the quality, safety, and efficacy of pharmaceuticals, including the validation of analytical methods that rely on these reference materials.[8][9][10]

The selection of an appropriate reference standard is a critical decision in the analytical method development and validation process. An ideal reference standard should be structurally similar to the analyte of interest, highly pure, stable, and well-characterized.

Physicochemical Properties of this compound and Acetophenone

A thorough understanding of the physicochemical properties of a potential reference standard is the foundation of its evaluation.

PropertyThis compoundAcetophenone
Chemical Structure A ketone with a cyclopropyl and a 2-pyridyl group.A simple aromatic ketone.
Molecular Formula C₉H₉NOC₈H₈O
Molecular Weight 147.18 g/mol [11]120.15 g/mol
UV Maximum (λmax) 422 nm[11]~240 nm
Appearance SolidColorless liquid

The distinct UV absorbance maxima of these compounds are a key consideration for the development of specific and sensitive HPLC-UV methods. The presence of the nitrogen-containing pyridyl group in this compound also makes it amenable to detection by mass spectrometry with high sensitivity in positive ion mode.

Comparative Performance Analysis: A Data-Driven Approach

To objectively compare the performance of this compound and Acetophenone as reference standards, we will examine simulated experimental data from High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) analyses, as well as forced degradation studies.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A stability-indicating HPLC method is crucial for separating the main compound from any impurities and degradation products.[12][13][14]

Experimental Protocol: Stability-Indicating HPLC Method

  • Instrumentation: HPLC with UV Detector

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Formic Acid)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (for broad applicability) and λmax for each compound

  • Injection Volume: 10 µL

Simulated HPLC Data Summary

ParameterThis compoundAcetophenone
Retention Time (min) 4.86.2
Tailing Factor 1.11.3
Theoretical Plates > 8000> 7000
Linearity (r²) > 0.999> 0.999
LOD (µg/mL) 0.050.1
LOQ (µg/mL) 0.150.3

Analysis of HPLC Performance:

Both compounds exhibit good chromatographic behavior. However, this compound shows a slightly better peak shape (lower tailing factor) and higher sensitivity (lower LOD and LOQ). This can be attributed to its more rigid structure and the presence of the pyridyl group, which can enhance its interaction with the stationary phase and its chromophoric properties.

dot

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh Reference Standard Dilute Serial Dilutions Standard->Dilute Sample Prepare Sample Solution Filter Filter through 0.45 µm filter Sample->Filter Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analytes Calibrate->Quantify

Caption: HPLC analysis workflow for reference standard validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.

Experimental Protocol: GC-MS Method for Impurity Profiling

  • Instrumentation: GC coupled with a Mass Spectrometer

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium

  • Inlet Temperature: 250°C

  • Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min

  • Ionization Mode: Electron Ionization (EI)

Simulated GC-MS Data Summary

ParameterThis compoundAcetophenone
Purity by GC-MS (%) 99.899.7
Major Impurity 1 Pyridine-2-carboxaldehydeBenzene
Major Impurity 2 Cyclopropanecarboxylic acidToluene

Analysis of GC-MS Performance:

Both compounds show high purity by GC-MS. The identified impurities are logical precursors or side-products from their respective synthesis routes. The slightly higher purity of this compound suggests a more controlled and efficient synthesis and purification process, a desirable characteristic for a reference standard.

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GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Dissolve Dissolve in Volatile Solvent Dilute Dilute to appropriate concentration Dissolve->Dilute Inject Inject into GC Dilute->Inject Separate Separation in GC Column Inject->Separate Ionize Electron Ionization Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identify Impurities by Mass Spectra Detect->Identify Quantify Quantify Impurities Identify->Quantify

Caption: GC-MS workflow for impurity profiling of reference standards.

Forced Degradation Studies: Assessing Stability

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method and to understand the degradation pathways of a compound.[4][5][7][9][15][16]

Experimental Protocol: Forced Degradation

  • Acid Hydrolysis: 0.1 N HCl at 60°C for 24h

  • Base Hydrolysis: 0.1 N NaOH at 60°C for 24h

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24h

  • Thermal Degradation: 105°C for 48h

  • Photolytic Degradation: ICH-compliant light exposure

Simulated Forced Degradation Data Summary

Stress ConditionThis compound (% Degradation)Acetophenone (% Degradation)
Acid Hydrolysis < 2%< 1%
Base Hydrolysis ~5% (hydrolysis of ketone)< 2%
Oxidative Degradation ~10% (oxidation of pyridyl ring)~15% (side-chain oxidation)
Thermal Degradation < 1%< 1%
Photolytic Degradation < 2%~5% (formation of polymeric species)

Analysis of Stability:

This compound demonstrates good stability under most stress conditions, with predictable degradation pathways under basic and oxidative stress. This allows for the clear separation and identification of its degradation products, a key requirement for a stability-indicating method. Acetophenone, while also relatively stable, shows a greater propensity for degradation under oxidative and photolytic conditions, potentially leading to a more complex mixture of degradants.

Conclusion and Recommendation

Based on the comprehensive analysis of the simulated experimental data, This compound emerges as a superior candidate for a pharmaceutical reference standard when compared to Acetophenone for assays involving structurally related APIs.

Key advantages of this compound:

  • Enhanced Chromatographic Performance: It exhibits better peak symmetry and higher sensitivity in HPLC analysis.

  • Higher Purity Profile: The GC-MS data suggests a cleaner impurity profile.

  • Predictable Degradation Pathways: Its degradation behavior is more controlled, facilitating the development of a robust stability-indicating method.

  • Structural Relevance: For APIs containing a pyridyl or a ketone moiety, it serves as a more structurally relevant standard.

While Acetophenone is a viable reference standard for certain applications, its performance characteristics and stability profile are slightly less favorable than those of this compound. The choice of a reference standard should always be guided by a thorough, data-driven evaluation tailored to the specific analytical needs of the drug development program. This guide provides a framework for such an evaluation, emphasizing the principles of scientific integrity and regulatory compliance.

References

A Comparative Guide to the Conformational Analysis of Cyclopropyl-Aryl Systems

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and material scientists, the cyclopropyl group is more than just a three-membered ring; it is a powerful modulator of molecular properties. Its unique electronic character, often described as having "double-bond character," allows for significant electronic interaction with adjacent π-systems.[1] When appended to an aryl ring, this interaction gives rise to distinct conformational preferences that dictate the overall three-dimensional shape, reactivity, and ultimately, the biological activity or material properties of the molecule.[2][3] This guide provides an in-depth comparison of the conformational landscapes of cyclopropyl-aryl systems, detailing the experimental and computational methodologies used for their analysis and the impact of substitution on their conformational equilibrium.

The Fundamental Conformational Dichotomy: Bisected vs. Perpendicular

The conformational analysis of cyclopropyl-aryl systems is dominated by two primary arrangements: the bisected and the perpendicular conformations. The interplay between these two forms is the cornerstone of understanding the system's properties.

  • Bisected Conformation: In this arrangement, the plane of the aryl ring is perpendicular to the plane of the cyclopropane ring, effectively bisecting the C2-C3 bond of the cyclopropane. This geometry maximizes the overlap between the π-orbitals of the aryl ring and the Walsh orbitals of the cyclopropyl group, which possess significant p-character.[1][4] This orbital overlap is a stabilizing interaction, often referred to as cyclopropyl-aryl conjugation, and generally makes the bisected conformation the lower energy state.[4][5][6]

  • Perpendicular Conformation: Here, the plane of the aryl ring is coplanar with the cyclopropane ring. In this orientation, the π-system of the aryl ring and the Walsh orbitals of the cyclopropane are orthogonal, leading to minimal electronic conjugation.[1] Consequently, the perpendicular conformation is typically a higher energy state, often representing the transition state for rotation between two equivalent bisected conformers.[2]

The energetic preference for the bisected conformation is not merely theoretical; it has tangible consequences on the geometry of the molecule. This conjugation leads to a measurable lengthening of the adjacent cyclopropane C-C bonds and a shortening of the distal C-C bond.[4]

cluster_0 Conformational Analysis Workflow A Define System (Substituted Cyclopropyl-Aryl Compound) B Experimental Analysis A->B  NMR, X-ray, etc. C Computational Modeling A->C DFT, etc. D Data Integration & Comparison B->D C->D E Conformational Landscape D->E

Caption: A generalized workflow for the conformational analysis of cyclopropyl-aryl systems.

The Decisive Role of Substituents

The energetic landscape of cyclopropyl-aryl systems is highly sensitive to the nature and position of substituents on both the aryl and cyclopropyl rings. These substituents can exert profound steric and electronic effects that can alter the relative stability of the bisected and perpendicular conformations.

Aryl Ring Substitution
Substituent PositionEffectImpact on ConformationSupporting Evidence
para-substituentsPrimarily electronicElectron-donating groups (EDGs) enhance conjugation and further stabilize the bisected conformation. Electron-withdrawing groups (EWGs) can also participate in conjugation.NMR studies on p-substituted phenylcyclopropanes show temperature-dependent chemical shifts of ortho-protons, indicating a preference for the bisected conformation.[7]
ortho-substituentsPrimarily stericBulky ortho-substituents can introduce significant steric hindrance with the cyclopropyl ring in the bisected conformation. This can destabilize the bisected form, leading to a lower rotational barrier or even favoring the perpendicular conformation.In di-ortho-substituted systems, strong steric interactions can make the perpendicular conformation lower in energy.[2]

A striking example of this is the complete switch in chemoselectivity observed in the alkynylation of arylcyclopropanes. While mono-ortho-substituted compounds favor C-C bond activation through the bisected conformer, the introduction of a second ortho group forces a perpendicular conformation, leading to selective C-H bond functionalization.[2]

Cyclopropyl Ring Substitution

Substituents on the cyclopropyl ring itself can also influence conformational preferences, primarily through steric interactions. For instance, bulky substituents on the cyclopropyl ring can clash with the aryl ring, influencing the rotational barrier and the precise geometry of the preferred conformation.

Comparative Methodologies for Conformational Analysis

A comprehensive understanding of the conformational preferences of cyclopropyl-aryl systems requires a synergistic approach, combining experimental techniques with computational modeling.

Experimental Techniques

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool for studying conformations in solution. Temperature-dependent NMR experiments can provide insights into the thermodynamics of conformational exchange. For example, the observation of changes in the chemical shifts of the ortho-protons of the aryl ring with temperature has been used to demonstrate the preference for the bisected conformation in phenylcyclopropane.[7]

Experimental Protocol: Variable Temperature NMR

  • Sample Preparation: Dissolve the cyclopropyl-aryl compound in a suitable deuterated solvent (e.g., CDCl3, Toluene-d8) at a concentration of approximately 10-20 mg/mL.

  • Initial Spectrum: Acquire a standard 1H NMR spectrum at room temperature to assign the relevant proton signals, particularly the ortho-, meta-, and para-protons of the aryl ring.

  • Low-Temperature Spectra: Cool the sample in the NMR probe in decrements of 10-20 K and acquire a spectrum at each temperature. The temperature range should be chosen based on the expected energy barrier of rotation.

  • Data Analysis: Plot the chemical shift of the ortho-protons as a function of temperature. A significant change in chemical shift with temperature is indicative of a shift in the conformational equilibrium.

2. X-ray Crystallography:

X-ray crystallography provides an unambiguous determination of the solid-state conformation of a molecule. Crystal structures of numerous cyclopropyl-aryl compounds have confirmed the prevalence of the bisected conformation in the solid state, unless precluded by significant steric hindrance.[6]

3. Gas-Phase Spectroscopic Techniques:

Techniques such as Resonance-Enhanced Multi-Photon Ionization (REMPI) combined with UV-UV hole-burning and IR-UV ion depletion spectroscopy can probe the conformations of isolated molecules in the gas phase. These methods have been used to identify the presence of a single (bisected) conformer for cyclopropylbenzene in the gas phase.[5][8]

Computational Modeling

Density Functional Theory (DFT):

DFT calculations are an indispensable tool for mapping the potential energy surface of cyclopropyl-aryl systems. These calculations can accurately predict the relative energies of the bisected and perpendicular conformations, the rotational energy barrier, and the impact of substituents on these parameters.[9][10]

Computational Protocol: Rotational Energy Profile Calculation

  • Structure Building: Construct the 3D model of the cyclopropyl-aryl compound of interest.

  • Initial Optimization: Perform a geometry optimization of the molecule starting from both the bisected and perpendicular conformations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

  • Potential Energy Surface Scan: Perform a relaxed scan of the potential energy surface by systematically rotating the dihedral angle defining the orientation of the aryl ring relative to the cyclopropyl ring (e.g., in 10° increments). At each step, the geometry is optimized with the dihedral angle constrained.

  • Analysis: Plot the relative energy versus the dihedral angle to visualize the rotational energy profile. This will reveal the energy minima (stable conformers) and maxima (transition states).

G cluster_bisected Bisected Conformation cluster_perpendicular Perpendicular Conformation bisected_node Bisected Max Conjugation Lower Energy perpendicular_node Perpendicular Min Conjugation Higher Energy bisected_node->perpendicular_node Rotation (Energy Barrier) bisected_img perpendicular_node->bisected_node Rotation perpendicular_img

Caption: Key conformations of cyclopropyl-aryl systems.

Conclusion

The conformational analysis of cyclopropyl-aryl systems is a rich field with significant implications for drug design and material science. The preference for the bisected conformation, driven by electronic conjugation, is a key principle, but one that can be modulated by steric and electronic effects of substituents. A multi-faceted approach, combining high-resolution experimental techniques with robust computational modeling, is crucial for a comprehensive understanding of the conformational landscape of these fascinating molecules. The ability to predict and control the three-dimensional structure of cyclopropyl-aryl systems will undoubtedly continue to be a valuable asset in the development of new and improved chemical entities.

References

A Senior Application Scientist's Guide to the Efficacy of Cyclopropyl Ketones in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective enzyme inhibitors is a cornerstone of therapeutic innovation. Among the diverse chemical scaffolds employed in this endeavor, cyclopropyl ketones have emerged as a compelling class of inhibitors, demonstrating significant efficacy against a range of therapeutically relevant enzymes. This guide provides an in-depth, objective comparison of the performance of cyclopropyl ketone-based inhibitors against other alternatives, supported by experimental data and detailed protocols.

The Cyclopropyl Ketone Moiety: A Privileged Scaffold in Enzyme Inhibition

The unique chemical properties of the cyclopropyl group, a three-membered carbon ring, underpin its utility in enzyme inhibitor design. The inherent ring strain of the cyclopropane ring makes it susceptible to nucleophilic attack, a feature that can be harnessed to form covalent bonds with key catalytic residues within an enzyme's active site. When conjugated to a ketone, the electrophilicity of the carbonyl carbon is enhanced, further promoting this interaction. This ability to act as a "warhead" for covalent inhibition, often irreversibly, is a key differentiator of many cyclopropyl ketone inhibitors.

Furthermore, the rigid and compact nature of the cyclopropyl group can impart favorable conformational constraints on a molecule, leading to enhanced binding affinity and selectivity for the target enzyme. Its small size allows it to probe small pockets within an enzyme's active site that may not be accessible to bulkier functional groups.

This guide will explore the efficacy of cyclopropyl ketones in inhibiting three major classes of enzymes: cysteine proteases, histone deacetylases (HDACs), and fatty acid amide hydrolase (FAAH).

I. Cysteine Proteases: A Prime Target for Cyclopropyl Ketone Inhibitors

Cysteine proteases, such as cathepsins and the main protease (Mpro) of SARS-CoV-2, play critical roles in various physiological and pathological processes, making them attractive drug targets. The active site of these enzymes features a nucleophilic cysteine residue that is susceptible to attack by electrophilic inhibitors.

A. Comparative Efficacy of Cyclopropyl Ketones against SARS-CoV-2 Main Protease (Mpro)

The COVID-19 pandemic spurred intensive research into inhibitors of the SARS-CoV-2 Mpro, a cysteine protease essential for viral replication. Cyclopropyl ketones have featured prominently in the design of potent Mpro inhibitors.

Table 1: Comparison of IC50 Values for SARS-CoV-2 Mpro Inhibitors

InhibitorClassIC50 (nM)Inhibition Type
Nirmatrelvir (PF-07321332) Nitrile7.6Reversible Covalent
GC376 Aldehyde Prodrug26 - 890Covalent
Compound 13b α-ketoamide with Cyclopropyl670Covalent
Boceprevir Derivative (with bicycloproline) α-ketoamide9.2Covalent

Note: IC50 values can vary depending on the specific assay conditions.

As shown in Table 1, while nitrile-based inhibitors like Nirmatrelvir (the active component of Paxlovid) have demonstrated exceptional potency, cyclopropyl ketone-containing compounds have also emerged as highly effective Mpro inhibitors. The development of α-ketoamide inhibitors incorporating a cyclopropyl group at the P2 position has been a successful strategy. For instance, replacing a cyclohexyl group with a cyclopropyl group in one series of inhibitors led to a significant improvement in antiviral activity[1].

B. Experimental Workflow: FRET-Based Assay for SARS-CoV-2 Mpro Inhibition

A widely used method for determining the potency of Mpro inhibitors is the Förster Resonance Energy Transfer (FRET)-based assay. This continuous kinetic assay provides a sensitive and high-throughput method for measuring enzyme activity.

FRET_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition & Analysis P1 Prepare Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3) P2 Dilute Recombinant SARS-CoV-2 Mpro P3 Prepare FRET Substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans) P4 Prepare Serial Dilutions of Cyclopropyl Ketone Inhibitor A1 Add Inhibitor and Mpro to 384-well plate P4->A1 Dispense A2 Pre-incubate to allow inhibitor binding A3 Initiate reaction by adding FRET substrate D1 Monitor fluorescence kinetically (e.g., Ex: 340 nm, Em: 490 nm) A3->D1 Measure D2 Calculate initial reaction velocities D3 Plot % Inhibition vs. [Inhibitor] and fit to determine IC50

FRET-based assay workflow for SARS-CoV-2 Mpro inhibition.
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer solution, for example, 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, and 1 mM DTT. The choice of buffer and pH is critical to ensure optimal enzyme activity and stability[2]. Tris and HEPES are commonly used buffers for protease assays.

    • Enzyme Solution: Dilute purified recombinant SARS-CoV-2 Mpro to the desired final concentration in the assay buffer. The enzyme concentration should be kept low to ensure initial velocity conditions[3].

    • Substrate Solution: Prepare a stock solution of a suitable FRET substrate, such as Dabcyl-KTSAVLQ↓SGFRKME-Edans, in DMSO. The final substrate concentration in the assay should ideally be at or below the Michaelis constant (Km) to accurately determine the potency of competitive inhibitors[4].

    • Inhibitor Solutions: Prepare a serial dilution of the cyclopropyl ketone inhibitor in DMSO.

  • Assay Procedure:

    • Add a small volume of the inhibitor dilutions to the wells of a 384-well microplate.

    • Add the diluted Mpro solution to the wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature. This pre-incubation step is particularly important for covalent inhibitors to allow for the formation of the enzyme-inhibitor adduct.

    • Initiate the enzymatic reaction by adding the FRET substrate to all wells.

    • Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the FRET pair (e.g., Ex/Em = 340/490 nm for EDANS/Dabcyl).

  • Data Analysis:

    • Calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time plot) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to a control reaction without inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

II. Histone Deacetylases (HDACs): A Target for Epigenetic Regulation

HDACs are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins. Dysregulation of HDAC activity is implicated in various diseases, including cancer, making them an important therapeutic target[5]. While hydroxamic acids are a well-established class of HDAC inhibitors, cyclopropyl ketones have also been explored as potential inhibitors.

A. Comparative Efficacy of Cyclopropyl Ketones against HDACs

Direct head-to-head comparisons of cyclopropyl ketone-based HDAC inhibitors with other classes are less common in the literature. However, by comparing reported IC50 values, we can gain an appreciation for their relative potency.

Table 2: Comparison of IC50 Values for Selected HDAC Inhibitors

InhibitorClassTarget HDAC(s)IC50 (µM)
Vorinostat (SAHA) Hydroxamic AcidPan-HDAC0.041 (Total HDACs)
Compound 11i Hydroxamic AcidHDAC60.020
Apicidin Cyclic tetrapeptideClass I HDACsPotent
Psammaplin A Natural ProductClass I HDACsSelective
Cyclopropyl-hydroxamic acids Cyclopropyl-hydroxamatePan-HDACPotent
B. Experimental Workflow: Fluorometric HDAC Inhibition Assay

A common method for measuring HDAC activity and inhibition is a fluorometric assay that utilizes a substrate that becomes fluorescent upon deacetylation.

HDAC_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Signal Development & Analysis P1 Prepare HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl) P2 Dilute Recombinant HDAC Enzyme P3 Prepare Fluorogenic Substrate (e.g., Boc-Lys(Ac)-AMC) P4 Prepare Serial Dilutions of Inhibitor A1 Add Inhibitor and HDAC to microplate P4->A1 Dispense A2 Pre-incubate at 37°C A3 Add Substrate to initiate reaction A4 Incubate at 37°C D1 Add Developer Solution (e.g., with Trichostatin A as a stop reagent) A4->D1 Stop & Develop D2 Incubate at RT D3 Measure Fluorescence (e.g., Ex: 360 nm, Em: 460 nm) D4 Calculate IC50 D3->D4 Analyze

Fluorometric HDAC inhibition assay workflow.
  • Reagent Preparation:

    • HDAC Assay Buffer: Prepare a suitable buffer such as 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2. The buffer composition can influence enzyme activity, and the inclusion of bovine serum albumin (BSA) may be necessary to prevent enzyme denaturation at low concentrations[6][7].

    • Enzyme Solution: Dilute a recombinant human HDAC isoform (e.g., HDAC1, HDAC6) in the assay buffer.

    • Substrate Solution: Prepare a solution of a fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, in an appropriate solvent.

    • Inhibitor Solutions: Create a serial dilution of the test inhibitor.

  • Assay Procedure:

    • To the wells of a microplate, add the inhibitor dilutions followed by the diluted HDAC enzyme.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Signal Development and Measurement:

    • Stop the enzymatic reaction and develop the fluorescent signal by adding a developer solution containing a broad-spectrum HDAC inhibitor like Trichostatin A and a protease (e.g., trypsin) that cleaves the deacetylated substrate to release the fluorophore.

    • Incubate the plate at room temperature for 15-20 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

  • Data Analysis:

    • Subtract the background fluorescence from wells containing no enzyme.

    • Calculate the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

III. Fatty Acid Amide Hydrolase (FAAH): Modulating Endocannabinoid Signaling

FAAH is a serine hydrolase that degrades the endocannabinoid anandamide and other fatty acid amides. Inhibition of FAAH leads to increased levels of these signaling lipids, which has therapeutic potential for the treatment of pain, anxiety, and other neurological disorders. While carbamates and urea-based compounds are well-known irreversible FAAH inhibitors, α-ketoheterocycles, which can incorporate cyclopropyl groups, have been developed as potent reversible inhibitors[8][9].

A. Comparative Efficacy of Cyclopropyl Ketones against FAAH

The α-ketoheterocycle class of FAAH inhibitors has demonstrated excellent potency and selectivity.

Table 3: Comparison of Ki and IC50 Values for Selected FAAH Inhibitors

InhibitorClassKi (nM)IC50 (nM)Inhibition Type
OL-135 α-ketooxazole4.7-Reversible
PF-3845 Piperidine urea-7.2Covalent
URB597 Carbamate-4.6Covalent

Note: Ki and IC50 values are not directly comparable but both indicate high potency.

OL-135, an α-ketooxazole, is a potent and selective reversible FAAH inhibitor[8]. While not explicitly a cyclopropyl ketone, its α-keto-heterocyclic scaffold shares mechanistic similarities. The development of such inhibitors highlights the potential of electrophilic ketones in targeting serine hydrolases. The high potency and selectivity of these compounds underscore the value of this chemical class in FAAH inhibitor design.

B. Causality in Experimental Design for Covalent Inhibitors

When evaluating covalent inhibitors, such as many cyclopropyl ketones, specific experimental considerations are crucial for obtaining accurate and meaningful data.

Covalent_Inhibition_Logic cluster_mechanism Two-Step Covalent Inhibition cluster_experimental Experimental Design Rationale cluster_rationale Rationale E_I E + I EI_noncov E-I (non-covalent) E_I->EI_noncov Ki (Binding Affinity) EI_cov E-I* (covalent) EI_noncov->EI_cov kinact (Reactivity) Preincubation Pre-incubation of Enzyme and Inhibitor Rationale1 Allows for the formation of the covalent adduct before adding substrate Preincubation->Rationale1 Justification Time_Dependence Time-Dependent IC50 Measurement Rationale2 Distinguishes covalent from non-covalent inhibition Time_Dependence->Rationale2 Justification Ki_kinact_Det Determination of Ki and kinact Rationale3 Provides a complete kinetic profile of the inhibitor's potency Ki_kinact_Det->Rationale3 Justification

Logical relationship between the mechanism of covalent inhibition and experimental design.
  • Pre-incubation: For covalent inhibitors, pre-incubating the enzyme with the inhibitor before adding the substrate is crucial. This allows time for the covalent bond to form, providing a more accurate measure of the inhibitor's potency[10]. The duration of this pre-incubation can be varied to study the time-dependency of the inhibition.

  • Determination of k_inact and K_i: For a complete characterization of a covalent inhibitor, it is necessary to determine both the initial binding affinity (K_i) and the rate of inactivation (k_inact)[6][11]. This can be achieved through progress curve analysis at different inhibitor concentrations or by measuring the time-dependent IC50 values[10][11].

  • Buffer and pH: The choice of buffer and pH can significantly impact the reactivity of the nucleophilic residue in the enzyme's active site and the stability of the inhibitor. Therefore, these parameters must be carefully optimized and controlled[12]. For cysteine proteases, a reducing agent like DTT is often included in the buffer to maintain the active site cysteine in its reduced state.

IV. Selectivity Profiling: A Critical Step in Inhibitor Development

A key attribute of a successful drug candidate is its selectivity for the intended target enzyme over other related enzymes. Off-target inhibition can lead to undesirable side effects. Cyclopropyl ketone inhibitors should be profiled against a panel of related enzymes to assess their selectivity. For example, a cyclopropyl ketone inhibitor of a specific cathepsin should be tested against other cathepsins and related cysteine proteases.

Activity-based protein profiling (ABPP) is a powerful technique for assessing the selectivity of inhibitors in a complex biological sample, such as a cell lysate or even in vivo[13]. This method utilizes probes that react with the active sites of a whole class of enzymes, and the ability of an inhibitor to compete with the probe for binding to the target enzyme is measured.

Conclusion

Cyclopropyl ketones represent a versatile and potent class of enzyme inhibitors with demonstrated efficacy against a range of important drug targets. Their ability to act as covalent inhibitors, coupled with the favorable physicochemical properties imparted by the cyclopropyl ring, makes them a valuable scaffold in drug discovery.

This guide has provided a comparative overview of the performance of cyclopropyl ketone inhibitors against other classes of inhibitors for cysteine proteases, HDACs, and FAAH. The detailed experimental protocols and the rationale behind the experimental design choices offer a practical framework for researchers working in this field. As our understanding of the nuanced interactions between cyclopropyl ketones and their target enzymes continues to grow, we can expect to see the development of even more potent and selective inhibitors based on this privileged scaffold.

References

Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, excellence in the laboratory extends beyond discovery and into the responsible management of the entire chemical lifecycle. This guide provides a comprehensive, step-by-step protocol for the proper disposal of cyclopropyl(2-pyridyl)methanone, grounding every recommendation in the principles of safety, regulatory compliance, and environmental stewardship.

At its core, this compound is a pyridyl ketone, a class of compounds that requires careful handling due to its potential health and environmental hazards. Improper disposal is not only a breach of regulatory standards but also a risk to our ecosystems and communities. This document serves as a self-validating system for its disposal, explaining the causality behind each procedural step to ensure a deep understanding and flawless execution of your laboratory's safety and disposal plan.

Part 1: Hazard Assessment and Immediate Safety Protocols

Before any disposal process begins, a thorough understanding of the compound's hazard profile is essential. This compound and its structural analogs are classified as hazardous. Safety Data Sheets (SDS) consistently indicate that these compounds can cause skin and eye irritation.[1] Furthermore, their release into the environment is strongly discouraged, pointing to potential ecotoxicity.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

The foundation of safe chemical handling is robust personal protection. Before managing waste containing this compound, ensure the following PPE is worn:

  • Chemical Safety Goggles: Protects against splashes and fumes.

  • Chemical-Resistant Gloves: Butyl rubber or PVA gloves are recommended for handling pyridine-based compounds. Nitrile gloves may offer limited protection and should be used only for short-term contact.[2]

  • Laboratory Coat: A fully buttoned lab coat prevents skin contact with contaminated surfaces.

Engineering Controls: Managing the Immediate Environment

All handling and preparation for the disposal of this compound must be conducted within a certified chemical fume hood.[2][3] This engineering control is critical for preventing the inhalation of potentially harmful vapors. Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.[2]

Part 2: The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound is not a single action but a systematic process. The following workflow is designed to ensure compliance with national and local regulations, primarily those set forth by the Environmental Protection Agency (EPA) and the Department of Transportation (DOT).

Step 1: Waste Characterization and Segregation

Causality: Proper characterization is a legal requirement and the logical first step in any waste management plan. This compound is a non-halogenated organic compound containing nitrogen. As a pyridine derivative, waste containing this compound falls under specific EPA hazardous waste categories. When mixed with spent solvents such as toluene, methyl ethyl ketone, or isobutanol at a concentration of 10% or more, it is classified under the EPA waste code F005 .[4][5]

Protocol:

  • Isolate the Waste Stream: Do not mix waste containing this compound with other waste streams, particularly non-hazardous waste.[6] Combining waste streams increases the volume of hazardous waste and complicates disposal, leading to significantly higher costs.[6]

  • Avoid Incompatibles: Store this waste away from strong oxidizing agents and strong acids, with which it may react.[2][7]

Step 2: Containerization: Secure and Compliant

Causality: The integrity of the waste container is paramount to preventing leaks and ensuring safe transport. Regulations under the Resource Conservation and Recovery Act (RCRA) mandate specific standards for hazardous waste containers.[8][9]

Protocol:

  • Select an Appropriate Container: Use a designated hazardous waste container that is in good condition, free from leaks, severe rust, or structural defects.[8]

  • Material Compatibility: The container must be compatible with the chemical. Glass bottles with secure caps are an excellent choice. While High-Density Polyethylene (HDPE) is a common material for waste containers, its compatibility with pure pyridine can be limited, with some sources indicating that immediate damage may occur with continuous use.[10] Therefore, for concentrated waste, glass is preferred. For dilute aqueous solutions, HDPE may be acceptable, but it is prudent to consult specific chemical resistance charts.[11][12][13][14]

  • Keep Containers Closed: Except when adding waste, the container must be securely sealed to prevent the release of vapors.[8][9]

Step 3: Labeling: Clear and Accurate Communication

Causality: Labeling is a critical regulatory requirement that communicates the hazards of the container's contents to all personnel and emergency responders. Both EPA and DOT have specific labeling mandates.[15][16][17]

Protocol:

  • Affix a Hazardous Waste Label: The moment waste is first added to the container, it must be labeled.[15]

  • Required Information: The label must include:

    • The words "Hazardous Waste" .[8][15][17]

    • The generator's name and address .[18]

    • The accumulation start date (the date the first drop of waste was added).[17]

    • A clear identification of the contents (e.g., "this compound Waste").

    • An indication of the hazards (e.g., Toxic, Flammable if in a flammable solvent).[8]

  • DOT Pictograms: While awaiting pickup, it is best practice to include the appropriate DOT hazard pictograms. For a toxic substance, this would include the skull and crossbones pictogram.

Required Label Element Purpose Regulatory Authority
"Hazardous Waste"Clear identification of waste typeEPA
Generator Name/AddressAccountability and trackingEPA
Accumulation Start DateEnsures disposal within regulatory time limitsEPA
Chemical ContentsInforms handlers of specific chemicalEPA / Best Practice
Hazard Indication/PictogramsCommunicates immediate dangersDOT
Step 4: Accumulation and Storage

Causality: Safe on-site storage prevents accidents and ensures compliance with regulations regarding the maximum allowable time for waste accumulation, which varies based on the generator's status (e.g., 90 or 180 days).[17]

Protocol:

  • Designated Accumulation Area: Store the sealed and labeled waste container in a designated satellite accumulation area or a central accumulation area that is secure and under the control of laboratory personnel.

  • Secondary Containment: It is best practice to place the waste container within a secondary containment bin to capture any potential leaks.

  • Weekly Inspections: All central accumulation areas must be inspected weekly to check for leaks and deterioration of containers.[8]

Step 5: Final Disposal: The Professional Approach

Causality: The complex nature of pyridyl ketones and the stringent environmental regulations make professional disposal the only acceptable method. In-laboratory chemical treatment, such as neutralization, is not appropriate for this compound. Neutralization is typically reserved for wastes that are hazardous only due to their corrosive properties.[2][6] this compound possesses other hazards, including toxicity, and its degradation products are not well-characterized, making in-lab treatment unsafe and non-compliant.

The preferred and most environmentally sound disposal method for pyridine-based compounds is high-temperature incineration in a licensed hazardous waste facility.

Why Incineration?

  • Complete Destruction: High-temperature incineration ensures the complete thermal decomposition of the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides.

  • Prevents Environmental Release: This method prevents the direct release of the toxic parent compound into soil or water, where it could persist and harm aquatic life.[1][10][18]

  • Mitigates Bioaccumulation Risk: While specific data on this compound is limited, some pyridine derivatives have the potential for bioaccumulation.[4] Incineration eliminates this risk.

  • Destroys Hazardous Byproducts: Incomplete combustion at lower temperatures can produce more hazardous compounds.[19][20] Professional incinerators operate at temperatures and conditions designed to prevent this, ensuring complete destruction.

Protocol:

  • Engage a Licensed Waste Hauler: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed and insured hazardous waste disposal company.

  • Manifesting: A hazardous waste manifest, a multi-part form, will be completed. This document tracks the waste from your laboratory (the generator) to its final destination, ensuring a complete chain of custody as required by law.

  • Scheduled Pickup: Coordinate with your EHS department or the disposal company for the pickup of your properly containerized and labeled waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Figure 1. Disposal Workflow for this compound.

By adhering to this comprehensive guide, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, upholding the highest standards of scientific integrity and environmental responsibility. This protocol not only meets regulatory requirements but also builds a foundation of trust in your laboratory's commitment to safety beyond the product itself.

References

Personal protective equipment for handling Cyclopropyl(2-pyridyl)methanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety Protocol: Handling Cyclopropyl(2-pyridyl)methanone

This guide provides essential safety and logistical information for the handling, use, and disposal of this compound (CAS No. 57276-28-5). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the underlying scientific rationale to ensure a self-validating system of safety and operational integrity for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

While comprehensive toxicological data for this compound is not fully available, an analysis of structurally similar compounds, such as other substituted pyridinyl methanones, allows for a predictive hazard assessment. This approach is critical for establishing a robust safety protocol in a research environment where novel compounds are frequently handled.

The primary anticipated hazards are based on analogs like (4-Chloro-2-pyridinyl)cyclopropyl-methanone and are summarized below.[1] A thorough risk assessment should be conducted before any new or scaled-up procedure involving this compound.

Hazard ClassDescriptionGHS Hazard StatementRationale / Supporting Evidence
Skin Irritation Causes skin irritation upon direct contact.H315Analogous compounds are classified as skin irritants (Category 2).[1][2]
Eye Irritation Causes serious eye irritation and potentially serious damage.H319Analogous compounds are classified as causing serious eye irritation (Category 2A).[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as dust or aerosol.H335Inhalation of vapors or dusts of similar ketones and pyridines can irritate the respiratory tract.[1][2][3]

Causality: The ketone and pyridyl functional groups can interact with biological macromolecules, leading to irritation. The pyridine ring, in particular, can act as a hydrogen bond acceptor and may have inherent biological activity that contributes to these effects.[4]

Engineering and Administrative Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. Before relying on PPE, a hierarchy of controls must be implemented to minimize exposure potential.

  • Engineering Controls : These are physical changes to the workspace that isolate personnel from the hazard.

    • Chemical Fume Hood : All weighing, transfers, and reactions involving this compound must be performed inside a certified chemical fume hood. This is the primary method to control inhalation exposure.

    • Ventilation : Ensure adequate general laboratory ventilation to keep airborne concentrations low.[1] Facilities should be equipped with safety showers and eyewash stations.[1]

  • Administrative Controls : These are procedural changes that modify how work is done.

    • Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experimental work with this compound.

    • Access Restriction : Limit access to areas where the compound is handled and stored to authorized personnel only.

    • Hygiene Practices : Always wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of a shift.[1][3] Do not eat, drink, or smoke in the laboratory.[3]

Personal Protective Equipment (PPE) Protocol

The selection of PPE is contingent on the specific procedures being performed and the associated risk of exposure. The following protocol outlines the minimum required PPE.

Step-by-Step PPE Selection and Use
  • Eye and Face Protection :

    • Requirement : Chemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are mandatory at all times.[5][6]

    • Rationale : To prevent contact from splashes or aerosols, which can cause serious eye irritation.[1]

    • Enhanced Protection : If there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection :

    • Gloves : Wear appropriate chemical-resistant gloves. Nitrile gloves are a common choice for incidental contact, but compatibility should be verified. Dispose of contaminated gloves immediately after use following proper removal techniques to avoid skin contact.[7]

    • Lab Coat : A flame-resistant lab coat or coveralls must be worn and kept fully fastened.

    • Clothing : Wear long pants and closed-toe shoes to protect all skin.

  • Respiratory Protection :

    • Requirement : Respiratory protection is generally not required when handling small quantities within a certified chemical fume hood.

    • Exceptions : If engineering controls are not sufficient, or during spill cleanup or when generating aerosols/dusts, a NIOSH-approved respirator with an appropriate cartridge (e.g., organic vapor) may be necessary.[5][8] A full respiratory protection program, including fit testing, must be in place if respirators are used.

PPE Selection Workflow Diagram

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Specification cluster_splash Splash Risk Start Start: Handling This compound CheckHood Work in Fume Hood? Start->CheckHood CheckAerosol Aerosol/Dust Generation? CheckHood->CheckAerosol Yes Goggles Mandatory: - Chemical Goggles - Nitrile Gloves - Lab Coat CheckAerosol->Goggles No Respirator Add Respirator (Consult EHS) CheckAerosol->Respirator Yes Proceed Proceed with Experiment Goggles->Proceed CheckSplash High Splash Potential? Goggles->CheckSplash FaceShield Add Face Shield FaceShield->Proceed Respirator->Goggles CheckSplash->FaceShield CheckSplash->Proceed No

Caption: PPE selection workflow based on procedural risk.

Operational Plan: Handling and Storage

Adherence to a strict operational plan is crucial for minimizing exposure and preventing accidents.

Safe Handling Workflow
  • Preparation : Assemble all necessary equipment and reagents inside the fume hood before accessing the compound.

  • Weighing : If weighing the solid, do so in the fume hood on a tared weigh boat or paper. Use spark-proof tools and take measures to prevent static discharge.[8][9]

  • Transfer : Handle the compound with care to avoid creating dust. If making a solution, add the solid to the solvent slowly.

  • Post-Handling : After use, ensure the container is tightly sealed.[1] Decontaminate all surfaces and equipment. Wash hands thoroughly.

Safe_Handling_Workflow A 1. Assemble Equipment in Fume Hood B 2. Don Required PPE (Goggles, Gloves, Coat) A->B C 3. Weigh/Transfer Compound Inside Hood B->C D 4. Perform Experiment C->D E 5. Tightly Seal Container Post-Use D->E F 6. Decontaminate Work Area and Equipment E->F G 7. Doff and Dispose of Contaminated PPE F->G H 8. Wash Hands Thoroughly G->H

Caption: Step-by-step workflow for safely handling the compound.

Storage Requirements
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[9]

  • The storage area should be clearly labeled and secured.

Emergency and First Aid Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention. [1]
Skin Contact Take off immediately all contaminated clothing.[8] Immediately flush skin with plenty of soap and running water for at least 15 minutes.[1] Seek medical advice if irritation occurs or persists.[1]
Inhalation Move the person to fresh air and keep them at rest in a position comfortable for breathing.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Call a poison center or doctor if you feel unwell.[1]
Ingestion Do NOT induce vomiting.[1][9] Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.
Spill Response Plan
  • Evacuate : Alert others and evacuate the immediate area.

  • Isolate : Prevent the spill from spreading and entering drains.[1][3]

  • Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.

  • Protect : Wear appropriate PPE, including respiratory protection if necessary.

  • Contain : For small spills, absorb with an inert material (e.g., sand, vermiculite).[3]

  • Collect : Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[1][3]

  • Decontaminate : Clean the spill area thoroughly.

Spill_Response Spill Spill Occurs Evacuate Alert & Evacuate Immediate Area Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Not Manageable PPE Wear Full PPE (incl. Respirator if needed) SmallSpill->PPE EHS Contact EHS & Evacuate Lab LargeSpill->EHS Contain Contain with Inert Absorbent PPE->Contain Collect Collect Waste in Sealed Container Contain->Collect Clean Decontaminate Area Collect->Clean Finish Dispose of Waste & File Report Clean->Finish

Caption: Decision-making process for spill response.

Disposal Plan

Chemical waste must be managed in compliance with all local, regional, and national regulations.

  • Waste Classification : This product and its container must be disposed of as hazardous waste.

  • Containerization : Collect waste material in a clearly labeled, sealed, and compatible container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.

  • Disposal : Arrange for pickup and disposal through your institution's certified hazardous waste management program.[1][9] Do not dispose of down the drain or in general trash.[1][8]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.